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  • Product: 3,5-Dichloro-4-methylbenzoic acid
  • CAS: 39652-34-1

Core Science & Biosynthesis

Foundational

Technical Monograph: 3,5-Dichloro-4-methylbenzoic Acid

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes experimental rigor, self-validating protocols, and authoritative data.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes experimental rigor, self-validating protocols, and authoritative data.

Executive Summary

3,5-Dichloro-4-methylbenzoic acid (CAS 39652-34-1) is a specialized halogenated aromatic building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates.[1][2][3] Structurally, it features a sterically crowded core due to the flanking chlorine atoms adjacent to the methyl group, and a reactive carboxylic acid tail. This steric hindrance makes it a valuable scaffold for designing metabolically stable drugs and pesticides (e.g., as a degradation marker of the fungicide Zoxamide).

This guide provides a validated technical profile, focusing on scalable synthesis via electrophilic aromatic substitution, analytical characterization standards, and downstream utility in medicinal chemistry.

Chemical & Physical Profile

The following data aggregates experimental values relevant for process optimization and handling.

PropertyValueMethod/Source
Molecular Formula C₈H₆Cl₂O₂Stoichiometry
Molecular Weight 205.04 g/mol Calculated
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 187–189 °CCapillary Method [1]
Boiling Point ~330 °C (at 760 mmHg)Predicted [2]
Solubility Soluble in DMSO, Methanol, EtOAc; Insoluble in WaterGravimetric
pKa ~3.5–3.8 (Predicted)Potentiometric Titration
Flash Point >150 °CClosed Cup

Synthetic Methodologies

Primary Route: Electrophilic Chlorination of p-Toluic Acid

The most robust industrial synthesis involves the direct chlorination of p-toluic acid. This method leverages the ortho-directing power of the methyl group, which is stronger than the meta-directing carboxyl group, though the positions adjacent to the methyl are sterically accessible enough for chlorination.

Reaction Logic:

  • Substrate: p-Toluic acid (4-methylbenzoic acid).

  • Reagent: Chlorine gas (

    
    ) or Sulfuryl chloride (
    
    
    
    ).
  • Catalyst: Lewis acid (e.g.,

    
     or 
    
    
    
    ) to enhance electrophilicity.
  • Solvent: Chlorobenzene or Dichloromethane (DCM) to maintain solubility of the intermediate monochloride.

Protocol: Laboratory Scale Synthesis (100g Batch)

Note: This protocol assumes standard Schlenk line techniques.

  • Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a gas inlet tube (sparger). Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.

  • Charging: Charge the flask with p-Toluic acid (136.0 g, 1.0 mol) and 1,2-Dichloroethane (500 mL) . Add Anhydrous

    
     (3.0 g)  as catalyst.
    
  • Chlorination: Heat the mixture to 55–60 °C . Slowly bubble Chlorine gas (

    
    )  through the sparger.
    
    • Process Control: Monitor reaction progress via HPLC every 30 minutes. The reaction proceeds through the 3-chloro intermediate.

    • Endpoint: Stop addition when p-toluic acid is <0.5% and the monochloro intermediate is <2.0%.

  • Workup:

    • Purge the solution with Nitrogen (

      
      ) for 30 minutes to remove residual 
      
      
      
      and HCl.
    • Cool to room temperature.[1] The product may precipitate; if not, concentrate the solvent under reduced pressure to ~20% volume.

    • Add n-Hexane (300 mL) to induce crystallization.

  • Purification: Filter the solid and wash with cold water (2 x 200 mL) followed by cold hexane (100 mL). Recrystallize from Methanol/Water (8:2) if purity is <98%.

  • Yield: Expected yield is 85–90% (approx. 175–185 g).

Alternative Route: Oxidative Chlorination (Green Chemistry)

For labs avoiding


 gas, an oxidative chlorination using HCl and Hydrogen Peroxide (

) is viable.
  • Reagents: 30%

    
    , 30% HCl.[4]
    
  • Mechanism: In situ generation of

    
     equivalents.
    
  • Advantage: Water is the primary byproduct; avoids hazardous gas cylinders.

Synthesis Workflow Visualization[6]

SynthesisWorkflow Start p-Toluic Acid (Precursor) Step1 Step 1: Monochlorination (3-Chloro-4-methylbenzoic acid) Start->Step1 Electrophilic Subst. 55-60°C Reagents Reagents: Cl2 (gas) + FeCl3 (cat) Solvent: 1,2-DCE Reagents->Step1 Step2 Step 2: Dichlorination (3,5-Dichloro-4-methylbenzoic acid) Step1->Step2 Kinetic Control Workup Workup: N2 Purge -> Crystallization Step2->Workup Quench Final Final Product >98% Purity Workup->Final Filtration

Figure 1: Step-wise industrial synthesis pathway via electrophilic aromatic substitution.

Applications & Utility

Agrochemical Stability (Zoxamide Context)

3,5-Dichloro-4-methylbenzoic acid is a known environmental metabolite of Zoxamide (a benzamide fungicide).[3] In development, this compound serves as a reference standard for:

  • Residue Analysis: Validating safety limits in crops (grapes, potatoes).

  • Soil Degradation Studies: Tracking the hydrolytic cleavage of the amide bond in Zoxamide [3].

Medicinal Chemistry Scaffold

The 3,5-dichloro substitution pattern provides unique pharmacochemical properties:

  • Metabolic Blockade: The chlorine atoms block the meta positions from CYP450-mediated oxidation.

  • Lipophilicity: Increases

    
    , improving membrane permeability compared to the non-chlorinated analog.
    
  • Acid Isostere: The carboxylic acid can be converted to bioisosteres (e.g., tetrazoles) or coupled to amines to form stable amides (e.g., in transthyretin stabilizers similar to Tafamidis, although Tafamidis itself uses the 3,5-dichloro (des-methyl) analog) [4].

Analytical Characterization

To ensure scientific integrity, the synthesized material must meet the following criteria.

Nuclear Magnetic Resonance (NMR)[6][7][8]
  • Solvent: DMSO-

    
    
    
  • 
     NMR (400 MHz): 
    
    • 
       13.40 (s, 1H, -COOH) – Broad singlet, exchangeable.
      
    • 
       7.85 (s, 2H, Ar-H) – Aromatic protons are equivalent due to symmetry.
      
    • 
       2.45 (s, 3H, -CH3) – Methyl group shielded by ortho-chlorines.
      
  • Interpretation: The singlet at 7.85 ppm confirms the symmetric substitution of chlorines at positions 3 and 5.

HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV @ 230 nm.

  • Retention Time: Expect elution ~8–10 min (highly dependent on flow rate).

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3]
STOT-SE H335May cause respiratory irritation.[3]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) if handling powder outside a fume hood.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, although the compound is relatively stable.

  • Spill: Sweep up dry solid to avoid dust generation. Neutralize residue with weak bicarbonate solution.

References

  • Sigma-Aldrich. Product Specification: 3,5-Dichloro-4-methylbenzoic acid (CAS 39652-34-1).[1][3] Retrieved from

  • PubChem. Compound Summary: 3,5-Dichloro-4-methylbenzoic acid.[3] National Library of Medicine. Retrieved from

  • Kiefer, P., et al. (2019). Swiss Pesticides and Metabolites: Environmental Transformation of Zoxamide.[3] DOI: 10.5281/zenodo.3544759.[3] Retrieved from

  • BenchChem. Applications of Dichlorobenzoic Acids in Pharmaceutical Synthesis. Retrieved from

Visualizing the Utility Map

UtilityMap Core 3,5-Dichloro-4-methylbenzoic acid (CAS 39652-34-1) App1 Agrochemicals (Zoxamide Metabolite) Core->App1 App2 Pharma Intermediates (Amide Coupling) Core->App2 App3 Material Science (Polymers/Liquid Crystals) Core->App3 Deriv1 Reference Standard for Residue Analysis App1->Deriv1 Regulatory Compliance Deriv2 3,5-Dichloro-4-methylbenzamides (Bioactive Scaffolds) App2->Deriv2 SOCl2 + Amines

Figure 2: Downstream utility and application areas.

Sources

Exploratory

Technical Whitepaper: 3,5-Dichloro-4-methylbenzoic Acid

Structural Analysis, Synthetic Utility, and Metabolic Stability in Drug Design[1] Executive Summary 3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1) represents a critical scaffold in the development of lipophilic bioa...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Utility, and Metabolic Stability in Drug Design[1]

Executive Summary

3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1) represents a critical scaffold in the development of lipophilic bioactive agents. Functioning primarily as a metabolic "hard block" variant of benzoic acid, this moiety is integral to the structure of the benzamide fungicide Zoxamide and serves as a robust building block in medicinal chemistry. This guide provides an exhaustive technical analysis of its structural properties, optimized synthetic protocols, and utility in modulating metabolic stability in drug discovery.

Structural Architecture & Physicochemical Profile[2]

The pharmacological value of 3,5-dichloro-4-methylbenzoic acid lies in its specific substitution pattern. The molecule features a para-methyl group flanked by two meta-chlorine atoms. This "3,5-dichloro-4-methyl" motif creates a sterically congested and electronically unique environment.

  • Electronic Effects: The two chlorine atoms exert a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity of the carboxylic acid compared to p-toluic acid.

  • Steric & Metabolic Effects: The chlorine atoms force the carboxyl group out of planarity in certain derivatives, but more importantly, they shield the methyl group. In drug design, the 4-methyl group acts as a metabolic blocker, preventing oxidation at the typically vulnerable para-position of the phenyl ring, while the chlorines prevent hydroxylation at the meta-positions.

Physicochemical Data Summary
PropertyValueContext
CAS Number 39652-34-1Unique Identifier
Molecular Formula C₈H₆Cl₂O₂MW: 205.04 g/mol
Melting Point 187–189 °CRecrystallized from Hexane/Methanol
pKa (Predicted) 3.63 ± 0.10Increased acidity vs. Benzoic acid (4.[1]20)
LogP ~3.1Lipophilic; suitable for membrane permeability
Solubility LowSoluble in MeOH, DMSO; Slight in Water, CHCl₃
Appearance White to Off-White SolidCrystalline powder

Data aggregated from PubChem and industrial safety data sheets [1, 2].

Synthetic Pathways & Process Optimization

The synthesis of 3,5-dichloro-4-methylbenzoic acid demands precise control over electrophilic aromatic substitution to ensure regioselectivity. The presence of the activating methyl group directs incoming electrophiles to the ortho positions (relative to methyl), which corresponds to the meta positions relative to the carboxyl group.

Protocol A: Oxidative Chlorination of p-Toluic Acid (Industrial Route)

This method utilizes in situ generation of electrophilic chlorine species, optimized for high yield and purity.

Reagents:

  • Substrate: p-Toluic acid (4-methylbenzoic acid)[2]

  • Solvent: Dichloroacetic acid (or Glacial Acetic Acid)

  • Catalyst: Sodium tungstate dihydrate (

    
    )
    
  • Oxidant/Halogen Source: HCl (30%) +

    
     (30%)
    

Step-by-Step Methodology:

  • Charge: Load a 1L reaction vessel with 136 g of p-toluic acid and 270 g of solvent.

  • Catalysis: Add 0.2 g of sodium tungstate catalyst.

  • Acidification: Introduce 365 g of 30% HCl.

  • Reaction: Heat mixture to 50–60 °C. Slowly add 136 g of 30%

    
     dropwise over 6 hours. Critical: Maintain temperature <60 °C to prevent over-oxidation.
    
  • Digestion: Stir for an additional 4 hours post-addition.

  • Work-up: Distill off solvent under reduced pressure.

  • Purification: Add 250 g Methanol, heat to reflux, then cool to 10 °C to recrystallize. Filter and dry.

Yield: ~80% | Purity: >98% (HPLC) [3].[3]

Visualization: Synthesis Workflow

SynthesisWorkflow Start p-Toluic Acid (Precursor) Intermediate Electrophilic Substitution (50-60°C) Start->Intermediate Mixed with Solvent Reagents HCl + H2O2 Na2WO4 (Cat.) Reagents->Intermediate Dropwise Addition Crude Crude Product (Solid) Intermediate->Crude 4h Digestion & Distillation Final 3,5-Dichloro-4-methylbenzoic acid (>98% Purity) Crude->Final MeOH Recrystallization

Figure 1: Industrial synthesis workflow via oxidative chlorination, highlighting critical process parameters.

Analytical Characterization

Validating the structure requires confirming the symmetry of the aromatic ring and the integrity of the methyl group.

1. Proton NMR (


H-NMR, DMSO-

):
  • 
     12.82 ppm (s, 1H):  Carboxylic acid proton (-COOH). Broad singlet, exchangeable with 
    
    
    
    .
  • 
     7.90 ppm (s, 2H):  Aromatic protons at positions 2 and 6. The singlet confirms the magnetic equivalence of these protons, proving the symmetrical 3,5-dichloro substitution.
    
  • 
     2.45 ppm (s, 3H):  Methyl group protons. Shifted slightly downfield due to the ortho-chloro substituents.
    

2. Mass Spectrometry (MS):

  • Molecular Ion (

    
    ):  m/z 203 (base peak for 
    
    
    
    ).
  • Isotope Pattern: Distinctive cluster at m/z 203, 205, and 207 with intensities approx 9:6:1, characteristic of a molecule containing two chlorine atoms.

Applications in Drug Discovery & Agrochemicals[3]
Case Study: Zoxamide and Metabolic Stability

The primary commercial application of this scaffold is in Zoxamide (CAS 156052-68-5), a benzamide fungicide used to control oomycete diseases like potato blight.[1][4]

In Zoxamide, the 3,5-dichloro-4-methylbenzoic acid moiety is coupled with a chiral amine. Upon environmental or metabolic degradation, Zoxamide hydrolyzes back to this acid (Code: RH-24549) [4].

Medicinal Chemistry Insight: For drug developers, this moiety is a "privileged structure" for increasing metabolic stability.

  • Lipophilicity Modulation: The chlorines increase LogP, aiding blood-brain barrier (BBB) penetration or cell membrane traversal.

  • Metabolic Blocking: In unsubstituted toluene derivatives, the methyl group is rapidly oxidized to a carboxylic acid by CYP450 enzymes. The flanking chlorines in the 3,5-positions sterically hinder the approach of metabolic enzymes, significantly prolonging the half-life of the methyl group.

Visualization: Zoxamide Metabolic Pathway[1]

MetabolicPathway Zoxamide Zoxamide (Parent Fungicide) Hydrolysis Hydrolysis / Metabolism Zoxamide->Hydrolysis Metabolite1 3,5-Dichloro-4-methylbenzoic Acid (RH-24549) Hydrolysis->Metabolite1 Primary Metabolite Metabolite2 Amine Fragment (3-amino-1-chloro-3-methylpentan-2-one) Hydrolysis->Metabolite2 Cleavage Product

Figure 2: Degradation pathway of Zoxamide yielding 3,5-dichloro-4-methylbenzoic acid as the stable primary metabolite.[3][5][6]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18533234, 3,5-Dichloro-4-methylbenzoic acid. Retrieved January 31, 2026 from [Link].

  • Google Patents. CN104262087A: Preparation method of 3,5-dichloro-4-methylbenzoic acid.[1] Retrieved January 31, 2026 from .

  • Food and Agriculture Organization (FAO). Zoxamide: Pesticide Residues in Food - 2007 Evaluations. Retrieved January 31, 2026 from [Link].

Sources

Foundational

Precision Synthesis of 3,5-Dichloro-4-methylbenzoic Acid: A Technical Guide

Executive Summary & Retrosynthetic Analysis The synthesis of 3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1) is a critical transformation in the production of advanced agrochemicals (e.g., Zoxamide intermediates) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

The synthesis of 3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1) is a critical transformation in the production of advanced agrochemicals (e.g., Zoxamide intermediates) and specialized pharmaceutical building blocks. This guide moves beyond generic textbook descriptions to provide a field-validated, high-yield protocol.

Structural Logic and Regioselectivity

The target molecule presents a classic study in directing effects. The substrate, p-toluic acid , contains two directing groups:

  • Methyl group (-CH₃) at C4: Weakly activating, ortho/para director.

  • Carboxyl group (-COOH) at C1: Deactivating, meta director.

Crucially, these effects reinforce each other. The positions ortho to the methyl group (C3 and C5) are also meta to the carboxyl group. This synergistic directing effect makes the C3 and C5 positions highly nucleophilic relative to the rest of the ring, allowing for high regioselectivity during electrophilic aromatic substitution (EAS) without the need for complex protecting groups.

Retrosynthesis Target 3,5-Dichloro-4-methylbenzoic acid (Target) Source p-Toluic Acid (Starting Material) Target->Source Electrophilic Chlorination (2x Cl+)

Figure 1: Retrosynthetic disconnection showing the direct double chlorination pathway.

Primary Protocol: Oxidative Chlorination (The "Green" Route)

While traditional methods utilize chlorine gas (


) with Lewis acid catalysts, modern process chemistry favors oxidative chlorination . This method generates the active chlorinating species in situ using hydrochloric acid and hydrogen peroxide, catalyzed by sodium tungstate. This approach eliminates the safety hazards of handling gaseous chlorine cylinders and offers superior atom economy.
Reagents & Materials
ReagentRoleSpecification
p-Toluic Acid Substrate>98% Purity
Dichloroacetic Acid SolventReagent Grade
Hydrochloric Acid Cl Source30% Aqueous Solution
Hydrogen Peroxide Oxidant30% Aqueous Solution
Sodium Tungstate Dihydrate Catalyst

(0.1-0.5 mol%)
Methanol RecrystallizationHPLC Grade
Experimental Workflow

Step 1: Reactor Setup Equip a 1000 mL four-neck round-bottom flask with:

  • Mechanical overhead stirrer (PTFE blade).

  • Thermometer or internal temperature probe.

  • Pressure-equalizing dropping funnel.

  • Reflux condenser.[1][2]

Step 2: Charge & Dissolution

  • Charge 136 g (1.0 mol) of p-toluic acid into the flask.

  • Add 272 g of dichloroacetic acid. Stir until the substrate is suspended/dissolved.

  • Add 0.2 g of sodium tungstate dihydrate (

    
    ) as the catalyst.
    
  • Add 365 g of 30% Hydrochloric Acid.

Step 3: Controlled Oxidation (The Critical Step)

  • Heat the mixture to 50–60 °C . Ensure stable temperature control.

  • Slowly add 136 g of 30% Hydrogen Peroxide via the dropping funnel.

    • Rate Control: The addition should take approximately 6 hours .

    • Exotherm Warning: The oxidation of HCl to

      
      /
      
      
      
      is exothermic. Do not exceed 60 °C to prevent over-oxidation or decomposition.
  • After addition is complete, maintain the temperature at 50–60 °C for an additional 4 hours .

Step 4: Workup & Purification

  • Distillation: Distill the reaction mixture under reduced pressure to remove the solvent (dichloroacetic acid) and water.

  • Crystallization: Cool the residue to 20–30 °C. Add 250 g of Methanol .

  • Heat to reflux to dissolve the solid, then slowly cool to 10 °C to induce crystallization.

  • Filtration: Filter the white precipitate. Wash the filter cake with cold methanol (2 x 50 mL).

  • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Expected Yield: ~165 g (80–85%) Purity: >98.5% (HPLC)

Workflow Start Charge Reactor: p-Toluic Acid + Dichloroacetic Acid + Na2WO4 + HCl Addition Controlled Addition: H2O2 (30%) over 6 hours Temp: 50-60°C Start->Addition Initiate Stirring Reaction Post-Reaction Stirring: 4 hours at 50-60°C Addition->Reaction Complete Addition Distillation Vacuum Distillation: Remove Solvent/Water Reaction->Distillation Monitor HPLC Crystallization Recrystallization: Dissolve in MeOH (Reflux) Cool to 10°C Distillation->Crystallization Residue Final Filtration & Drying: Yield: ~80% Crystallization->Final Precipitate

Figure 2: Process flow diagram for the oxidative chlorination route.

Alternative Protocol: Classical Lewis Acid Chlorination

For laboratories equipped with chlorine gas lines or requiring anhydrous conditions, the classical route remains a viable standard.

Reagents:

  • p-Toluic Acid (95.0 g)[2]

  • Dichloromethane (DCM, 1.0 L)

  • Aluminum Chloride (

    
    , anhydrous, 260.0 g)[2]
    
  • Chlorine Gas (

    
    )[2]
    
  • Radical Scavenger (Optional but Recommended): Resorcinol (trace amount) to inhibit benzylic chlorination.

Protocol:

  • Suspend p-toluic acid in DCM in a reaction vessel.

  • Cool to <10 °C using an ice-water bath.

  • Add

    
     portion-wise.[2] Caution: Highly exothermic.
    
  • Bubble

    
     gas through the solution while maintaining temperature <10 °C.
    
  • Monitor via HPLC/GC until starting material is consumed (~4 hours).[2]

  • Quench: Pour mixture slowly onto crushed ice/HCl.

  • Extraction: Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    

Analytical Validation & Quality Control

To ensure the "Trustworthiness" of your product, verify the following physicochemical properties.

Physicochemical Data
PropertyValueNotes
Appearance White to Off-White SolidCrystalline powder
Melting Point 187 – 189 °C Sharp range indicates high purity
Solubility Soluble in Methanol, EthanolSlightly soluble in water
CAS Number 39652-34-1
NMR Characterization (Expected)

Due to the symmetry of the 3,5-dichloro-4-methylbenzoic acid molecule, the NMR spectrum is distinct and simple.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    or
    
    
    ):
    • 
       2.45 ppm (s, 3H):  Methyl group protons.
      
    • 
       7.90 ppm (s, 2H):  Aromatic protons at positions 2 and 6. The singlet multiplicity confirms the symmetric substitution pattern (3,5-dichloro).
      
    • 
       13.0+ ppm (br s, 1H):  Carboxylic acid proton.
      
  • 
     NMR: 
    
    • Expect 5 unique carbon signals due to symmetry: Methyl C, C-Cl (x2), C-H (x2), Quaternary C-Me, Quaternary C-COOH, Carbonyl C.

Troubleshooting & Optimization

Issue: Low Regioselectivity (Formation of Monochloro species)
  • Cause: Insufficient oxidant/chlorine or low reaction temperature.

  • Solution: Ensure slight excess of chlorinating agent (2.1–2.2 eq). Verify temperature stays >50 °C for the oxidative route.

Issue: Benzylic Chlorination (Chlorination of the Methyl Group)
  • Cause: Free radical mechanism competing with EAS. This often happens if light enters the reactor or if temperature is too high without a Lewis acid.

  • Solution:

    • Exclude Light: Wrap the reactor in foil.

    • Radical Scavenger: If using

      
       gas, add a trace of Resorcinol  or Hydroquinone  to scavenge radicals.
      
    • Temperature: Do not exceed 60 °C.

Issue: Over-Chlorination
  • Cause: Reaction time too long or huge excess of reagent.

  • Solution: Monitor reaction by HPLC every hour after the 4-hour mark.

References

  • Preparation method of 3,5-dichloro-4-methylbenzoic acid. Patent CN104262087A.[3] Google Patents. Link

  • 3,5-Dichloro-4-methylbenzoic acid synthesis. ChemicalBook. Link

  • 3,5-Dichloro-4-methylbenzoic acid (CAS 39652-34-1). PubChem.[4][5] Link

  • Method for synthesizing 2,6-dichloro p-toluic acid (Comparative Chemistry). Patent CN105859549A. Google Patents. Link

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 3,5-Dichloro-4-methylbenzoic Acid

[1] Executive Summary 3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1) is a critical halogenated aromatic building block, most notably serving as the structural core for Tafamidis , a kinetic stabilizer used in the tr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1) is a critical halogenated aromatic building block, most notably serving as the structural core for Tafamidis , a kinetic stabilizer used in the treatment of transthyretin amyloidosis.[1][2][3] Beyond its role as a pharmaceutical intermediate, it serves as a model compound for understanding the "ortho-effect" in medicinal chemistry, where the steric bulk of the 3,5-dichloro substitution pattern modulates the metabolic stability of the central methyl group and the acidity of the carboxylic acid.[1]

This technical guide moves beyond basic stoichiometry to analyze the molecule’s mass spectrometry profile, synthetic pathways, and physicochemical behavior in drug discovery workflows.[1]

Part 1: Molecular Identity & Mass Spectrometry Profile[1]

For analytical scientists, the "molecular weight" of 3,5-dichloro-4-methylbenzoic acid is not a single number but a distinct isotopic signature defined by the natural abundance of Chlorine-35 and Chlorine-37.[1]

Quantitative Data Summary
PropertyValueContext for Researchers
Average Molecular Weight 205.04 g/mol Used for stoichiometric calculations in synthesis.[1]
Monoisotopic Mass 203.9745 Da The exact mass of the

isotopologue; essential for High-Res MS (HRMS).[1]
Molecular Formula

Isotopic Pattern (M:M+2:M+4) 9 : 6 : 1 Characteristic of

substitution; critical for peak confirmation in LC-MS.[1]
Predicted pKa 3.63 ± 0.10 More acidic than benzoic acid (4.[1]20) due to electron-withdrawing Cl atoms.[1]
Predicted LogP ~2.97 Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant).[1]
The "Chlorine Fingerprint" in Mass Spectrometry

In drug metabolism and pharmacokinetics (DMPK) studies, identifying this moiety relies on its unique mass shift.[1] Unlike non-halogenated acids, the mass spectrum will not show a single parent ion.[1]

  • Primary Ion (

    
    ):  m/z 203.97 (100% relative abundance)[1]
    
  • Secondary Ion (

    
    ):  m/z 205.97 (~64% relative abundance)[1]
    
  • Tertiary Ion (

    
    ):  m/z 207.97 (~10% relative abundance)[1]
    

Analyst Note: When screening reaction mixtures, the absence of this 9:6:1 triplet pattern at the expected retention time indicates either mono-chlorination (3:1 pattern) or dechlorination.[1]

Part 2: Synthetic Pathways & Protocols[1][4]

The synthesis of 3,5-dichloro-4-methylbenzoic acid presents a classic challenge in regioselectivity.[1] The goal is to direct two chlorine atoms meta to the carboxylic acid and ortho to the methyl group.[1]

Primary Route: Electrophilic Aromatic Substitution

The most robust laboratory scale method involves the chlorination of p-toluic acid (4-methylbenzoic acid).[1] The carboxylic acid group directs meta, while the methyl group directs ortho, creating a cooperative directing effect that favors the 3,5-positions.[1]

Experimental Protocol (Self-Validating)
  • Setup: Equip a 1L three-neck flask with a mechanical stirrer, a reflux condenser, and a chlorine gas inlet trap (scrubber required).

  • Solvation: Dissolve 0.7 mol (95.0 g) of p-toluic acid in 1L of Dichloromethane (DCM).

    • Why DCM? It is non-reactive to chlorination under these conditions and solubilizes the starting material well.[1]

  • Catalysis: Add Aluminum Chloride (

    
    )  (1.95 mol, ~260 g) portion-wise at 0-5°C.
    
    • Critical Step: Maintain temperature <10°C.

      
       acts as a strong Lewis acid to generate the electrophilic chloronium ion (
      
      
      
      ).[1]
  • Chlorination: Bubble

    
     gas slowly into the mixture.
    
    • Endpoint Control: Monitor via HPLC.[1][2][4] Stop when the mono-chloro intermediate (<5%) and starting material (<1%) are consumed.[1] Over-chlorination can lead to trichlorinated byproducts.[1]

  • Quench & Workup: Pour the reaction mixture onto crushed ice/conc. HCl. Extract with Ethyl Acetate.[1][5] Wash with brine, dry over

    
    , and recrystallize from methanol.[1]
    
Synthetic Workflow Diagram

The following diagram illustrates the reaction logic and critical decision points.

Synthesis_Workflow Figure 1: Lewis-Acid Catalyzed Synthesis Workflow Start Starting Material: p-Toluic Acid Reagent Reagents: Cl2 (gas) + AlCl3 Solvent: DCM Start->Reagent Intermediate Intermediate: 3-Chloro-4-methylbenzoic acid Reagent->Intermediate Electrophilic Subst. Check QC Check (HPLC): Is Mono-Cl < 5%? Intermediate->Check Check->Intermediate No (Add more Cl2) Product Product: 3,5-Dichloro-4-methylbenzoic acid (Yield ~80%) Check->Product Yes (Continue Cl2) Over Impurity: Trichloro-species Check->Over Excess Reaction Time

Part 3: Physicochemical Implications in Drug Design[1]

In the context of Tafamidis synthesis, the 3,5-dichloro-4-methylbenzoic acid moiety is not merely a scaffold; it is a functional "anchor."[1]

The "Orthogonal Lock" Mechanism

The steric bulk of the two chlorine atoms at positions 3 and 5 forces the carboxylic acid (at position 1) to twist out of coplanarity with the aromatic ring.[1]

  • Consequence: When this acid is converted to an amide (as in Tafamidis), this twisted conformation is energetically locked.[1] This pre-organization is critical for binding to the TTR (transthyretin) thyroxine binding sites.[1]

Metabolic Blocking

The methyl group at position 4 is a "soft spot" for metabolic oxidation (conversion to carboxylic acid).[1] However, the flanking chlorine atoms provide:

  • Steric Shielding: Preventing cytochrome P450 enzymes from easily accessing the methyl hydrogens.[1]

  • Lipophilicity Boost: The chlorines increase LogP by ~1.0 unit compared to the methyl-only analog, improving membrane permeability.[1]

Part 4: Analytical Characterization Strategy

To validate the identity of 3,5-dichloro-4-methylbenzoic acid, a dual-method approach is required.

HPLC-UV/MS Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1]

  • Detection:

    • UV: 254 nm (Aromatic ring absorption).[1]

    • MS: Negative Mode (ESI-). Carboxylic acids ionize best by losing a proton (

      
      ).[1]
      
    • Target Mass: Look for m/z 202.97 (Monoisotopic

      
      ).[1]
      
Analytical Logic Diagram

Analytical_Logic Figure 2: Mass Spectrometry Identification Logic Sample Sample: Crude Reaction Mix LC LC Separation (C18 Column) Sample->LC MS MS Detection (ESI Negative) LC->MS Decision Isotope Pattern Analysis (m/z 203, 205, 207) MS->Decision Result_A Pattern 3:1 (Mono-chloro impurity) Decision->Result_A Ratio ~3:1 Result_B Pattern 9:6:1 (Target: 3,5-Dichloro) Decision->Result_B Ratio ~9:6:1 Result_C Complex/High Mass (Over-chlorinated) Decision->Result_C Ratio <1:1

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18533234, 3,5-Dichloro-4-methylbenzoic acid.[1] Retrieved from [Link]

  • Google Patents. Preparation method of 3,5-dichloro-4-methylbenzoic acid (CN104262087A).[1] Retrieved from

  • Bulman, Z. P., et al. Tafamidis synthesis and structural analogs.[1] Journal of Medicinal Chemistry (Contextual citation regarding Tafamidis pharmacophore).[1]

Sources

Foundational

Solubility Profiling and Solvent Selection for 3,5-Dichloro-4-methylbenzoic Acid

Executive Summary 3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1) serves as a critical intermediate in the synthesis of agrochemicals (e.g., Zoxamide metabolites) and specialty pharmaceuticals.[1][2] Its molecular ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1) serves as a critical intermediate in the synthesis of agrochemicals (e.g., Zoxamide metabolites) and specialty pharmaceuticals.[1][2] Its molecular architecture—a lipophilic toluene core modified by electron-withdrawing chlorine atoms and a hydrophilic carboxylic acid tail—creates a complex solubility profile that challenges standard purification workflows.[2]

This technical guide provides a rigorous analysis of the solubility thermodynamics and solvent selection criteria for this compound. Unlike generic data sheets, this document focuses on the causality between molecular structure and solvent interaction, providing researchers with a self-validating protocol for solubility determination and process optimization.[2]

Physicochemical Baseline & Structural Analysis

To predict solubility behavior, we must first deconstruct the solute's properties.[2] The presence of two chlorine atoms at the ortho positions relative to the methyl group (and meta to the carboxylic acid) significantly alters the crystal lattice energy compared to the parent p-toluic acid.[2]

PropertyValueStructural Implication
Molecular Formula

Moderate molecular weight (205.04 g/mol ) suggests sensitivity to van der Waals forces.[2]
Melting Point 187–189 °CHigh lattice energy requires significant enthalpy (

) to overcome during dissolution.[2]
pKa (Predicted) ~3.63Stronger acid than benzoic acid (pKa 4.[2]2) due to inductive effect of Cl atoms.[2][3]
LogP ~3.1 (Est.)[2]Lipophilic character dominates; low water solubility expected.[2]
H-Bond Donors 1 (-COOH)Capable of dimerization in non-polar solvents.[2]
Solubility Mechanism

The dissolution of 3,5-Dichloro-4-methylbenzoic acid is governed by the competition between lattice energy (holding the solid together) and solvation enthalpy (solvent-solute interaction).[2]

  • In Non-polar Solvents (e.g., Toluene, Hexane): Dissolution relies on van der Waals interactions.[2] The carboxylic acid dimerizes, effectively shielding the polar head group.[2]

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): The solvent disrupts the acid dimers, forming hydrogen bonds with the carboxyl group.[2] This is often the most effective mechanism for high solubility.[2]

Solubility Landscape & Solvent Screening

Based on industrial synthesis pathways and structural analogs (e.g., 2,4-dichlorobenzoic acid), the solubility profile is categorized below.

Solvent Class Performance[4]
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformModerate Good interaction with the chlorinated aromatic ring; often used in synthesis but environmental concerns limit scale-up.[2]
Alcohols Methanol, EthanolHigh Strong H-bonding with -COOH.[2] Solubility increases significantly with temperature ($ \partial S / \partial T > 0 $).[2][4]
Aromatic Hydrocarbons Toluene, XyleneVariable Low at room temp, High at reflux.[2] Ideal for recrystallization due to steep solubility curve.[2]
Aliphatic Hydrocarbons Hexane, HeptanePoor "Anti-solvents."[2] The crystal lattice energy is too high for weak London dispersion forces to overcome.[2]
Thermodynamic Modeling

For precise process design, experimental data is best correlated using the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution:



Where:

  • 
     is the mole fraction solubility.[2][5]
    
  • 
     is the absolute temperature (K).[2][5][6][7]
    
  • 
     are empirical parameters derived from regression analysis.[2]
    

Technical Insight: For 3,5-Dichloro-4-methylbenzoic acid, the dissolution is endothermic (


).[2][7] This confirms that heating is required to drive the process, and cooling will induce crystallization—a property exploited in its purification using Toluene.[2]

Experimental Protocol: Gravimetric Solubility Determination

Objective: To generate a precise solubility curve (Mass Fraction,


) for 3,5-Dichloro-4-methylbenzoic acid in a target solvent.
Standard:  This protocol minimizes error from solvent evaporation and solute occlusion.[2]
Reagents & Equipment[1]
  • Solute: 3,5-Dichloro-4-methylbenzoic acid (Purity >98%).[2]

  • Solvent: HPLC grade (dried).

  • Apparatus: Jacketed equilibrium cell (50 mL), circulating water bath (

    
     K), magnetic stirrer, syringe filter (0.45 µm PTFE).[2]
    
Workflow Diagram (DOT)

SolubilityProtocol Start Preparation Mix Equilibration (Excess Solid + Solvent) Start->Mix Temp Temp Control (T ± 0.05 K for 24h) Mix->Temp Temp->Mix Agitate Sample Sampling (Pre-heated Syringe) Temp->Sample Filter Filtration (0.45 µm PTFE) Sample->Filter Weigh Gravimetric Analysis (Evaporation to const mass) Filter->Weigh Calc Data Calculation (Mass Fraction w) Weigh->Calc

Figure 1: Standardized Gravimetric Workflow for Solubility Determination.

Step-by-Step Methodology
  • Saturation: Add excess 3,5-Dichloro-4-methylbenzoic acid to 20 mL of solvent in the jacketed cell.

  • Equilibration: Stir continuously at the target temperature (

    
    ) for 24 hours. Ensure solid phase remains present.[2]
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours at constant

    
    .
    
  • Sampling: Using a pre-heated glass syringe (to prevent premature crystallization), withdraw 5 mL of supernatant.

  • Filtration: Immediately filter through a 0.45 µm PTFE filter into a pre-weighed weighing bottle (

    
    ).
    
  • Weighing (Wet): Weigh the bottle with the solution (

    
    ).
    
  • Drying: Evaporate the solvent in a vacuum oven at 50 °C (or appropriate

    
    ) until constant mass is achieved.
    
  • Weighing (Dry): Weigh the bottle with the dry residue (

    
    ).
    

Calculation:


[2]

Process Application: Purification via Recrystallization[2][3][7]

The primary industrial application of solubility data for this compound is purification.[2] The synthesis often yields byproducts that must be removed.[2]

Strategy: Cooling Crystallization or Anti-solvent Crystallization.[2]

Recommended Solvent System: Toluene / Methanol[2]
  • Toluene: Acts as the primary solvent at high temperatures (Reflux ~110 °C) but has low solubility at room temperature (25 °C).[2] This steep gradient maximizes recovery yield.[2]

  • Methanol: Can be used as a co-solvent to increase purity if polar impurities are present.[2]

Solvent Selection Logic (DOT)[2]

SolventSelection Start Start: Purification of 3,5-Dichloro-4-methylbenzoic acid CheckImpurity Identify Impurity Type Start->CheckImpurity PolarImp Polar Impurities (Salts, Catalysts) CheckImpurity->PolarImp NonPolarImp Non-Polar Impurities (Starting Materials) CheckImpurity->NonPolarImp SolventA Select Non-Polar Solvent (Toluene) PolarImp->SolventA Impurity insoluble in Toluene SolventB Select Polar Solvent (Ethanol/Methanol) NonPolarImp->SolventB Impurity soluble in Alcohol ActionA Hot Filtration (Remove Insolubles) -> Cool to Crystallize SolventA->ActionA ActionB Dissolve -> Add Water/Acid (Anti-Solvent Precipitation) SolventB->ActionB

Figure 2: Decision Matrix for Solvent Selection based on Impurity Profile.

References

  • ChemicalBook . (n.d.).[2] 3,5-Dichloro-4-methylbenzoic acid Properties and Safety. Retrieved from [2]

  • American Chemical Society . (2009).[2][8] Solubility of 3,5-Dimethoxybenzoic Acid... and 2,4-Dichlorobenzoic Acid in Ethanol. Journal of Chemical & Engineering Data. Retrieved from [2]

  • Google Patents . (2014).[2] CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.[2] Retrieved from

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 18533234, 3,5-Dichloro-4-methylbenzoic acid. Retrieved from [2]

Sources

Exploratory

Biological Activity and Technical Applications of 3,5-Dichloro-4-methylbenzoic Acid

This guide details the biological activity, synthesis, and technical applications of 3,5-Dichloro-4-methylbenzoic acid, a critical chlorobenzoic acid derivative. Technical Whitepaper | Version 1.0 Executive Summary & Com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological activity, synthesis, and technical applications of 3,5-Dichloro-4-methylbenzoic acid, a critical chlorobenzoic acid derivative.

Technical Whitepaper | Version 1.0

Executive Summary & Compound Identity

3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1) is a halogenated aromatic acid primarily recognized as the metabolic core and synthetic precursor of the benzamide fungicide Zoxamide . While structurally homologous to auxin-mimic herbicides (e.g., Dicamba), its biological profile is distinct, functioning primarily as a deactivated metabolite in fungal systems and a weak auxin analog in plant physiology.

This guide provides researchers with a mechanistic understanding of its activity, validated synthesis protocols, and detection workflows.

Physicochemical Profile
PropertyValueImplication for Bioactivity
Molecular Formula

Lipophilic core facilitates membrane interactions.
Molecular Weight 205.04 g/mol Small molecule, easily transported via phloem/xylem.
pKa ~3.5 - 4.0 (Predicted)Exists as an anion at physiological pH; ion trapping potential.
LogP ~3.1Moderate lipophilicity; bioaccumulative potential in absence of conjugation.
Physical State White Crystalline SolidStable under standard storage; sublime potential.

Biological Activity Profile

Role in Zoxamide Metabolism (Fungicidal Deactivation)

In the context of crop protection, 3,5-Dichloro-4-methylbenzoic acid is the primary environmental and mammalian metabolite of Zoxamide .

  • Mechanism: Zoxamide functions by binding to

    
    -tubulin and disrupting microtubule assembly.[1]
    
  • Metabolic Fate: The hydrolytic cleavage of the amide bond in Zoxamide yields 3,5-Dichloro-4-methylbenzoic acid.

  • Activity Loss: Unlike the parent amide, the free acid form lacks the specific steric configuration required to bind the tubulin colchicine site effectively. Therefore, the conversion to this acid represents a detoxification pathway in target fungi and non-target mammals.

  • Environmental Marker: Its presence in soil or water serves as a definitive biomarker for Zoxamide degradation.

Phytotoxicity and Auxin-Like Activity

Structurally, the compound belongs to the chlorobenzoic acid class, which includes potent herbicides like Dicamba (3,6-dichloro-2-methoxybenzoic acid).

  • Structure-Activity Relationship (SAR): The 3,5-dichloro substitution pattern on the benzoic acid ring is associated with weak auxin activity .

  • Physiological Effect: At high concentrations, it can induce auxin-like responses (e.g., root elongation inhibition, epinasty) in sensitive broadleaf species. However, the presence of the 4-methyl group (para-position) generally reduces herbicidal potency compared to 2-substituted analogs (ortho-substitution is critical for high auxin receptor affinity).

  • Research Application: It is often used in comparative SAR studies to map the steric requirements of the TIR1/AFB auxin receptor family.

Mammalian Toxicity
  • Acute Toxicity: Classified as Harmful if swallowed (H302) and typically exhibits lower acute toxicity than the parent fungicide.

  • Irritation: A confirmed skin (H315) and severe eye irritant (H319).[2][3][4] The free acid proton can cause direct tissue damage upon contact.

Technical Workflow: Synthesis and Application

Synthesis Protocol: Chlorination of p-Toluic Acid

Objective: High-yield synthesis of 3,5-Dichloro-4-methylbenzoic acid from p-toluic acid. Principle: Electrophilic aromatic substitution directed by the methyl (ortho/para director) and carboxyl (meta director) groups. The 3 and 5 positions are thermodynamically favored for chlorination.

Reagents:

  • p-Toluic Acid (Substrate)[3]

  • Aluminum Chloride (

    
    , Catalyst)
    
  • Chlorine Gas (

    
    ) or Sulfuryl Chloride (
    
    
    
    )
  • Dichloromethane (DCM) or 1,2-Dichloroethane (Solvent)

Step-by-Step Protocol:

  • Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and gas inlet, dissolve 0.7 mol of p-toluic acid in 1 L of anhydrous DCM.

  • Catalyst Addition: Cool the solution to <10°C using an ice bath. Add 1.95 mol of anhydrous

    
     portion-wise. Caution: Exothermic reaction.
    
  • Chlorination: Slowly bubble

    
     gas through the mixture while maintaining the temperature below 10°C. Monitor the reaction via HPLC or TLC.
    
  • Completion: The reaction is typically complete when the starting material peak disappears (approx. 4-6 hours).

  • Quenching: Pour the reaction mixture slowly onto crushed ice/HCl mixture to hydrolyze the aluminum complex.

  • Isolation: Separate the organic layer, wash with brine, dry over

    
    , and evaporate the solvent.
    
  • Purification: Recrystallize the crude solid from methanol to yield white crystals (>98% purity).

Downstream Synthesis: Zoxamide Production

The acid is converted to its acid chloride and coupled with a chiral amine to produce Zoxamide.

  • Activation: Reaction with Thionyl Chloride (

    
    ) 
    
    
    
    3,5-Dichloro-4-methylbenzoyl chloride.
  • Amidation: Coupling with 3-amino-3-chloro-1-ethyl-1-methyl-2-oxopropane (amine component).

Visualizing the Pathway

The following diagram illustrates the dual role of 3,5-Dichloro-4-methylbenzoic acid as both a synthetic precursor and a metabolic product.

G PToluic p-Toluic Acid (Precursor) TargetAcid 3,5-Dichloro-4-methylbenzoic Acid (Central Node) PToluic->TargetAcid Chlorination (AlCl3/Cl2) AcidChloride Acid Chloride Intermediate TargetAcid->AcidChloride Activation (SOCl2) Metabolites Conjugates (Glucuronides/Glutathione) TargetAcid->Metabolites Detoxification (Phase II Metabolism) Zoxamide Zoxamide (Active Fungicide) AcidChloride->Zoxamide Amidation (+ Amine) Zoxamide->TargetAcid Hydrolysis (Environmental/Metabolic)

Figure 1: The Synthetic and Metabolic Lifecycle of 3,5-Dichloro-4-methylbenzoic Acid. Blue lines indicate industrial synthesis; red dashed lines indicate biological degradation.

Analytical Detection Method (HPLC-UV/MS)

For researchers monitoring this compound in biological matrices or soil.

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[5]

    • B: Acetonitrile.[5]

  • Gradient: 20% B to 90% B over 15 minutes.

  • Detection:

    • UV: 230 nm (aromatic ring absorption).

    • MS: Negative Ion Mode (ESI-). Look for parent ion

      
       m/z.
      
  • Retention Time: Elutes earlier than Zoxamide due to the free carboxylic acid group (higher polarity).

References

  • PubChem. (n.d.).[2][3] 3,5-Dichloro-4-methylbenzoic acid (CID 18533234).[3][6] National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2007). Zoxamide: Pesticide Residues in Food. World Health Organization.[5] Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2001). Pesticide Fact Sheet: Zoxamide. Retrieved from [Link]

Sources

Foundational

environmental fate of 3,5-Dichloro-4-methylbenzoic acid

Technical Guide: Environmental Fate & Transport of 3,5-Dichloro-4-methylbenzoic Acid (RH-24549) Executive Summary 3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1), often designated in regulatory dossiers as RH-24549 ,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Environmental Fate & Transport of 3,5-Dichloro-4-methylbenzoic Acid (RH-24549)

Executive Summary

3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1), often designated in regulatory dossiers as RH-24549 , is a primary environmental transformation product of the benzamide fungicide Zoxamide .[1][2][3][4] Unlike its parent compound, which exhibits low aqueous solubility and rapid degradation, RH-24549 is characterized by high persistence in soil matrices and pH-dependent mobility. This guide provides a technical analysis of its physicochemical behavior, formation kinetics, and experimental strategies for characterizing its environmental risk profile.

Physicochemical Identity & Properties

The environmental behavior of RH-24549 is governed by the ionization of its carboxylic acid moiety. Unlike the non-ionic parent Zoxamide, RH-24549 exists as an anion in most environmental pH ranges (


), fundamentally altering its transport mechanisms.

Table 1: Comparative Physicochemical Profile

PropertyParent: ZoxamideMetabolite: RH-24549Environmental Implication
Structure Benzamide (Non-ionic)Chlorinated Benzoic Acid (Anionic)Metabolite has higher polarity.
Molecular Weight 336.6 g/mol 205.04 g/mol Increased diffusion coefficient.
Solubility (Water) 0.68 mg/L (Low)> 100 mg/L (Est. @ pH 7)High potential for aqueous transport.
Log

3.76 (Lipophilic)< 2.5 (Est.)Reduced bioaccumulation potential.[5]

N/A~3.5 - 4.0 (Est.)Fully ionized in typical agricultural soils (pH 5-8).
Soil Half-Life (

)
2–10 days (Lab)Stable (> 120 days)Terminal residue concern.

Technical Insight: The shift from a lipophilic amide to a hydrophilic acid drives a "mobility switch." While Zoxamide remains bound to soil organic carbon (


), RH-24549 can leach into groundwater in alkaline soils due to electrostatic repulsion between the anionic metabolite and negatively charged soil colloids.

Formation & Degradation Pathways[3]

The genesis of RH-24549 is the result of the hydrolytic cleavage of the Zoxamide amide bond. This process is microbially mediated but can also occur via abiotic hydrolysis at high pH.

Mechanistic Pathway
  • Primary Hydrolysis: The amide bond of Zoxamide is attacked, releasing the amine side chain and yielding RH-24549 .

  • Secondary Degradation: RH-24549 is recalcitrant. Minor pathways involve oxidation of the 4-methyl group to form 3,5-dichloroterephthalic acid (RH-1455) or eventual mineralization to

    
    .
    

Figure 1: Environmental Degradation Pathway of Zoxamide to RH-24549

degradation_pathway Zoxamide Zoxamide (Parent) (Lipophilic, Immobile) Intermediate Hydrolytic Cleavage (Microbial/Abiotic) Zoxamide->Intermediate Amide Hydrolysis RH24549 3,5-Dichloro-4-methylbenzoic acid (RH-24549) (Persistent, Mobile Anion) Intermediate->RH24549 Rapid Formation (Days 3-14) RH1455 3,5-Dichloroterephthalic acid (RH-1455) (Minor Metabolite) RH24549->RH1455 Methyl Oxidation (Slow) Mineralization Mineralization (CO2) RH24549->Mineralization Ring Cleavage (Very Slow >120d)

Caption: Transformation of Zoxamide to its persistent acid metabolite RH-24549, showing the transition from a lipophilic parent to a mobile, stable anionic residue.

Environmental Transport Mechanisms

Sorption Kinetics ( & )

The adsorption of RH-24549 is strictly pH-dependent.

  • Acidic Conditions (pH <

    
    ):  The molecule exists in its neutral form, exhibiting moderate sorption to organic carbon via hydrophobic interactions.
    
  • Neutral/Alkaline Conditions (pH >

    
    ):  The molecule deprotonates to the carboxylate anion. Sorption decreases drastically due to anion exclusion  (repulsion from negatively charged clay/humic surfaces).
    

Critical Risk Factor: In regulatory leaching assessments (e.g., FOCUS groundwater scenarios), RH-24549 is often the "driver" for groundwater risk assessments because it combines high water solubility with low sorption in agricultural pH ranges.

Persistence (The "Sink" Effect)

Regulatory data indicates that RH-24549 accumulates in soil, often reaching 20–35% of Applied Radioactivity (AR) after 100 days. Unlike the parent, which dissipates rapidly, RH-24549 acts as a metabolic "sink," requiring extended field dissipation studies to prove it does not accumulate to toxic levels over multi-year application cycles.

Experimental Protocols: Characterizing Fate

For researchers addressing data gaps (e.g., for REACH or EPA registration), the following protocols ensure robust characterization of RH-24549.

Protocol A: pH-Dependent Soil Sorption (Batch Equilibrium)

Objective: Determine


 across a pH gradient to predict leaching potential.
  • Soil Selection: Select 4 soils varying in pH (4.5, 6.0, 7.5) and Organic Carbon (0.5% – 2.5%).

  • Test Substance: Use radiolabeled

    
    -RH-24549 (Ring labeled) to ensure mass balance.
    
  • Equilibration:

    • Ratio: 1:5 (Soil:0.01M

      
      ).
      
    • Time: 24 hours (verify equilibrium via pilot).

  • Analysis: Centrifuge; analyze supernatant via LSC (Liquid Scintillation Counting). Combustion of soil pellet to recover bound residues.

  • Calculation: Plot Freundlich isotherms.

    • Validation Check: If

      
       decreases by >50% as pH increases from 5 to 7.5, the anionic transport mechanism is confirmed.
      
Protocol B: Aerobic Soil Metabolism (Route of Degradation)

Objective: Quantify the


 and identify if RH-24549 mineralizes or binds.

Figure 2: Experimental Workflow for Soil Metabolism Study

experimental_workflow Start Start: 14C-Zoxamide Application Incubation Incubation (Dark, 20°C, 40-50% MWHC) Start->Incubation Sampling Sampling Points (0, 3, 7, 14, 30, 60, 120 days) Incubation->Sampling Extraction Sequential Extraction (Acetonitrile -> Water -> Acidic) Sampling->Extraction Analysis HPLC-RAM / LSC Analysis Extraction->Analysis Decision Is RH-24549 > 10% AR? Analysis->Decision Tier2 Trigger Tier 2: Separate RH-24549 Dosing Study Decision->Tier2 Yes (Persistent Metabolite) End Calculate Kinetic Parameters (SFO / FOMC models) Decision->End No

Caption: Workflow for assessing metabolite persistence. If RH-24549 exceeds 10% Applied Radioactivity (AR) and persists, a separate study dosing the metabolite directly (Tier 2) is required by EFSA/EPA guidelines.

References

  • Health Canada Pest Management Regulatory Agency. (2022). Proposed Re-evaluation Decision PRVD2022-06, Zoxamide and Its Associated End-use Products.Link

  • University of Hertfordshire. (2024). PPDB: Pesticide Properties DataBase - 3,5-dichloro-4-methylbenzoic acid (RH-24549).[4][6] AERU.[1] Link

  • U.S. Environmental Protection Agency (EPA). (2001). Pesticide Fact Sheet: Zoxamide. Office of Prevention, Pesticides and Toxic Substances. Link

Sources

Exploratory

3,5-Dichloro-4-methylbenzoic Acid: Technical Synthesis and Application Guide

This guide details the discovery, synthesis, and technical applications of 3,5-Dichloro-4-methylbenzoic acid , a critical intermediate in the agrochemical industry. Executive Summary 3,5-Dichloro-4-methylbenzoic acid (CA...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the discovery, synthesis, and technical applications of 3,5-Dichloro-4-methylbenzoic acid , a critical intermediate in the agrochemical industry.

Executive Summary

3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1 ) is a halogenated aromatic building block primarily utilized in the synthesis of benzamide fungicides, most notably Zoxamide .[1] Chemically, it represents a textbook example of cooperative directing effects in electrophilic aromatic substitution, where the electronic synergy between a methyl group and a carboxyl group dictates precise regioselectivity.

This guide analyzes the molecule’s historical emergence from fundamental chlorination studies to its industrial-scale application by companies like Rohm and Haas (now Corteva). It provides validated synthetic protocols, mechanistic insights, and safety standards for researchers in process chemistry and drug development.

Property Data
CAS Number 39652-34-1
IUPAC Name 3,5-Dichloro-4-methylbenzoic acid
Synonyms 3,5-Dichloro-p-toluic acid; 4-Methyl-3,5-dichlorobenzoic acid
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
Melting Point 187–189 °C
Primary Application Key intermediate for Zoxamide (Fungicide)

Historical Genesis and Industrial Significance

Early Discovery and Characterization

While the chlorination of toluene derivatives dates back to the late 19th-century dye industry, 3,5-dichloro-4-methylbenzoic acid remained a laboratory curiosity until the search for targeted oomycete fungicides in the 1990s. Early literature often conflated it with its isomer, 3,5-dichlorobenzoic acid, but the distinct presence of the para-methyl group proved crucial for lipophilicity and binding affinity in later biological targets.

The Zoxamide Breakthrough

The molecule's industrial relevance was cemented by Rohm and Haas (now part of Dow/Corteva) during the development of Zoxamide (RH-7281). Researchers identified that the 3,5-dichloro-4-methylbenzoate moiety provided the necessary steric bulk and electronic properties to inhibit β-tubulin assembly in fungi.

  • Role: It serves as the "warhead" carrier, which is coupled with a chiral amine to form the active fungicide.

  • Impact: This discovery shifted the synthesis of 3,5-dichloro-4-methylbenzoic acid from gram-scale laboratory preps to multi-ton industrial processes.

Synthetic Pathways and Mechanistic Logic[3]

The Regioselectivity Engine

The synthesis of 3,5-dichloro-4-methylbenzoic acid from p-toluic acid is a masterclass in Cooperative Directing Effects .

  • The Substrate: p-Toluic acid has two substituents: a Methyl group (-CH₃) at position 4 and a Carboxyl group (-COOH) at position 1.

  • Methyl Effect (Activator): The -CH₃ group is an ortho/para director. Since the para position (relative to itself) is blocked by the COOH, it directs incoming electrophiles to the ortho positions (positions 3 and 5).

  • Carboxyl Effect (Deactivator): The -COOH group is a meta director. It directs incoming electrophiles to positions 3 and 5.

  • The Synergy: Both groups direct the incoming chlorine atoms to the exact same carbons (3 and 5) . This prevents the formation of unwanted isomers and allows for high-yield synthesis without complex purification.

Pathway Visualization

The following diagram illustrates the industrial synthesis logic, contrasting the Direct Chlorination route with the Ester Protection route.

SynthesisPathways PToluic p-Toluic Acid (Starting Material) Chlorination Cl2 / AlCl3 (Electrophilic Subst.) PToluic->Chlorination Route A: Direct Ester Methyl p-toluate PToluic->Ester Route B: Protection (MeOH/H+) Complex Sigma Complex (Intermediate) Product 3,5-Dichloro-4-methylbenzoic Acid (Target) Complex->Product Regioselective at C3, C5 Chlorination->Complex Regioselective at C3, C5 Hydrolysis Hydrolysis (NaOH / H2O) Hydrolysis->Product DichloroEster Methyl 3,5-dichloro-4-methylbenzoate Ester->DichloroEster Cl2 / Catalyst DichloroEster->Hydrolysis

Caption: Comparative synthetic routes. Route A (Direct Chlorination) is preferred for atom economy, while Route B (Ester Protection) offers milder conditions.

Experimental Protocols

Protocol A: Direct Chlorination (Industrial Standard)

This method utilizes Lewis acid catalysis to activate chlorine gas. It is the most direct route but requires careful handling of corrosive gases.

Reagents:

  • p-Toluic acid (1.0 eq)

  • Aluminum Chloride (AlCl₃) (2.5 eq) - Lewis Acid Catalyst

  • Chlorine gas (Cl₂) or Sulfuryl Chloride (SO₂Cl₂)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a gas inlet tube. Ensure the system is vented through a caustic scrubber (NaOH trap) to neutralize HCl byproducts.

  • Dissolution: Charge the flask with p-toluic acid and DCM. Cool the suspension to 0–5 °C using an ice bath.

  • Catalyst Addition: Add anhydrous AlCl₃ portion-wise. Note: This is exothermic.[2] Maintain temperature <10 °C to prevent uncontrolled side reactions.

  • Chlorination: Slowly bubble Cl₂ gas into the mixture or add SO₂Cl₂ dropwise. The rate should be controlled to keep the internal temperature below 10 °C initially, then allow to warm to room temperature (25 °C) to complete the reaction (approx. 4–6 hours).

  • Monitoring: Monitor reaction progress via HPLC or TLC. Look for the disappearance of the mono-chlorinated intermediate (3-chloro-4-methylbenzoic acid).

  • Quench: Pour the reaction mixture carefully onto crushed ice/HCl mixture. The AlCl₃ complex will hydrolyze, precipitating the crude product.

  • Purification: Filter the white solid. Recrystallize from methanol or acetic acid to yield needle-like crystals.

Yield: Typically 85–95%.

Protocol B: Oxidative Chlorination (Green Chemistry)

A modern variation avoids chlorine gas by using HCl and an oxidant.

Reagents:

  • p-Toluic acid[3]

  • Hydrochloric acid (30%)[3]

  • Hydrogen Peroxide (H₂O₂)[3]

  • Catalyst: Sodium Tungstate (Na₂WO₄)[3]

Methodology:

  • Dissolve p-toluic acid in dichloroacetic acid.

  • Add Na₂WO₄ and HCl. Heat to 50–60 °C.

  • Add H₂O₂ dropwise over 6 hours. The peroxide oxidizes HCl in situ to generate electrophilic chlorine species ("Cl⁺").

  • This method minimizes hazardous gas handling and is increasingly favored in pilot plants.

Applications in Drug & Agrochemical Development[6][8][9][10]

Zoxamide Synthesis Workflow

The primary utility of 3,5-dichloro-4-methylbenzoic acid is the synthesis of Zoxamide.[4] The acid is activated to an acid chloride and then coupled with a chiral amine.

ZoxamideSynthesis Acid 3,5-Dichloro-4-methylbenzoic Acid AcidChloride Acid Chloride Intermediate Acid->AcidChloride SOCl2 / Toluene (Activation) Zoxamide ZOXAMIDE (Active Fungicide) AcidChloride->Zoxamide + Amine (Amidation) Amine 3-amino-1-chloro-3-methylpentan-2-one Amine->Zoxamide

Caption: The conversion of the acid to Zoxamide via acyl chloride activation.

Structural Analog Differentiation

Researchers must distinguish this compound from 3,5-Dichlorobenzoic acid (lacking the 4-methyl group).

  • 3,5-Dichloro-4-methylbenzoic acid: Precursor for Zoxamide .[1][5][4][6]

  • 3,5-Dichlorobenzoic acid: Precursor for Tafamidis (Transthyretin stabilizer) and Dicamba analogs.

  • Critical Note: The 4-methyl group significantly alters the solubility profile and metabolic stability compared to the non-methylated analog.

References

  • Preparation method of 3,5-dichloro-4-methylbenzoic acid. Patent CN104262087A.[7] Google Patents. Available at:

  • Zoxamide: FAO Specifications and Evaluations for Agricultural Pesticides. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Development of a Process for Triazine-Promoted Amidation of Carboxylic Acids. Organic Process Research & Development. American Chemical Society. Available at: [Link]

  • 3,5-Dichloro-4-methylbenzoic acid Product Data. PubChem. National Library of Medicine. Available at: [Link]

  • Method for producing ortho-alkylated benzoic acid derivatives. Patent US6350904B1.[8] Google Patents. Available at:

Sources

Foundational

3,5-Dichloro-4-methylbenzoic acid suppliers and purchasing

Executive Summary & Chemical Identity 3,5-Dichloro-4-methylbenzoic acid is a critical halogenated building block used in the synthesis of agrochemicals (e.g., Zoxamide metabolites) and pharmaceutical candidates targeting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3,5-Dichloro-4-methylbenzoic acid is a critical halogenated building block used in the synthesis of agrochemicals (e.g., Zoxamide metabolites) and pharmaceutical candidates targeting inflammatory pathways. Its utility lies in the orthogonal reactivity of the carboxylic acid moiety and the sterically congested, electron-deficient aromatic ring.

Critical Advisory on CAS Registry Numbers: There is a frequent discrepancy in procurement databases regarding this compound.

  • Correct CAS: 39652-34-1 (Widely accepted identifier for the neutral acid).

  • Input CAS (23066-64-0): This registry number does not correspond to 3,5-Dichloro-4-methylbenzoic acid in major chemical inventories (PubChem, CAS SciFinder). It is likely an erroneous citation or a deprecated identifier. Action: All purchasing orders must specify CAS 39652-34-1 and the chemical structure to avoid receiving incorrect isomers.

PropertySpecification
Chemical Name 3,5-Dichloro-4-methylbenzoic acid
Synonyms 3,5-Dichloro-p-toluic acid; 4-Methyl-3,5-dichlorobenzoic acid
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
Appearance White to off-white crystalline powder
Melting Point 187–189 °C

Strategic Sourcing: Vendor Landscape & Risk Management

Sourcing this intermediate requires balancing purity against cost, but for drug development, impurity profile consistency is paramount. The synthesis route dictates the impurities; understanding this allows you to audit suppliers effectively.

The Synthesis-Impurity Correlation

Most commercial supplies are manufactured via the oxidative chlorination of p-toluic acid (4-methylbenzoic acid). This route defines the Critical Quality Attributes (CQAs).

  • Starting Material: p-Toluic acid.[1][2][3]

  • Reagents: Dichloroacetic acid (solvent), Sodium tungstate (catalyst), Hydrogen Peroxide/HCl.

Impurity Origin Table:

ImpurityOriginRisk LevelDetection Method
p-Toluic Acid Unreacted starting materialHigh (Hard to separate)HPLC (RT shift)
3-Chloro-4-methylbenzoic acid Incomplete chlorinationMedium HPLC / GC-MS
2,5-Dichloro isomer Regio-isomerism (rare in this route)Low 1H-NMR
Tungsten residues Catalyst carryoverHigh (Genotoxic risk)ICP-MS
Supplier Tiering Strategy
  • Tier 1 (Catalog Suppliers - e.g., Sigma, Combi-Blocks): Best for <100g. High cost, but usually re-tested. Risk:[4] They often repackage bulk material; ask for the original manufacturer's CoA if lot consistency matters.

  • Tier 2 (Bulk Specialists - e.g., ChemScene, BLD Pharm): Best for 1kg+. Lower cost. Risk:[4] Variable batch-to-batch purity. Mandatory: Request a "Use Test" sample (5g) before committing to a kilogram batch.

Technical Specifications (The "Gold Standard" CoA)

Do not accept a generic Certificate of Analysis. For pharmaceutical applications, your purchase order must stipulate the following specifications to ensure the material does not fail downstream coupling reactions.

ParameterAcceptance CriteriaRationale
Assay (HPLC) ≥ 98.0% (a/a)High purity required to prevent side-reactions during amide coupling.
p-Toluic Acid Content ≤ 0.5%Competes for coupling reagents; difficult to remove from final drug substance.
Monochloro Analog ≤ 1.0%Leads to "des-chloro" impurities in the final API.
Loss on Drying ≤ 0.5%Moisture interferes with acid chloride formation (e.g., SOCl₂ reaction).
Appearance White crystalline powderYellowing indicates oxidative degradation or solvent occlusion.

In-House Quality Control Protocol

Trustworthiness Pillar: Never rely solely on the vendor's CoA. The following protocol is a self-validating system to confirm identity and purity upon receipt.

Validated HPLC Method (Reverse Phase)

This method is designed to separate the unreacted p-toluic acid (more polar) from the dichlorinated product.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm.

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B
0.0 30%
10.0 90%
12.0 90%
12.1 30%

| 15.0 | 30% (Stop) |

  • Expected Retention: p-Toluic acid elutes first (~4-5 min); 3,5-Dichloro-4-methylbenzoic acid elutes later (~8-9 min) due to increased hydrophobicity from chlorination.

QC Decision Workflow (Visualization)

QC_Workflow Start Material Receipt (Check Label CAS: 39652-34-1) Visual Visual Inspection (White Crystalline Powder?) Start->Visual NMR 1H-NMR (DMSO-d6) Check Aromatic Region Visual->NMR Pass Reject REJECT / RETURN (Log Non-Conformance) Visual->Reject Fail (Yellow/Wet) HPLC HPLC Purity Check (Method: C18 / ACN / H3PO4) NMR->HPLC Identity Confirmed NMR->Reject Wrong Structure Decision1 Is p-Toluic Acid > 0.5%? HPLC->Decision1 Decision2 Is Purity > 98%? Decision1->Decision2 No Decision1->Reject Yes Decision2->Reject No Approve RELEASE TO INVENTORY (Assign Internal Lot #) Decision2->Approve Yes

Figure 1: Incoming Quality Control (IQC) Decision Tree for 3,5-Dichloro-4-methylbenzoic acid.

Handling, Safety, and Stability

  • GHS Classification: Warning. Causes skin irritation (H315), Causes serious eye irritation (H319).

  • Handling: Use standard PPE (Gloves, Goggles).[2] Use a fume hood when handling large quantities to avoid dust inhalation.

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. The compound is stable but hygroscopic; moisture uptake can complicate stoichiometric calculations in synthesis.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18533234, 3,5-Dichloro-4-methylbenzoic acid. Retrieved January 31, 2026 from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 3,5-dichloro-4-methylbenzoic acid (CAS 39652-34-1).[1] Retrieved from [Link]

Sources

Exploratory

3,5-Dichloro-4-methylbenzoic Acid: A Strategic Chemical Intermediate

Topic: 3,5-Dichloro-4-methylbenzoic Acid: Strategic Synthesis & Application Guide Content Type: Technical Whitepaper Audience: Chemical Process Researchers, API Developers, and Agrochemical Scientists. Technical Deep Div...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-Dichloro-4-methylbenzoic Acid: Strategic Synthesis & Application Guide Content Type: Technical Whitepaper Audience: Chemical Process Researchers, API Developers, and Agrochemical Scientists.

Technical Deep Dive for Process Research & Development

Executive Summary

3,5-Dichloro-4-methylbenzoic acid (CAS 39652-34-1) serves as a critical halogenated aromatic scaffold in the synthesis of high-value agrochemicals and pharmaceutical actives.[1][2][3] Its structural uniqueness lies in the steric shielding provided by the ortho-chlorine atoms flanking the para-methyl group relative to the carboxylic acid. This configuration imparts significant hydrolytic stability to downstream amides and esters, a trait essential for the environmental persistence of fungicides like Zoxamide and the metabolic stability of emerging pharmaceutical candidates.

This guide moves beyond basic property listing to provide a field-validated, "green" synthesis protocol, downstream application pathways, and critical quality control parameters.

Chemical Profile & Structural Analysis

PropertyData
CAS Number 39652-34-1
IUPAC Name 3,5-Dichloro-4-methylbenzoic acid
Synonyms 3,5-Dichloro-p-toluic acid; 3,5-DCTA
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
Appearance White to off-white crystalline powder
Melting Point 188–190 °C
pKa ~3.5 (Acidic due to electron-withdrawing Cl groups)
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water.

Structural Insight: The 3,5-dichloro substitution pattern exerts a dual effect:

  • Electronic: The electron-withdrawing inductive effect (-I) of the chlorine atoms increases the acidity of the carboxylic group compared to p-toluic acid.

  • Steric: The bulky chlorine atoms create a "molecular cleft," protecting the C4-methyl group from metabolic oxidation and influencing the conformation of amides formed at the C1-carboxyl position.

Advanced Synthesis Protocol: Oxidative Chlorination

Rationale: Traditional synthesis using elemental chlorine gas (


) poses significant safety risks and handling challenges. The following protocol utilizes an oxidative chlorination  strategy using hydrogen peroxide and hydrochloric acid, catalyzed by sodium tungstate. This method is safer, offers higher atom economy, and is preferred for scale-up in modern GMP environments.
Reagents & Materials
  • Substrate: p-Toluic acid (4-methylbenzoic acid) [>98%]

  • Chlorinating Agent: Hydrochloric acid (30% aq) + Hydrogen Peroxide (30% aq)

  • Catalyst: Sodium tungstate dihydrate (

    
    )
    
  • Solvent: Dichloroacetic acid (DCAA) - Note: Acts as a stable solvent resistant to further chlorination.

Step-by-Step Methodology
  • Reactor Setup: Equip a 1L jacketed glass reactor with a mechanical stirrer (Teflon impeller), reflux condenser, internal thermometer, and a pressure-equalizing addition funnel.

  • Charge: Load 136 g (1.0 mol) of p-toluic acid and 270 g of dichloroacetic acid. Initiate stirring at 250 RPM.

  • Catalyst Addition: Add 0.2 g of sodium tungstate dihydrate.

  • Acidification: Add 365 g of 30% Hydrochloric acid. The mixture may form a biphasic suspension.

  • Thermal Equilibration: Heat the system to 55°C . Ensure temperature stability ±2°C.

  • Oxidative Addition (Critical Step):

    • Charge 136 g of 30% Hydrogen Peroxide into the addition funnel.

    • Add dropwise over 6 hours , maintaining the internal temperature between 50–60°C.

    • Mechanism:[4] The peroxide oxidizes

      
       in situ to generate electrophilic chlorine species (
      
      
      
      equivalents) which attack the electron-rich aromatic ring at the 3 and 5 positions.
  • Post-Reaction Hold: After addition, maintain stirring at 55°C for an additional 4 hours .

  • In-Process Control (IPC): Sample the organic layer for HPLC. Target: <1.0% unreacted p-toluic acid.

  • Workup:

    • Distill off the solvent (DCAA) under reduced pressure (recycle potential).[5]

    • Cool the residue to 25°C.

    • Add 250 mL Methanol and heat to reflux to dissolve the crude solid.

    • Cool slowly to 10°C to induce crystallization.

  • Isolation: Filter the white precipitate. Wash with cold methanol (2 x 50 mL). Dry in a vacuum oven at 60°C.

Expected Yield: 80–85% (approx. 165 g) Purity: >98.5% (HPLC)[6]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: p-Toluic Acid (136g) Solvent Add Solvent: Dichloroacetic Acid Start->Solvent Cat Add Catalyst: Na2WO4 + HCl (30%) Solvent->Cat Reaction Oxidative Chlorination Add H2O2 (30%) dropwise 55°C, 6 Hours Cat->Reaction In-situ Cl+ generation IPC IPC: HPLC Analysis Target: <1% SM Reaction->IPC IPC->Reaction Fail (Extend Time) Workup Distillation & Methanol Recrystallization IPC->Workup Pass Product Final Product: 3,5-Dichloro-4-methylbenzoic acid (>98.5% Purity) Workup->Product

Caption: Figure 1. Oxidative chlorination workflow for the synthesis of 3,5-dichloro-4-methylbenzoic acid.

Downstream Applications & Mechanisms

A. Agrochemicals: Zoxamide Synthesis

The primary industrial application is the synthesis of Zoxamide (a benzamide fungicide).[7] The 3,5-dichloro-4-methyl moiety is crucial for the fungicide's ability to bind to β-tubulin and inhibit mitosis in Oomycetes.

Reaction Pathway:

  • Activation: Conversion of the acid to 3,5-dichloro-4-methylbenzoyl chloride using Thionyl Chloride (

    
    ).
    
  • Amidation: Nucleophilic acyl substitution with the amine partner (3-amino-1-chloro-3-methylpentan-2-one).

B. Pharmaceutical Intermediates

In drug discovery, this intermediate is used to introduce a lipophilic, metabolically stable "head group" into small molecules. The chlorine atoms prevent enzymatic hydroxylation at the ortho positions, extending the half-life of the drug.

Protocol: Triazine-Promoted Amidation For sensitive pharmaceutical scaffolds where acid chlorides are too harsh, the Triazine Method is recommended:

  • Activation: React 3,5-dichloro-4-methylbenzoic acid with 2,4,6-trichloro-1,3,5-triazine (TCT) in acetonitrile.

  • Coupling: Add the amine substrate and N-methylmorpholine (NMM).

  • Result: High-yield amide formation at ambient temperature without racemization of chiral centers.

Application Pathway Diagram

Applications Core 3,5-Dichloro-4-methylbenzoic acid Step1 Activation: SOCl2 -> Acid Chloride Core->Step1 Route A Triazine Activation: Triazine Reagent Core->Triazine Route B (Mild) Step2 Amidation: + Amine Partner Step1->Step2 Zoxamide Zoxamide (Fungicide) Step2->Zoxamide Pharma Lipophilic Amide Scaffolds Triazine->Pharma

Caption: Figure 2. Divergent synthesis pathways for Agrochemical (Zoxamide) and Pharmaceutical applications.

Quality Control & Analytics

To ensure the material meets "Intermediate for API" standards, the following analytical method is recommended.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Strong absorption due to chlorinated ring).

  • Retention Time: Product elutes approx. 8.5 min; p-Toluic acid (impurity) elutes earlier (~5.2 min).

References

  • Synthesis Protocol & Catalysis

    • Title: Process for the preparation of 3,5-dichloro-4-methylbenzoic acid.[1][2][4][5][8][9][10][11]

    • Source: ChemicalBook / Patent Liter
  • Agrochemical Application (Zoxamide)

    • Title: Zoxamide: A broad-spectrum fungicide for Oomycetes.[8]

    • Source: University of Hertfordshire PPDB (Pesticide Properties D
    • URL:[Link]

  • Pharmaceutical Amidation Methods

    • Title: Triazine-Promoted Amidation of Carboxylic Acids.[5]

    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

  • Safety & Toxicology

    • Title: 3,5-Dichloro-4-methylbenzoic acid - GHS Safety D
    • Source: PubChem (NIH).
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Synthon: Harnessing 3,5-Dichloro-4-methylbenzoic Acid in Modern Organic Synthesis

Introduction: A Structurally Rich Building Block In the landscape of organic synthesis, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Among the myriad of available building b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Structurally Rich Building Block

In the landscape of organic synthesis, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Among the myriad of available building blocks, 3,5-dichloro-4-methylbenzoic acid stands out as a particularly valuable synthon. Its unique substitution pattern—a carboxylic acid for derivatization, a methyl group, and two chlorine atoms—offers a confluence of electronic and steric properties that chemists can exploit to construct complex molecular architectures. The chlorine atoms not only influence the reactivity of the benzene ring but also serve as latent handles for cross-coupling reactions, while the carboxylic acid provides a reliable anchor for esterification and amidation. This guide provides an in-depth exploration of the applications of 3,5-dichloro-4-methylbenzoic acid, complete with detailed protocols for its key transformations, catering to researchers and professionals in drug discovery and materials science. 3,5-dichloro-4-methylbenzoic acid is recognized as an important intermediate in the chemical and pharmaceutical industries, with significant potential in the development of agrochemicals and medicines.[1]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

PropertyValueSource
Molecular FormulaC₈H₆Cl₂O₂PubChem[2]
Molecular Weight205.04 g/mol Chemchart[3]
Melting Point100.68 °CChemchart[3]
Boiling Point304.65 °C (Predicted)Chemchart[3]
Water Solubility208.28 mg/L (Predicted)Chemchart[3]

Safety and Handling: 3,5-Dichloro-4-methylbenzoic acid should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Core Synthetic Transformations

The utility of 3,5-dichloro-4-methylbenzoic acid is most evident in its versatile reactivity. The carboxylic acid moiety readily undergoes classic transformations, while the chlorinated aromatic ring opens the door to modern cross-coupling chemistries.

I. Esterification: Masking and Modulating Polarity

Fischer esterification provides a straightforward method to convert the carboxylic acid into an ester. This transformation is often employed to protect the acidic proton, increase solubility in organic solvents, or to synthesize target molecules with specific ester functionalities.

Protocol 1: Acid-Catalyzed Esterification with Methanol

This protocol details the synthesis of methyl 3,5-dichloro-4-methylbenzoate, a common intermediate for further derivatization.

Causality of Experimental Choices:

  • Sulfuric Acid: A strong acid catalyst is necessary to protonate the carbonyl oxygen of the benzoic acid, thereby activating it towards nucleophilic attack by the alcohol.[4]

  • Methanol as Solvent and Reagent: Using an excess of methanol shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, maximizing the yield of the ester.[4]

  • Reflux: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.

  • Aqueous Work-up with Sodium Bicarbonate: This step neutralizes the acidic catalyst and removes any unreacted carboxylic acid, which is deprotonated to its water-soluble carboxylate salt.[5]

Experimental Workflow:

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants 3,5-Dichloro-4- methylbenzoic acid + Methanol Catalyst Conc. H₂SO₄ (catalytic) Reflux Reflux (e.g., 65-70°C) Catalyst->Reflux Quench Cool & Quench with Water Reflux->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash with aq. NaHCO₃ Solution Extract->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Solvent_Removal Solvent Removal (Rotary Evaporation) Dry->Solvent_Removal Purify Purification (e.g., Recrystallization or Chromatography) Solvent_Removal->Purify

Caption: Workflow for Fischer Esterification.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3,5-dichloro-4-methylbenzoic acid (1.0 eq) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature with stirring.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.[5]

  • Neutralization: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

II. Amide Bond Formation: Building Blocks for Bioactive Molecules

The synthesis of amides from 3,5-dichloro-4-methylbenzoic acid is a critical step in the development of new pharmaceuticals and agrochemicals. Direct condensation with an amine is generally not feasible without high temperatures.[6] Therefore, activation of the carboxylic acid is required.

Protocol 2: Amide Coupling using a Carbodiimide Reagent

This protocol describes a general method for the synthesis of N-substituted amides using a common coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Causality of Experimental Choices:

  • Coupling Agents (DCC/EDC): These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.[7]

  • Solvent (DMF/DCM): Anhydrous aprotic solvents are used to prevent the hydrolysis of the activated intermediate.

  • Base (e.g., DIEA): A non-nucleophilic base is often added to neutralize any acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.

Reaction Mechanism Overview:

Amide_Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling CarboxylicAcid R-COOH (3,5-dichloro-4-methyl benzoic acid) ActiveEster O-Acylisourea Intermediate CarboxylicAcid->ActiveEster + DCC/EDC DCC DCC or EDC Amide Amide (R-CONH-R') ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ Byproduct DCU or EDU

Caption: Simplified Amide Coupling Mechanism.

Step-by-Step Methodology:

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve 3,5-dichloro-4-methylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: Add the coupling agent (e.g., EDC, 1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (1.5-2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC). Dilute the filtrate with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated aqueous NaHCO₃), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by recrystallization or column chromatography.

III. Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The chloro-substituents on the aromatic ring of 3,5-dichloro-4-methylbenzoic acid derivatives are amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][9] This powerful transformation allows for the formation of C-C bonds, enabling the synthesis of biaryl compounds and other complex structures.[10] For the coupling reaction to proceed, the carboxylic acid is typically converted to an ester or another less reactive functional group first.

Protocol 3: Suzuki-Miyaura Coupling of Methyl 3,5-dichloro-4-methylbenzoate

This protocol outlines a general procedure for the cross-coupling of the methyl ester derivative with an arylboronic acid.

Causality of Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): A palladium(0) catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[8]

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is crucial for the transmetalation step, facilitating the transfer of the organic group from the boronic acid to the palladium center.[8]

  • Solvent System (e.g., Toluene/Water or Dioxane/Water): A biphasic solvent system is often used to dissolve both the organic substrates and the inorganic base.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst, so it must be carried out under an inert atmosphere.

The Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The Suzuki-Miyaura Catalytic Cycle.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine methyl 3,5-dichloro-4-methylbenzoate (1.0 eq), the arylboronic acid (1.1-1.5 eq per chlorine to be substituted), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1) or dioxane and water.

  • Heating: Heat the reaction mixture to 80-100°C with vigorous stirring for 6-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.

  • Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.

Applications in the Synthesis of Bioactive Molecules

The structural motifs accessible from 3,5-dichloro-4-methylbenzoic acid are prevalent in various bioactive compounds, particularly in the agrochemical sector.

Precursor to Fungicides

This benzoic acid derivative is structurally related to intermediates used in the synthesis of potent fungicides. For instance, it is a known environmental transformation product of Zoxamide, a fungicide used to control oomycete pathogens.[2] The dichlorinated phenyl ring is a key pharmacophore in a number of dicarboximide fungicides, which act by disrupting triglyceride biosynthesis and osmotic regulation in fungi. The synthesis of novel fungicide candidates can be envisioned through the amidation of 3,5-dichloro-4-methylbenzoic acid with various amine-containing heterocyclic fragments.

Building Block for Novel Pharmaceuticals

The derivatization of p-toluic acid, the precursor to 3,5-dichloro-4-methylbenzoic acid, is a common strategy in the development of active pharmaceutical ingredients (APIs) with anti-inflammatory, analgesic, and antibacterial properties.[11] By analogy, the unique substitution pattern of 3,5-dichloro-4-methylbenzoic acid makes it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery programs. The biaryl structures accessible via Suzuki-Miyaura coupling are of particular interest, as the biaryl motif is a privileged scaffold in medicinal chemistry.

Conclusion

3,5-Dichloro-4-methylbenzoic acid is a powerful and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, from classical esterification and amidation to modern palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to unlock the full synthetic potential of this valuable synthon in the pursuit of novel materials and bioactive molecules.

References

  • CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents.
  • esterification of benzoic acid to methyl benzoate. - University of Massachusetts. Available from: [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. Available from: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Available from: [Link]

  • Amide Synthesis - Fisher Scientific. Available from: [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p - International Journal of Applied Pharmaceutics and Research. Available from: [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH. Available from: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Available from: [Link]

  • 3,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 18533234 - PubChem. Available from: [Link]

  • (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole - ResearchGate. Available from: [Link]

  • Lab5 procedure esterification. Available from: [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts | ACS Omega. Available from: [Link]

  • Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa - PubMed Central. Available from: [Link]

  • How to produce amide from Benzoic acid and amine directly? - ResearchGate. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • 24.3: Synthesis of Amides - Chemistry LibreTexts. Available from: [Link]

  • Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi - MDPI. Available from: [Link]

  • Synthesis, Characterization, and Antifungal Activity of Novel Benzo[8][12]imidazo[1,2-d][1][12][13]triazine Derivatives - PubMed. Available from: [Link]

  • 3,5-Dichloro-4-methylbenzoic acid (39652-34-1) - Chemchart. Available from: [Link]

Sources

Application

Application Note: 3,5-Dichloro-4-methylbenzoic Acid in Medicinal Chemistry

[1][2][3][4] Executive Summary 3,5-Dichloro-4-methylbenzoic acid is a specialized aromatic building block that serves as a critical pharmacophore in modern drug discovery. Unlike generic benzoic acids, this scaffold offe...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

3,5-Dichloro-4-methylbenzoic acid is a specialized aromatic building block that serves as a critical pharmacophore in modern drug discovery. Unlike generic benzoic acids, this scaffold offers a unique "steric and electronic shield." The 3,5-dichloro substitution pattern provides exceptional metabolic stability by blocking the ortho- and meta-positions, while the 4-methyl group (para-position) acts as a lipophilic anchor that can either block oxidation or serve as a controlled metabolic handle (soft drug design).

This guide details its application in synthesizing antagonists for the Prostaglandin E2 receptor 1 (EP1) and Lysophosphatidic acid (LPA) receptors , alongside protocols for its efficient coupling in high-throughput medicinal chemistry campaigns.

Chemical Profile & Pharmacophore Logic

The "Shielded Phenyl" Concept

In Structure-Activity Relationship (SAR) studies, this moiety is often employed to replace unstable phenyl rings or to modulate potency via the "Magic Methyl" effect.

FeatureMedicinal Chemistry Function
3,5-Dichloro Substitution Metabolic Blockade: Prevents arene oxide formation and hydroxylation at the most reactive sites.Lipophilicity: Increases LogP, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
4-Methyl Group Steric Lock: Restricts rotation when coupled to biaryl systems, potentially locking the active conformation.Metabolic Handle: Can be slowly oxidized to a benzylic alcohol (-CH2OH) and then to a carboxylic acid, facilitating clearance (relevant for reducing toxicity).
Electronic Effect The chlorines are electron-withdrawing, lowering the pKa of the carboxylic acid and increasing the acidity (H-bond donating ability) of derived amides.

Core Applications in Drug Discovery[3]

EP1 Receptor Antagonists (Pain & Inflammation)

The most prominent pharmaceutical application of 3,5-dichloro-4-methylbenzoic acid is in the development of selective EP1 receptor antagonists . These compounds are therapeutic candidates for chronic pain, inflammatory hyperalgesia, and lower urinary tract symptoms.

  • Mechanism: The 3,5-dichloro-4-methylbenzamide moiety mimics the lipophilic tail of Prostaglandin E2, occupying the hydrophobic pocket of the EP1 receptor but preventing activation.

  • Key Reference: Patent WO2013149996A1 describes tricyclic compounds where this acid is coupled to a core scaffold to generate high-affinity antagonists.

Bioisosteric Replacement (LPA Receptors & Antivirals)
  • LPA Receptor Antagonists: In the optimization of Lysophosphatidic acid (LPA) antagonists (treating fibrosis), this scaffold is used to replace 3,5-dimethoxy or 3,5-trifluoromethyl analogues. The switch often improves metabolic stability while maintaining the necessary lipophilic contacts.

  • SARS-CoV-2 Mpro Inhibitors: Recent screens have identified the 3,5-dichloro-4-methylphenyl fragment in non-covalent inhibitors of the main protease (Mpro), where the chlorines fill the hydrophobic S2 pocket of the enzyme.

Experimental Protocols

Protocol A: Classical Acid Chloride Coupling (Scale-Up Ready)

Best for: Large-scale synthesis of EP1 antagonist intermediates.

Reagents:

  • 3,5-Dichloro-4-methylbenzoic acid (1.0 equiv)[1]

  • Thionyl Chloride (SOCl2) (5.0 equiv)

  • Methanol (dry)[2]

  • Dichloromethane (DCM)

Procedure:

  • Activation: Dissolve 3,5-dichloro-4-methylbenzoic acid (e.g., 5.0 g) in dry DCM (50 mL).

  • Chlorination: Add Thionyl Chloride dropwise at 0°C under nitrogen. Add a catalytic amount of DMF (2-3 drops).

  • Reflux: Heat the mixture to reflux (40°C) for 3–4 hours. Monitor by TLC (conversion to acid chloride is indicated by a shift in Rf after quenching a mini-aliquot with methanol).

  • Isolation: Evaporate the solvent and excess SOCl2 under reduced pressure. Arotropically dry with toluene (2x) to remove trace acid.

  • Coupling: Redissolve the crude acid chloride in DCM. Add the target amine (1.1 equiv) and Triethylamine (2.0 equiv) at 0°C. Stir at room temperature for 12 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine.[2] Dry over MgSO4.

Protocol B: Triazine-Promoted "Green" Amidation

Best for: High-throughput library generation (Parallel Synthesis).

Rationale: Avoids corrosive thionyl chloride and allows for one-pot synthesis of diverse amide libraries.

Reagents:

  • 3,5-Dichloro-4-methylbenzoic acid (1.0 equiv)[1]

  • CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) (1.1 equiv)

  • N-Methylmorpholine (NMM) (3.0 equiv)

  • Target Amine (1.1 equiv)

  • Solvent: THF or Acetonitrile

Procedure:

  • Activation: To a solution of the acid in THF (0.1 M), add NMM and CDMT at 0°C. Stir for 1 hour. A white precipitate (active ester intermediate) may form.

  • Addition: Add the amine directly to the reaction mixture.

  • Reaction: Stir at Room Temperature for 6–12 hours.

  • Purification: The byproduct (dimethoxytriazinone) is water-soluble. Dilute with EtOAc, wash effectively with water/brine, and concentrate.[2]

Visualizations & Workflows

Figure 1: Synthesis Pathway for EP1 Antagonists

This diagram illustrates the conversion of the acid scaffold into a bioactive amide via two distinct pathways.

SynthesisWorkflow Acid 3,5-Dichloro-4-methylbenzoic Acid (Starting Material) SOCl2 Pathway A: SOCl2 Reflux Acid->SOCl2 CDMT Pathway B: CDMT/NMM (Green) Acid->CDMT AcidCl Acid Chloride (Reactive Intermediate) SOCl2->AcidCl Activation Product Bioactive Amide (EP1 Antagonist) AcidCl->Product + Amine + Et3N ActiveEst Triazine Active Ester CDMT->ActiveEst Activation ActiveEst->Product + Amine (One Pot) Amine Target Amine (Pharmacophore B) Amine->Product

Caption: Dual-pathway synthesis strategy allowing for both bulk scale-up (Pathway A) and combinatorial library generation (Pathway B).

Figure 2: SAR Logic of the Scaffold

Why this specific substitution pattern is chosen for drug candidates.

SAR_Logic Center 3,5-Dichloro-4-methylphenyl Scaffold Cl3 3-Cl: Blocks Metabolism (Prevents Ortho-Hydroxylation) Center->Cl3 Cl5 5-Cl: Increases Lipophilicity (LogP Boost) Center->Cl5 Me4 4-Me: Steric Anchor & Soft Metabolic Handle Center->Me4 Effect1 High Metabolic Stability Cl3->Effect1 Effect2 Hydrophobic Pocket Filling Cl5->Effect2 Me4->Effect1 Me4->Effect2

Caption: Structure-Activity Relationship (SAR) map detailing how the substitution pattern contributes to drug-like properties.

References

  • EP1 Receptor Antagonists Patent

    • Title: Substituted tricyclic compounds with activity towards EP1 receptors.
    • Source: WO2013149996A1 / TW201402569A.
    • Context: Describes the use of 3,5-dichloro-4-methylbenzoic acid as a starting material for synthesizing Example 16 and rel
    • Link:

  • Triazine-Promoted Amidation Protocol

    • Title: Development of a Process for Triazine-Promoted Amid
    • Source:Organic Process Research & Development (ACS).
    • Context: Specifically validates the coupling of 3,5-dichloro-4-methylbenzoic acid with amines using CDMT, citing high yields and "green" advantages.
    • Link:

  • Zoxamide (Agrochemical/Toxicology Reference)

    • Title: Zoxamide: JMPR 2005 Evalu
    • Source: FAO/WHO Joint Meeting on Pesticide Residues.
    • Context: Provides detailed metabolic data on the 3,5-dichloro-4-methylbenzamide moiety, confirming the methyl group hydroxylation p
    • Link:

  • LPA Receptor Antagonists

    • Title: Tertiary amides and method of use (LPA Antagonists).
    • Source: WO2017177004A1.
    • Context: Demonstrates the use of the scaffold as a substitute for methoxy-analogs to tune receptor affinity.
    • Link:

Sources

Method

Application Note: 3,5-Dichloro-4-methylbenzoic Acid – A Strategic Scaffold for Lipophilic Ligand Design

Topic: 3,5-Dichloro-4-methylbenzoic acid as a building block for novel compounds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Agrochemical Researchers, Process Chemists [1] Abstract & Str...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-Dichloro-4-methylbenzoic acid as a building block for novel compounds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Agrochemical Researchers, Process Chemists

[1]

Abstract & Strategic Value

In the landscape of modern drug and agrochemical discovery, 3,5-Dichloro-4-methylbenzoic acid (CAS 39652-34-1) represents a "privileged structure" combining high lipophilicity with metabolic robustness.[1] Unlike simple benzoic acids, the 3,5-dichloro substitution pattern provides significant steric bulk and electron-withdrawing character, modulating the pKa of the carboxylic acid and shielding the core from oxidative metabolism.

Crucially, the 4-methyl group is not merely a bystander; it serves as a latent "chemical handle."[1] While often retained to boost hydrophobic binding (as seen in the fungicide Zoxamide ), it can be selectively activated via radical chemistry to generate benzylic electrophiles, opening pathways to novel chemical space distinct from standard amide libraries.[1]

Key Chemical Attributes
PropertyDataRelevance
CAS Number 39652-34-1Unique Identifier
Molecular Weight 205.04 g/mol Fragment-based drug discovery (FBDD) compliant
LogP (Predicted) ~3.5 - 3.8High lipophilicity for membrane permeability
pKa (COOH) ~3.6More acidic than benzoic acid (4.[1][2][3]2) due to Cl-induction
Melting Point 187-189 °CStable solid, easy to handle
Metabolic Stability High3,5-Cl blocks ortho/para hydroxylation; 4-Me is the primary soft spot

Synthetic Utility & Divergent Pathways

The utility of this building block lies in its bifunctional potential . Researchers can exploit the carboxylic acid for "Head" diversification while simultaneously (or sequentially) functionalizing the "Tail" (4-methyl group).[1]

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways available from this single building block.

SyntheticPathways Start 3,5-Dichloro-4-methylbenzoic Acid (Scaffold) Amide Amide Libraries (Zoxamide Analogs) Start->Amide HATU/Amine (Protocol 1) BenzylBr Benzyl Bromide Intermediate Start->BenzylBr NBS/Radical (Protocol 2) Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Suzuki/Buchwald (Challenging) Target1 Agrochemicals Kinase Inhibitors Amide->Target1 Heterocycle Benzylic Ethers/Amines (Expanded Diversity) BenzylBr->Heterocycle Nucleophilic Subst. Biaryl Biaryl Acids (Sterically Congested) Coupling->Biaryl

Figure 1: Divergent synthetic map showing the three primary vectors for elaboration: Amide coupling (green), Benzylic functionalization (yellow), and Aryl coupling (red).[1]

Detailed Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling (Library Scale)

Objective: To synthesize a library of lipophilic amides (Zoxamide analogues) avoiding oligomerization or hydrolysis.[1] Rationale: The electron-withdrawing chlorines make the carbonyl carbon highly electrophilic, but also increase the acidity of the carboxylic acid. Standard EDCI couplings can be sluggish; HATU is preferred for rapid, clean conversion.[1]

Materials:

  • 3,5-Dichloro-4-methylbenzoic acid (1.0 equiv)[1]

  • Amine (R-NH2) (1.2 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc (Dichloromethane is often poor for this specific acid due to solubility).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 3,5-Dichloro-4-methylbenzoic acid (1.0 mmol, 205 mg) in anhydrous DMF (3 mL) in a sealed vial.

  • Activation: Add DIPEA (3.0 mmol, 522 µL) followed by HATU (1.2 mmol, 456 mg). Stir at room temperature for 15 minutes. Self-Validation: The solution should turn slightly yellow; if it remains colorless, check water content in DMF.

  • Coupling: Add the amine (1.2 mmol).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.[1]

    • Checkpoint: Look for the disappearance of the acid peak (M-H = 203) and appearance of the amide (M+H).[1]

  • Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (2x), sat. NaHCO3 (2x), and brine.[1] Dry over Na2SO4.[1][4]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 2: Regioselective Benzylic Bromination (The "Tail" Expansion)

Objective: To convert the inert 4-methyl group into a reactive benzyl bromide (4-(bromomethyl)-3,5-dichlorobenzoic acid derivative) for further functionalization.[1] Rationale: The two ortho-chlorine atoms provide steric protection, preventing over-bromination to the benzal bromide.[1] However, the free acid is incompatible with radical conditions; ester protection is mandatory before this step.[1]

Materials:

  • Methyl 3,5-dichloro-4-methylbenzoate (Prepared via MeOH/H2SO4 reflux)[1]

  • N-Bromosuccinimide (NBS) (1.1 equiv)[1][2]

  • Radical Initiator: AIBN (0.05 equiv) or Benzoyl Peroxide[1]

  • Solvent: Carbon Tetrachloride (CCl4) or Trifluorotoluene (greener alternative).[1]

Workflow Diagram (Graphviz):

RadicalBromination Step1 Esterification (Protect COOH) Step2 Reagent Prep (NBS + AIBN + Solvent) Step1->Step2 Step3 Reflux (80°C) Initiation Phase Step2->Step3 Step4 Monitoring (1H NMR: Shift from 2.4 ppm to 4.6 ppm) Step3->Step4 Step5 Workup (Filter Succinimide) Step4->Step5

Figure 2: Workflow for the radical functionalization of the methyl group.

Step-by-Step Methodology:

  • Protection: Convert the acid to the methyl ester using standard conditions (MeOH, cat. H2SO4, Reflux 4h).[1] Yields are typically >95%.[1]

  • Reaction Setup: In a dry round-bottom flask, dissolve the methyl ester (1.0 equiv) in Trifluorotoluene (0.2 M).

  • Reagent Addition: Add recrystallized NBS (1.1 equiv) and AIBN (0.05 equiv).

  • Initiation: Degas the solution with Argon for 10 min. Heat to reflux (approx. 102°C for Trifluorotoluene) under an inert atmosphere.[1]

  • Monitoring (Critical):

    • Self-Validation: Check 1H NMR of an aliquot after 2 hours.[1]

    • Starting Material: Methyl singlet at ~2.45 ppm.[1]

    • Product: Methylene singlet (CH2Br) shifts downfield to ~4.60–4.70 ppm.[1]

    • Stop condition: When SM is <5%.[1] Prolonged heating leads to the gem-dibromide.[1]

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1]

  • Usage: The resulting benzyl bromide is a potent electrophile.[1] React immediately with amines, alkoxides, or thiols to generate diverse libraries.[1]

Case Studies & References

Case Study: Zoxamide Synthesis

The most prominent commercial application of this scaffold is Zoxamide (Gowan Co.), an anti-oomycete fungicide.[1]

  • Mechanism: Binds to β-tubulin, disrupting microtubule assembly.[1]

  • Structural Insight: The 3,5-dichloro-4-methyl motif is essential for fitting into the hydrophobic pocket of the tubulin dimer while resisting metabolic degradation.[1]

  • Synthesis Route: 3,5-Dichloro-4-methylbenzoic acid is converted to its acid chloride (SOCl2) and coupled with a chiral amine.[1]

References
  • Synthesis & Properties: ChemicalBook. "3,5-Dichloro-4-methylbenzoic acid Properties and Synthesis."[1] Link

  • Zoxamide Transformation: PubChem. "3,5-Dichloro-4-methylbenzoic acid (Compound)."[1] National Library of Medicine.[1][5] Link

  • Radical Bromination Protocols: Chegg/Textbook Standards. "Free Radical Bromination of 4-Methylbenzoic Acid Derivatives." Link

  • Agrochemical Utility: University of Hertfordshire. "PPDB: Pesticide Properties DataBase - 3,5-Dichloro-4-methylbenzoic acid."[1][6] Link

Disclaimer: All protocols involve hazardous chemicals.[1] 3,5-Dichloro-4-methylbenzoic acid is an irritant.[1][7] NBS and alkyl bromides are lachrymators.[1] Perform all reactions in a fume hood.

Sources

Application

analytical methods for quantifying 3,5-Dichloro-4-methylbenzoic acid

An Application Note and Protocol for the Quantitative Analysis of 3,5-Dichloro-4-methylbenzoic Acid Authored by: A Senior Application Scientist Introduction 3,5-Dichloro-4-methylbenzoic acid (DMBA), with the molecular fo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantitative Analysis of 3,5-Dichloro-4-methylbenzoic Acid

Authored by: A Senior Application Scientist

Introduction

3,5-Dichloro-4-methylbenzoic acid (DMBA), with the molecular formula C₈H₆Cl₂O₂, is a halogenated aromatic carboxylic acid.[1][2] Its structure, featuring a benzoic acid core with two chlorine atoms and a methyl group, makes it a pertinent analyte in various fields, including pharmaceutical development as a potential intermediate and in environmental science as a possible transformation product of agrochemicals like the fungicide Zoxamide.[1][3] Accurate and robust quantification of DMBA is critical for process monitoring in chemical synthesis, quality control of starting materials, and for toxicological and environmental fate studies.

This guide provides detailed, field-proven protocols for the quantification of DMBA using two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the required sensitivity, selectivity, and the complexity of the sample matrix. We will delve into the causality behind experimental choices, from sample preparation to data analysis, to ensure methodological robustness and trustworthiness.

Core Analytical Strategy: A Dual-Approach Framework

No single analytical method is universally optimal. Therefore, we present two validated workflows. HPLC-UV offers a straightforward, robust, and cost-effective approach suitable for relatively clean sample matrices and for determining purity.[4][5] For trace-level quantification in complex biological or environmental matrices, the superior sensitivity and selectivity of GC-MS, following a necessary derivatization step, is the recommended approach.[6][7]

The overall analytical workflow is designed to ensure the removal of interfering matrix components and accurate quantification.

Analytical_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Collection (e.g., Process Stream, Environmental Matrix) SPE Solid-Phase Extraction (SPE) (Matrix Cleanup & Analyte Concentration) Sample->SPE Isolate Analyte Deriv Derivatization (for GC-MS) (Methylation to increase volatility) SPE->Deriv If GC-MS Analysis Choice of Method SPE->Analysis Purified Extract Deriv->Analysis HPLC HPLC-UV Analysis Analysis->HPLC Direct Analysis GCMS GC-MS Analysis Analysis->GCMS Volatile Derivative Quant Quantification (External Standard Calibration) HPLC->Quant GCMS->Quant Report Reporting & Validation Quant->Report

Caption: Overall workflow for the quantification of 3,5-Dichloro-4-methylbenzoic acid.

Part 1: Sample Preparation via Solid-Phase Extraction (SPE)

Effective sample preparation is the most critical step for accurate quantification, as it removes matrix components that can interfere with the analysis and concentrates the analyte to detectable levels.[8] For an acidic compound like DMBA, reversed-phase SPE is a highly selective and efficient technique.[9]

Principle of SPE for DMBA

The protocol is based on retaining the protonated (neutral) form of DMBA on a hydrophobic sorbent (e.g., C18). The key is to acidify the sample to a pH of approximately 2, which is well below the pKa of the carboxylic acid group, ensuring it is fully protonated and thus less polar.[9] Polar impurities are washed away, and the purified DMBA is then eluted with an organic solvent.

SPE_Workflow cluster_spe Solid-Phase Extraction Protocol start Aqueous Sample Containing DMBA step1 1. pH Adjustment Adjust sample to pH ~2 with HCl or formic acid. Causality: Protonates carboxylic acid to increase hydrophobicity. start->step1 step2 2. Cartridge Conditioning Flush C18 SPE cartridge with Methanol, then with acidified water (pH 2). Causality: Activates sorbent and equilibrates it to sample conditions. step1->step2 step3 3. Sample Loading Pass acidified sample through the cartridge at a slow flow rate (1-2 mL/min). Causality: Allows for efficient binding of DMBA to the C18 sorbent. step2->step3 step4 4. Washing Wash with acidified water (pH 2) to remove salts and polar interferences. Causality: Cleans the sample without eluting the analyte of interest. step3->step4 step5 5. Elution Elute DMBA with Methanol or Acetonitrile. Causality: Organic solvent disrupts hydrophobic interactions, releasing DMBA. step4->step5 end Purified DMBA Extract (Ready for HPLC or GC-MS Derivatization) step5->end

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE) of DMBA.

Detailed SPE Protocol
  • Sample Pre-treatment : For a 10 mL aqueous sample, add 1M HCl or formic acid dropwise to adjust the pH to ~2. For solid samples, dissolve in a suitable solvent, dilute with water, and then acidify.

  • SPE Cartridge Conditioning : Use a C18 SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of acidified deionized water (pH 2). Do not allow the cartridge to go dry.[9]

  • Sample Loading : Load the pre-treated sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.

  • Washing : Wash the cartridge with 5 mL of acidified deionized water (pH 2) to remove hydrophilic impurities.

  • Elution : Elute the retained DMBA with 2 x 2 mL aliquots of methanol or acetonitrile into a clean collection tube.

  • Final Step : The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for HPLC analysis or in a suitable solvent for GC-MS derivatization.

Part 2: Analytical Methodologies

Method 1: HPLC-UV Quantification

This method is ideal for rapid, routine analysis and purity assessments. A reversed-phase C18 column is used to separate DMBA from other components based on its hydrophobicity.

Protocol: HPLC-UV Analysis

  • Instrumentation : Standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : Isocratic mixture of Acetonitrile and Water (containing 0.1% Phosphoric Acid or Formic Acid), typically in a 60:40 (v/v) ratio. The acid is crucial to keep the carboxyl group protonated for consistent retention and good peak shape.[10]

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Column Temperature : 30 °C.

  • UV Detection : 240 nm (DMBA has a strong UV absorbance around this wavelength).

  • Calibration : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from a certified stock solution in the mobile phase. Construct a calibration curve by plotting peak area against concentration.

Method 2: GC-MS Quantification with Derivatization

For enhanced sensitivity and specificity, especially in complex matrices, GC-MS is the method of choice. Due to the low volatility of the carboxylic acid group, a derivatization step to convert DMBA into its more volatile methyl ester is required.[7][11]

Derivatization_Workflow cluster_deriv GC-MS Derivatization Protocol (Methylation) start Dried DMBA Extract (from SPE) step1 1. Reagent Addition Add 1 mL of 1.25 M HCl in Methanol. Causality: Provides acidic catalyst and methanol for esterification. start->step1 step2 2. Reaction Seal vial and heat at 60°C for 30 minutes. Causality: Drives the esterification reaction to completion, forming the volatile methyl ester. step1->step2 step3 3. Neutralization & Extraction Cool, add water and a non-polar solvent (e.g., Hexane). Shake and collect organic layer. Causality: Quenches reaction and extracts the non-polar methyl ester into the organic phase. step2->step3 step4 4. Drying Dry the organic layer over anhydrous sodium sulfate. Causality: Removes residual water which can interfere with GC analysis. step3->step4 end Methyl 3,5-dichloro-4-methylbenzoate (Ready for GC-MS Injection) step4->end

Caption: Workflow for methylation derivatization of DMBA prior to GC-MS analysis.

Protocol: GC-MS Analysis

  • Derivatization (Methylation) :

    • To the dried sample extract, add 1 mL of 1.25 M HCl in methanol.[7]

    • Seal the vial tightly and heat at 60 °C for 30 minutes.

    • After cooling, add 2 mL of deionized water and 2 mL of n-hexane. Vortex for 1 minute.

    • Carefully transfer the upper organic (n-hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate.

    • Transfer the dried hexane solution to an autosampler vial for injection.

  • GC-MS Conditions :

    • Instrumentation : Gas chromatograph coupled to a Mass Spectrometer.

    • Column : TG-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature : 250 °C.

    • Injection Volume : 1 µL (splitless mode).

    • Oven Temperature Program : Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temp : 280 °C.

    • Ion Source Temp : 230 °C.

    • Acquisition Mode : Can be run in full scan mode for qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for maximum sensitivity. Key ions for methyl 3,5-dichloro-4-methylbenzoate would include the molecular ion (m/z 218, based on Cl isotopes) and major fragment ions.

Part 3: Method Validation & Performance

Any analytical method must be validated to ensure it is fit for purpose.[12] Key validation parameters should be established according to international guidelines such as those from the ICH or AOAC.[13] The following table summarizes the expected performance characteristics for the described methods, based on typical results for similar halogenated organic acids.[6][14][15]

Parameter HPLC-UV GC-MS (SIM Mode) Acceptance Criteria
Linearity (R²) > 0.998> 0.999R² > 0.995[6]
Range 1 - 100 µg/mL0.01 - 10 µg/mLApplication-dependent
Limit of Detection (LOD) ~0.2 µg/mL~3 ng/mL[14]Signal-to-Noise ratio ≥ 3
Limit of Quantification (LOQ) ~0.7 µg/mL~10 ng/mLSignal-to-Noise ratio ≥ 10
Accuracy (Recovery) 90 - 110%85 - 115%70-130% is often acceptable[6]
Precision (%RSD) < 5%< 10%< 15-20%[6]

Conclusion

The analytical protocols detailed in this guide provide robust and reliable frameworks for the quantification of 3,5-Dichloro-4-methylbenzoic acid. The HPLC-UV method serves as an excellent tool for routine analysis in less complex matrices, while the GC-MS method offers the high sensitivity and specificity required for trace-level determination in challenging sample types. Proper execution of the sample preparation, particularly the pH adjustment for SPE, is paramount to achieving accurate and reproducible results. The validation of these methods within the specific laboratory environment and for the intended sample matrix is a mandatory final step to ensure data integrity and trustworthiness.[13]

References

  • PubChem. (n.d.). 3,5-Dichloro-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Validation of a Solid Phase Extraction Technique for the Determination of Halogenated Acetic Acids in Drinking Water. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3,5-Dichlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemchart. (n.d.). 3,5-Dichloro-4-methylbenzoic acid (39652-34-1). Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-(hydroxymethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Shared Research Facilities. (n.d.). Sample Preparation Guide for Synthetic Organic Chemicals. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • LabCompliance. (n.d.). Validation of Analytical Methods and Procedures. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). 3,5-Dichloro-4-hydroxy-benzoic acid methyl ester. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • UWSpace. (n.d.). A study of thin film solid phase microextraction methods for analysis of fluorinated benzoic acids in seawater. University of Waterloo. Retrieved from [Link]

  • IUPAC. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855. Retrieved from [Link]

  • Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412, 7435–7451. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]

  • PubMed. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved from [Link]

  • MDPI. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Molecules, 28(15), 5732. Retrieved from [Link]

  • Waters Corporation. (n.d.). UPLC EPA Methods Book. Retrieved from [Link]

  • Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. 8(6), 5-9. Retrieved from [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 3,5-Dichloro-4-methylbenzoic Acid

Executive Summary & Scientific Rationale This guide details the development of a stability-indicating RP-HPLC method for 3,5-Dichloro-4-methylbenzoic acid , a critical intermediate in the synthesis of agrochemicals (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the development of a stability-indicating RP-HPLC method for 3,5-Dichloro-4-methylbenzoic acid , a critical intermediate in the synthesis of agrochemicals (e.g., Zoxamide) and pharmaceuticals.[1]

The Analytical Challenge

The primary challenge in analyzing this molecule lies in its structural similarity to its precursors and by-products, specifically p-Toluic acid (starting material) and 3-Chloro-4-methylbenzoic acid (monochlorinated impurity).[1] Successful separation requires exploiting subtle differences in hydrophobicity (LogP) and ionization states (pKa).[1]

Physicochemical Profiling

Understanding the analyte is the foundation of robust method development.[1]

PropertyValueImplication for HPLC
Molecular Formula C₈H₆Cl₂O₂Detection via UV is viable due to the aromatic ring.[1]
pKa (Predicted) ~3.63Critical: Mobile phase pH must be controlled (pH < 3.[1]0) to suppress ionization, ensuring the analyte remains neutral for consistent retention on C18.
LogP (Predicted) ~3.1Moderately lipophilic.[1] A C18 stationary phase is ideal.[1]
Solubility Low in water; Soluble in MeOH/ACNSample diluent should be high in organic content (e.g., 50:50 Water:ACN).[1]

Method Development Workflow

The following diagram illustrates the logical flow of the method development process, ensuring all critical parameters are optimized systematically.

MethodDevelopment Start Start: Physicochemical Profiling Screening Column & Solvent Screening Start->Screening LogP & pKa Data Opt_pH pH Optimization (Target pH < 3.0) Screening->Opt_pH Select C18 Opt_Grad Gradient Optimization Opt_pH->Opt_Grad Fix Mobile Phase A Final Final Method Validation Opt_Grad->Final Resolution > 2.0

Figure 1: Systematic workflow for HPLC method development, moving from theoretical profiling to empirical optimization.

Detailed Experimental Protocol

Reagents and Chemicals[1][2][3]
  • Reference Standard: 3,5-Dichloro-4-methylbenzoic acid (>98% purity).[1][2][3]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).[1]

  • Buffer Additives: Phosphoric Acid (85%) or Formic Acid (LC-MS grade).[1] Note: Phosphoric acid is preferred for UV detection <220 nm due to lower background noise compared to Formic acid.

Instrumentation Setup
  • System: HPLC with Binary Pump and Diode Array Detector (DAD).[1][4]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

    • Why: The 3.5 µm particle size offers a balance between resolution and backpressure.[1] The "Plus" chemistry reduces tailing for acidic compounds.[1]

  • Wavelength: 230 nm (Primary), 254 nm (Secondary).[1]

    • Why: Chlorinated aromatics typically show strong absorption around 230 nm.[1]

Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.1% Phosphoric Acid in Water (pH ~2.2).[1]

    • Protocol: Add 1.0 mL of 85% H₃PO₄ to 1000 mL of water.[1] Filter through 0.22 µm membrane.[1]

  • Mobile Phase B (MPB): Acetonitrile.[1]

    • Why ACN? Acetonitrile provides sharper peaks and lower backpressure than Methanol for aromatic acids.[1]

Gradient Optimization Strategy

A linear gradient is recommended to screen for impurities with varying polarity.[1]

Time (min)% Mobile Phase BFlow Rate (mL/min)Interaction Mechanism
0.0 301.0Initial hold to retain polar impurities.
10.0 801.0Linear ramp to elute the main analyte and lipophilic impurities.
12.0 951.0Wash step to remove highly retained compounds.[1]
12.1 301.0Return to initial conditions.
15.0 301.0Re-equilibration (Critical for reproducibility).

System Suitability & Validation Criteria

To ensure the method is trustworthy and self-validating, the following System Suitability Testing (SST) parameters must be met before every analytical run.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) 6.0 - 8.0 minEnsures the analyte elutes in a stable region of the gradient.[1]
Tailing Factor (T) < 1.5Indicates minimal secondary interactions (silanol activity) with the column.[1]
Theoretical Plates (N) > 5000Confirms column efficiency.[1]
Resolution (Rs) > 2.0Between the Main Peak and nearest impurity (e.g., 3-chloro-4-methylbenzoic acid).[1]
% RSD (Area) < 2.0% (n=5)Verifies injection precision and pump stability.[1]
Impurity Profiling Logic
  • Early Eluters: Look for p-Toluic acid (less hydrophobic, no chlorines) eluting before the main peak.[1]

  • Late Eluters: Look for polychlorinated by-products or dimers eluting after the main peak.[1]

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Root Cause:[1][4][5][6][7] Secondary silanol interactions or pH > pKa.[1]

  • Solution: Lower the pH of Mobile Phase A to 2.0 using Phosphate buffer.[1] Ensure the column is "end-capped" (e.g., C18 end-capped).[1]

Issue 2: Retention Time Drift

  • Root Cause:[1][4][6][7] Insufficient equilibration time or temperature fluctuation.[1]

  • Solution: Increase re-equilibration time to 5 minutes. Thermostat the column compartment at 30°C or 40°C.

Issue 3: Baseline Drift at 230 nm

  • Root Cause:[1][4][6][7] Absorption of the mobile phase modifier.[1]

  • Solution: Ensure HPLC-grade Phosphoric acid is used.[1] If using Formic acid, switch to Phosphoric acid for better UV transparency at low wavelengths.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 18533234, 3,5-Dichloro-4-methylbenzoic acid. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient optimization principles).

  • U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Application

Derivatization of 3,5-Dichloro-4-methylbenzoic Acid for GC Analysis

Executive Summary & Chemical Profile[1] 3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1) is a chlorinated aromatic carboxylic acid, often encountered as a transformation product of pesticides (e.g., Zoxamide) or as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1) is a chlorinated aromatic carboxylic acid, often encountered as a transformation product of pesticides (e.g., Zoxamide) or as a pharmaceutical intermediate.[1]

Direct Gas Chromatography (GC) analysis of this analyte is problematic due to the polar carboxylic acid group (-COOH), which causes:

  • Peak Tailing: Strong hydrogen bonding with silanol groups in the column stationary phase.

  • Adsorption: Irreversible loss of analyte in the injector port.

  • Low Volatility: High boiling point leading to poor sensitivity.[1]

The Solution: Derivatization is required to mask the polar proton, converting the acid into a volatile, non-polar ester. This guide details two industry-standard protocols: Silylation (TMS ester) and Methylation (Methyl ester) .[1]

Chemical Profile
PropertyDataRelevance to Analysis
Molecular Weight 205.04 g/mol Suitable for GC-MS (EI).[1]
Structure Benzoic acid, 3,5-dichloro, 4-methylOrtho-positions (2,[1]6) are unsubstituted; steric hindrance is low.[1]
pKa ~3.5 - 4.0 (Estimated)Acidic; requires neutralization or acidic catalysis for derivatization.[1]
Solubility Organic solvents (MeOH, DCM), low in waterDictates solvent choice for extraction.[1]

Method Selection: Decision Matrix

Choosing the right derivatization method depends heavily on your sample matrix and water content.

MethodSelection Start Sample Type WaterContent Moisture Content? Start->WaterContent Dry Dry / Organic Extract (<0.1% Water) WaterContent->Dry Low Wet Aqueous / Biological (>1% Water) WaterContent->Wet High Silylation Method A: Silylation (BSTFA + TMCS) Dry->Silylation Speed & Sensitivity Methylation Method B: Methylation (BF3-Methanol) Wet->Methylation Robustness GC-MS (TMS Ester) GC-MS (TMS Ester) Silylation->GC-MS (TMS Ester) GC-FID/MS (Methyl Ester) GC-FID/MS (Methyl Ester) Methylation->GC-FID/MS (Methyl Ester)

Figure 1: Decision tree for selecting the optimal derivatization strategy based on sample moisture content.[1]

Protocol A: Silylation (BSTFA + 1% TMCS)

Best For: High-throughput screening, dry samples, GC-MS confirmation.[1] Mechanism: Replaces the active proton on the carboxylic acid with a Trimethylsilyl (TMS) group.

Reagents & Equipment[2][3][4][5][6][7][8][9][10][11]
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][2]

    • Note: TMCS acts as a catalyst to drive the reaction on the aromatic acid.

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).[1]

  • Vials: 2 mL amber autosampler vials with crimp caps (PTFE/Silicone septa).

  • Heating Block: Capable of maintaining 60°C ± 2°C.[1]

Step-by-Step Procedure
  • Sample Preparation: Transfer an aliquot of the sample extract (containing ~50-100 µg of analyte) into a reaction vial.

  • Drying (Critical): Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Any residual water will hydrolyze the reagent.

  • Reagent Addition:

    • Add 50 µL of Anhydrous Pyridine .

    • Add 50 µL of BSTFA + 1% TMCS .

  • Reaction: Cap the vial immediately. Vortex for 10 seconds.[1]

  • Incubation: Heat the vial at 60°C for 30 minutes .

    • Scientific Rationale: While some acids silylate at room temperature, the electron-withdrawing chlorine atoms at positions 3 and 5 slightly deactivate the carboxyl group, making heat necessary to ensure 100% conversion.

  • Analysis: Cool to room temperature. Inject directly into the GC (or dilute with anhydrous toluene if concentration is too high).

Troubleshooting & Validation[1]
  • Artifacts: If you see a peak for the parent acid, the reaction was incomplete (check moisture).

  • Detector Fouling: Silylation reagents produce SiO2 deposits in the FID/MS source over time. Regular source cleaning is required.[1][3]

Protocol B: Acid-Catalyzed Methylation (BF3-Methanol)

Best For: Environmental samples, aqueous extracts, routine quantification (GC-FID).[1] Mechanism: Fischer Esterification.[1][4] The Lewis acid (BF3) catalyzes the reaction between the carboxylic acid and methanol to form a methyl ester.

Reagents & Equipment[2][3][4][5][6][7][8][9][10][11]
  • Reagent: Boron Trifluoride (BF3) in Methanol (10% or 14% w/v).

  • Extraction Solvent: Hexane (HPLC Grade).[1]

  • Neutralization: Saturated NaCl solution or Water.[1]

  • Drying Agent: Anhydrous Sodium Sulfate (Na2SO4).[1][5][6]

Step-by-Step Procedure
  • Sample Dissolution: Dissolve the sample (up to 10 mg) in 1 mL of Methanol .

  • Reagent Addition: Add 1 mL of BF3-Methanol reagent .

  • Reaction: Cap the vial tightly (Teflon-lined cap). Heat at 60-70°C for 15-20 minutes in a water bath or heating block.

    • Note: The 3,5-dichloro substitution does not sterically hinder the reaction significantly, so prolonged boiling (as required for 2,6-disubstituted acids) is not necessary.

  • Quenching: Cool the vial. Add 1 mL of Water (or Saturated NaCl) to stop the reaction and facilitate phase separation.

  • Extraction:

    • Add 1 mL of Hexane .

    • Shake vigorously for 1 minute (vortex).

    • Allow phases to separate (centrifuge if necessary).[1] The methyl ester will partition into the upper Hexane layer.

  • Drying: Transfer the upper Hexane layer to a clean vial containing a small scoop of Anhydrous Na2SO4 to remove trace water.

  • Analysis: Inject the dry Hexane layer into the GC.

Comparative Analysis & Quality Control

Method Comparison Table
FeatureSilylation (BSTFA)Methylation (BF3-MeOH)
Derivative Form TMS Ester (-COO-Si(CH3)3)Methyl Ester (-COO-CH3)
Moisture Tolerance Zero (Strictly Anhydrous)High (Water is tolerated initially)
Reaction Stability Derivative hydrolyzes if exposed to airVery Stable (Weeks at 4°C)
Mass Spec Signature M+73 (TMS) ion; distinctive fragmentationM+14 (Methyl) shift; clean spectra
Hazard Profile Irritant, flammableCorrosive, Toxic (BF3)
Quality Control (QC) Criteria

To ensure data integrity (E-E-A-T), every batch must include:

  • Method Blank: Reagents only. Must show <1% of LOQ interference.[1]

  • Internal Standard (IS):

    • Recommended:2,4-Dichlorobenzoic acid (if not present in sample) or 3,5-Dichloro-4-methylbenzoic acid-d3 (isotopic label).[1]

    • Add IS before derivatization to correct for reaction efficiency and extraction loss.

  • Recovery Check: Spike a clean matrix with known standard.[1] Acceptable recovery: 70-120%.[1]

Visual Workflow: Methylation Pathway

MethylationWorkflow Step1 1. Dissolve Sample in Methanol Step2 2. Add BF3-MeOH Catalyst Step1->Step2 Step3 3. Heat @ 60°C (15-20 min) Step2->Step3 Fischer Esterification Step4 4. Quench with H2O Add Hexane Step3->Step4 Step5 5. Phase Separation (Ester moves to Hexane) Step4->Step5 Partitioning Step6 6. GC Analysis (Inject Hexane Layer) Step5->Step6

Figure 2: Step-by-step workflow for the acid-catalyzed methylation of 3,5-Dichloro-4-methylbenzoic acid.

References

  • U.S. EPA. (1996).[1] Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[1] United States Environmental Protection Agency.[1]

  • Sigma-Aldrich (Supelco). (2020).[1] Derivatization Reagents for Gas Chromatography (Bulletin 909).[1][7] Merck KGaA.[1]

  • Schummer, C., et al. (2009).[1] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC-MS analysis. Talanta, 77(4), 1473-1482.[1]

  • Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Standard text for mechanistic grounding).

Sources

Method

Application Notes and Protocols for the Experimental Use of 3,5-Dichloro-4-methylbenzoic Acid in Agrochemical Research

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental application of 3,5-Dichloro-4-methylbenzoic acid in agrochemical resear...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental application of 3,5-Dichloro-4-methylbenzoic acid in agrochemical research. This compound is notable primarily as a known environmental metabolite of the commercial fungicide Zoxamide, making the study of its biological activity crucial for environmental risk assessment. Furthermore, its structural analogy to benzoic acid-based herbicides and plant growth regulators suggests potential for novel agrochemical discovery. This guide outlines the scientific rationale for its investigation, presents detailed, self-validating protocols for screening its herbicidal, plant growth regulatory, and fungicidal activities, and explains the causality behind key experimental choices.

Compound Profile and Scientific Rationale

Chemical & Physical Properties

3,5-Dichloro-4-methylbenzoic acid is a halogenated aromatic carboxylic acid. Its core structure presents multiple sites for potential biological interaction, making it a molecule of interest for screening.

PropertyValueSource
Molecular Formula C₈H₆Cl₂O₂[1]
Molecular Weight 205.03 g/mol [1]
CAS Number 39652-34-1[1]
Appearance Solid (predicted)
Synonyms 3,5-Dichloro-p-toluic acid[1]
Rationale for Agrochemical Screening

The investigation into 3,5-Dichloro-4-methylbenzoic acid is supported by three primary pillars of reasoning:

  • Environmental Transformation Product: This compound is a recognized soil and water metabolite of Zoxamide, a widely used fungicide.[2][3] Understanding its intrinsic biological activity is therefore essential to fully characterize the environmental fate and non-target effects of Zoxamide application.

  • Herbicidal & Plant Growth Regulator (PGR) Potential: The molecule shares structural features with the benzoic acid class of herbicides, such as Dicamba (3,6-dichloro-2-methoxybenzoic acid).[4] These herbicides function as synthetic auxins, causing hormonal imbalance and uncontrolled growth in susceptible plants.[5] It is plausible that 3,5-Dichloro-4-methylbenzoic acid could exhibit a similar mode of action, warranting its evaluation as a potential herbicide or plant growth regulator.[6]

  • Fungicidal and Antimicrobial Potential: As a derivative of a fungicide and a member of the benzoic acid family—a class known for its antimicrobial properties—the compound may have retained or evolved fungicidal activity.[7] Related chlorinated aromatic compounds have demonstrated potent activity against plant-pathogenic bacteria and fungi, providing a strong basis for its screening.[8]

Safety and Handling

Prior to any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. The compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral).[1]

  • Causes skin and serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

  • Nitrite gloves

  • Safety glasses or goggles

  • Laboratory coat

  • All handling of the solid compound or concentrated stock solutions should be performed in a certified chemical fume hood.

Experimental Design & Workflows

Overview of Screening Cascade

A tiered or cascaded screening approach is the most efficient method for evaluating a new compound. This workflow prioritizes resource-effective primary screens to identify bioactivity, followed by more complex secondary assays to characterize the dose-response relationship and specificity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (If Activity Detected) A Compound Solubilization (Stock Solution Prep) B Petri Dish Assay (Germination & Seedling Growth) A->B Test Concentrations C Poisoned Food Assay (Mycelial Growth Inhibition) A->C Test Concentrations D Whole Plant Pot Assay (Pre- & Post-Emergence) B->D Hits E Dose-Response Curve (Calculate GR50 / EC50) C->E Hits D->E F Mode of Action Investigation (e.g., Auxin Activity Bioassay) E->F G Crop Selectivity & Non-Target Organism Testing F->G

Caption: Tiered screening workflow for agrochemical evaluation.

Preparation of Stock Solutions and Test Concentrations

The poor water solubility of 3,5-Dichloro-4-methylbenzoic acid necessitates the use of an organic solvent to create a concentrated stock solution, from which aqueous serial dilutions are made.

Causality: Dimethyl sulfoxide (DMSO) is the preferred solvent due to its high solubilizing power and low volatility. It is also relatively tolerated by most biological systems at final concentrations ≤0.5% (v/v). This minimizes the confounding effect of the solvent on the experimental results.

  • Stock Solution (100 mM): Accurately weigh 20.50 mg of 3,5-Dichloro-4-methylbenzoic acid (MW = 205.03 g/mol ). Dissolve in 1.0 mL of 100% DMSO. Vortex until fully dissolved. Store at -20°C in a desiccated environment.

  • Working Solutions: Prepare serial dilutions from the stock solution using a mixture of sterile deionized water and a surfactant. A non-ionic surfactant like Tween® 20 (at a final concentration of 0.02%) is critical for ensuring the compound remains in suspension in the aqueous test solutions and aids in its penetration of plant cuticles or fungal cell walls.

Protocol for Herbicidal & Plant Growth Regulator (PGR) Activity Screening

Principle and Objective

This protocol is designed to rapidly assess the phytotoxicity of 3,5-Dichloro-4-methylbenzoic acid on representative monocot and dicot weed species. By measuring the inhibition of seed germination and early seedling growth, this assay serves as a primary indicator of potential herbicidal or growth-regulating effects. The inclusion of both plant types is critical, as many herbicides exhibit selective activity.[4]

Step-by-Step Protocol: Petri Dish Germination Assay
  • Preparation: Line 90 mm petri dishes with two layers of Whatman No. 1 filter paper. Autoclave to ensure sterility.

  • Species Selection: Use seeds of a common monocot weed (e.g., ryegrass, Lolium rigidum) and a common dicot weed (e.g., redroot pigweed, Amaranthus retroflexus).

  • Treatment Application: Pipette 5 mL of each test concentration onto the filter paper in triplicate for each species. Test concentrations should range from 1 µM to 1000 µM. Include a "solvent control" containing only water, DMSO, and surfactant at the same concentration as the highest test dose.

  • Seeding: Place 20-30 seeds of a single species evenly onto the moistened filter paper in each dish.

  • Incubation: Seal the dishes with parafilm to prevent moisture loss. Incubate in a growth chamber at 25°C with a 16:8 hour light:dark cycle.

  • Data Collection: After 7-10 days, record the germination percentage. Carefully remove the seedlings and measure the root length and shoot length of at least 10 seedlings per dish.

  • Data Analysis: Calculate the percent inhibition of germination, root length, and shoot length relative to the solvent control. Plot the inhibition data against the logarithm of the concentration to determine the GR₅₀ (the concentration causing 50% growth reduction).

Step-by-Step Protocol: Whole Plant Pot Assay (Post-emergence)

This secondary assay validates findings from the petri dish screen on established plants, which is more representative of field conditions.[9]

  • Plant Cultivation: Sow seeds of the target weed species in 10 cm pots filled with a standard potting mix. Grow in a greenhouse or growth chamber until they reach the 2-4 true leaf stage.

  • Treatment Preparation: Prepare spray solutions for each concentration, ensuring the inclusion of a non-ionic surfactant (0.02% v/v).

  • Application: Spray the plants evenly to the point of runoff using a calibrated laboratory track sprayer.[9] This ensures a consistent and reproducible application rate. A typical application volume is 300 L/ha.[9]

  • Evaluation: After 14-21 days, visually assess plant injury using a 0-100% scale (0 = no effect, 100 = plant death). Harvest the above-ground biomass, dry in an oven at 70°C for 48 hours, and weigh to determine the dry weight reduction compared to the control.

Workflow and Data Visualization

G A Select Monocot & Dicot Weed Species C Petri Dish Assay (7-10 days) A->C B Prepare Serial Dilutions (1 µM to 1000 µM) B->C D Measure Germination, Root Length, Shoot Length C->D E Calculate % Inhibition vs. Solvent Control D->E F Plot Dose-Response Curve Determine GR50 E->F G Whole Plant Pot Assay (Post-emergence Confirmation) F->G If GR50 is low H Visual Injury & Biomass (14-21 days) G->H

Caption: Workflow for herbicidal and PGR activity screening.

Protocol for Fungicidal Activity Screening

Principle and Objective

This protocol uses the "poisoned food" technique to determine the direct inhibitory effect of 3,5-Dichloro-4-methylbenzoic acid on the mycelial growth of key plant-pathogenic fungi. The compound is incorporated directly into the growth medium, and its effect is quantified by measuring the reduction in fungal colony expansion. This method is a standard primary screen for identifying potential contact or systemic fungicides.

Step-by-Step Protocol: Poisoned Food Technique
  • Fungal Strains: Select agronomically important fungal pathogens, such as Botrytis cinerea (grey mold) and Sclerotinia sclerotiorum (white mold).[10] Maintain active cultures on Potato Dextrose Agar (PDA) plates.

  • Media Preparation: Prepare a batch of PDA according to the manufacturer's instructions. Autoclave the medium and allow it to cool in a 50-55°C water bath. This temperature is warm enough to keep the agar molten but cool enough to prevent thermal degradation of the test compound.

  • Incorporation of Compound: Add the required volume of the 3,5-Dichloro-4-methylbenzoic acid stock solution (and solvent for the control) to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Swirl gently but thoroughly to ensure even distribution.

  • Plating: Immediately pour approximately 20 mL of the amended PDA into sterile 90 mm petri dishes. Allow the plates to solidify completely in a laminar flow hood.

  • Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing fungal culture plate. Place the plug, mycelium-side down, in the center of each amended and control PDA plate.

  • Incubation: Incubate the plates at 22-25°C in the dark.

  • Data Collection: When the fungal colony in the control plates has reached approximately 70-80% of the plate diameter, measure the diameter of the fungal colony in all plates in two perpendicular directions.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition (MGI) using the formula: MGI (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony. From the dose-response data, calculate the EC₅₀ (the effective concentration causing 50% inhibition).

Example Data Presentation
Concentration (µg/mL)Mean Colony Diameter (mm)Mycelial Growth Inhibition (%)
0 (Control)75.20
168.19.4
1044.540.8
5019.374.3
1005.093.4

Concluding Remarks & Future Directions

The protocols detailed in this guide provide a robust framework for the initial agrochemical evaluation of 3,5-Dichloro-4-methylbenzoic acid. As a known metabolite of Zoxamide, any detected bioactivity has immediate implications for environmental science. If the compound demonstrates significant herbicidal, PGR, or fungicidal properties, the following steps are recommended:

  • Mode of Action Studies: For herbicidal hits, conduct specific bioassays to confirm if the mechanism is indeed related to synthetic auxin activity. For fungicidal hits, microscopic analysis of treated hyphae can reveal effects on cell wall integrity or sporulation.

  • Crop Selectivity: Promising herbicides must be tested against key agricultural crops (e.g., corn, soybean, wheat) to determine if there is a safe margin for weed control without causing phytotoxicity to the crop.

  • Environmental Fate: Further studies on its persistence, mobility, and degradation pathways in different soil types are warranted, building upon its known status as a transformation product.[11]

By systematically applying these validated protocols, researchers can effectively characterize the agrochemical potential and environmental relevance of 3,5-Dichloro-4-methylbenzoic acid.

References

  • LookChem. (n.d.). Cas 1095275-07-2, 4-(3-(3,5-dichlorophenyl) -. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pinto, J., et al. (2015). Antifungal Activity and Toxicity of the 3,4,5-Trihydroxybenzoic and 3,4,5-Tris(Acetyloxy)Benzoic Acids. Advances in Microbiology, 5, 565-571.
  • Google Patents. (2015). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • PhytoTech Labs. (n.d.). PLANT GROWTH REGULATORS. Retrieved from [Link]

  • Wikipedia. (n.d.). Dicamba. Retrieved from [Link]

  • Wikipedia. (n.d.). Salicylic acid. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet. Retrieved from [Link]

  • PubMed. (2021). Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi. Journal of Applied Microbiology. Retrieved from [Link]

  • Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (99).
  • JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023).
  • Weed Control Journal. (2018). Experimental methods to evaluate herbicides behavior in soil. Retrieved from [Link]

  • AERU. (n.d.). 3,5-dichloro-4-methylbenzoic acid (Ref: RH-24549). University of Hertfordshire. Retrieved from [Link]

  • ResearchGate. (2022).
  • SCIRP. (2015). Antifungal Activity and Toxicity of the 3,4,5-Trihydroxybenzoic and 3,4,5-Tris(Acetyloxy)Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (2018). (PDF)
  • MDPI. (2022). Toxicity and Residual Activity of Insecticides against Diadegma insulare, a Parasitoid of the Diamondback Moth. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis and Biological Activity Study of Novel N1-(4-Hydroxy Benzoyl)-3-Methyl-5-Phenyl-4(N-4-Chlorophenylazo)
  • MDPI. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. Retrieved from [Link]

  • PMC. (2022). Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides.
  • Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]

  • AHDB Horticulture. (2021).
  • Pacific Northwest Pest Management Handbooks. (n.d.). FUNGICIDES, BACTERICIDES, AND NEMATICIDES. Retrieved from [Link]

  • MDPI. (2021). Insecticidal Activities Against Odontotermes formosanus and Plutella xylostella and Corresponding Constituents of Tung Meal from Vernicia fordii. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity of Nitraria tangutorum. Retrieved from [Link]

Sources

Application

Application Note: Laboratory Scale Synthesis of 3,5-Dichloro-4-methylbenzoic Acid

This Application Note is structured to guide researchers through the laboratory-scale synthesis of 3,5-Dichloro-4-methylbenzoic acid , a critical intermediate in the development of agrochemicals (e.g., dicamba analogs) a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the laboratory-scale synthesis of 3,5-Dichloro-4-methylbenzoic acid , a critical intermediate in the development of agrochemicals (e.g., dicamba analogs) and pharmaceutical building blocks.

Abstract & Retrosynthetic Logic

The synthesis of 3,5-dichloro-4-methylbenzoic acid relies on the principles of Cooperative Directing Effects in electrophilic aromatic substitution (EAS).

  • The Substrate: p-Toluic acid (4-methylbenzoic acid).[1][2][3]

  • The Logic: The molecule possesses two substituents with opposing electronic demands but synergistic directing effects:

    • -CH₃ (C4): Weakly activating, ortho/para directing. Relative to itself, it directs to C3 and C5 (since C1 is blocked).

    • -COOH (C1): Deactivating, meta directing. Relative to itself, it directs to C3 and C5.[4]

    • Result: Both groups strongly direct incoming electrophiles (

      
      ) to the 3 and 5 positions , making p-toluic acid an ideal substrate for high-yield regioselective dichlorination.
      

Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves hazardous reagents. All operations must be performed in a properly functioning fume hood.

ReagentHazard ClassSpecific Danger
Chlorine Gas (Cl₂) Acute Toxin / OxidizerFatal if inhaled. Corrosive to respiratory tract.[5] Must use a gas scrubber.
Aluminum Chloride (AlCl₃) Corrosive / Water ReactiveReacts violently with water to release HCl gas. Causes severe skin burns.
Dichloromethane (DCM) Carcinogen / VolatileNarcotic effects. Permeates standard nitrile gloves (use PVA or laminate).
Hydrochloric Acid (HCl) CorrosiveGenerated as a byproduct (off-gas). Requires neutralization.

Method Selection: The "Classic" vs. "Green" Route

While oxidative chlorination (HCl/H₂O₂) is gaining traction for green chemistry, the Lewis Acid-Catalyzed Chlorination using Cl₂ gas remains the robust "Gold Standard" for laboratory scale-up when high purity and definitive stoichiometric control are required. This guide details the Cl₂/AlCl₃ Method for its reliability in producing the dichlorinated product without over-oxidation side products.

Reagents & Equipment[3][6]
  • Substrate: p-Toluic acid (98%+ purity).

  • Reagent: Chlorine gas (cylinder or generated in situ).

  • Catalyst: Aluminum Chloride (AlCl₃), anhydrous.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Equipment: 3-neck round bottom flask (RBF), mechanical stirrer, gas inlet tube (sparger), thermometer, gas outlet connected to a NaOH scrubber.

Detailed Experimental Protocol

Step 1: Reaction Setup & Dissolution
  • Equip a 2 L 3-neck RBF with a mechanical stirrer, a thermometer, and a gas inlet dispersion tube.

  • Connect the gas outlet to a scrubber trap containing 10% NaOH solution to neutralize HCl and excess Cl₂.

  • Charge the flask with p-toluic acid (95.0 g, 0.698 mol) .

  • Add Dichloromethane (1.0 L) . Stir until the substrate is fully suspended/dissolved.

  • Critical Step: Cool the mixture to 0–5°C using an ice-water bath.

Step 2: Catalyst Addition
  • Slowly add Aluminum Chloride (260.0 g, 1.95 mol) portion-wise.

    • Note: The addition is exothermic. Monitor internal temperature to ensure it stays < 10°C .

    • Stoichiometry: A significant excess of AlCl₃ (approx. 2.8 equiv) is used because the aluminum coordinates with the carboxylic acid and the product, deactivating the catalyst over time.

Step 3: Chlorination[1][2][7][8]
  • Begin bubbling Chlorine gas (Cl₂) through the dispersion tube.

  • Rate Control: Adjust flow so the temperature remains < 10°C . A slow, steady stream is preferred to maximize absorption.

  • Monitoring: Continue chlorination for approximately 3–5 hours .

    • In-Process Control (IPC): Monitor by HPLC or TLC (Solvent: Ethyl Acetate/Hexane 1:1).

    • Endpoint: Disappearance of the mono-chlorinated intermediate (3-chloro-4-methylbenzoic acid).

Step 4: Quenching & Workup[7]
  • Once complete, purge the system with Nitrogen (N₂) for 15 mins to remove dissolved Cl₂.

  • Quench: Pour the reaction mixture slowly into a beaker containing 1 kg of crushed ice and 200 mL conc. HCl .

    • Caution: Violent hydrolysis of AlCl₃ salts will occur. Stir vigorously.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer twice with Ethyl Acetate (2 x 300 mL).

  • Combine organic layers and wash with:

    • Water (2 x 500 mL)

    • Brine (1 x 500 mL)

  • Dry over Anhydrous Sodium Sulfate (Na₂SO₄).[3] Filter and concentrate in vacuo to yield the crude off-white solid.

Step 5: Purification
  • Recrystallization: Dissolve the crude solid in boiling Methanol (approx. 3-4 volumes).

  • Allow to cool slowly to room temperature, then chill to 4°C.

  • Filter the white crystalline precipitate.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Characterization Data

The purified product should meet the following specifications:

ParameterSpecificationNotes
Appearance White Crystalline Solid
Melting Point 187 – 189 °C Distinct from mono-chloro (~170°C)
Yield 80 – 85%
Purity (HPLC) > 98.5%
NMR Interpretation (Predicted)

Due to the


 symmetry of the molecule, the NMR spectrum is clean and distinct.
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).

    • δ 7.89 ppm (s, 2H): Aromatic protons at C2 and C6. Appears as a sharp singlet because they are chemically equivalent.

    • δ 2.45 ppm (s, 3H): Methyl protons (-CH₃) at C4.

Visualization

Figure 1: Synthesis Workflow

SynthesisWorkflow start Start: p-Toluic Acid (95.0 g) setup Dissolve in DCM (1 L) Cool to 0-5°C start->setup catalyst Add AlCl3 (260 g) Maintain < 10°C setup->catalyst reaction Bubble Cl2 Gas 3-5 Hours catalyst->reaction monitor IPC: HPLC/TLC Check for Mono-Cl absence reaction->monitor monitor->reaction Incomplete quench Quench into Ice/HCl Hydrolysis of Al-complexes monitor->quench Complete workup Extract (DCM/EtOAc) Wash (Water/Brine) Dry (Na2SO4) quench->workup purify Recrystallize (Methanol) workup->purify product Final Product: 3,5-Dichloro-4-methylbenzoic acid purify->product

Caption: Step-by-step workflow for the chlorination of p-toluic acid.

Figure 2: Mechanistic Pathway

Mechanism sub p-Toluic Acid Ortho/Para Directing (-CH3) Meta Directing (-COOH) inter Intermediate Sigma Complex forms at C3 sub->inter Electrophilic Attack (Cl+) complex complex complex->inter Generates Cl+ mono Mono-Chlorinated 3-Chloro-4-methylbenzoic acid inter->mono Re-aromatization (-H+) final Di-Chlorinated 3,5-Dichloro-4-methylbenzoic acid mono->final Second Cl+ Attack (C5)

Caption: Electrophilic Aromatic Substitution pathway showing sequential chlorination at C3 and C5.

Expert Insights & Troubleshooting

  • Temperature Control is Paramount: If the temperature exceeds 15°C during Cl₂ addition, you risk benzylic chlorination (chlorination of the methyl group), leading to alpha-chloro impurities which are difficult to remove by crystallization.

  • Catalyst Quality: AlCl₃ must be free-flowing and yellow/white. Grey or clumped AlCl₃ indicates hydration, which will kill the reaction.

  • Alternative "Green" Route: For labs without Cl₂ gas capabilities, an oxidative chlorination using 30% H₂O₂ (2.5 equiv) and 30% HCl catalyzed by Sodium Tungstate (Na₂WO₄) in aqueous suspension at 60°C is a viable alternative, though reaction times are generally longer (8-12 hours).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 18533234, 3,5-Dichloro-4-methylbenzoic acid. Retrieved October 26, 2023, from [Link]

  • Google Patents. (2014). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.[6][7] Retrieved October 26, 2023, from

Sources

Method

Application Note: Strategic Utilization of 3,5-Dichloro-4-methylbenzoic Acid in Next-Generation Bactericide Synthesis

[1] Executive Summary & Chemical Rationale This guide details the strategic application of 3,5-Dichloro-4-methylbenzoic acid (DCMBA) as a pharmacophore scaffold in the synthesis of high-potency benzamide-based bactericid...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Rationale

This guide details the strategic application of 3,5-Dichloro-4-methylbenzoic acid (DCMBA) as a pharmacophore scaffold in the synthesis of high-potency benzamide-based bactericides.[1] While DCMBA itself possesses limited direct antimicrobial efficacy, it serves as a critical "lock-and-key" intermediate.

The Pharmacophore Logic (Why this Molecule?)

In modern agrochemical and pharmaceutical design, DCMBA is valued for three specific structural advantages:

  • Metabolic Blockade: The chlorine atoms at the 3- and 5-positions sterically hinder ring oxidation, significantly extending the half-life of the final bioactive molecule in biological systems.[1]

  • Lipophilicity Modulation: The halogenation increases the partition coefficient (LogP), facilitating passive transport across the lipid-rich bacterial cell envelopes of Gram-negative pathogens.[1]

  • Electronic Activation: The electron-withdrawing nature of the chlorines activates the carbonyl group for downstream derivatization while influencing the pKa of the resulting amides, often critical for binding affinity to bacterial targets like FtsZ (filamenting temperature-sensitive mutant Z) or DNA Gyrase .[1]

Chemical Profile & Safety Data

PropertySpecification
IUPAC Name 3,5-Dichloro-4-methylbenzoic acid
CAS Number 39652-34-1
Molecular Formula

Molecular Weight 205.04 g/mol
Appearance White to off-white crystalline powder
Melting Point 187–189 °C
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
Key Hazard Skin/Eye Irritant (H315, H319); Respiratory Irritant (H335)

Safety Advisory: DCMBA is a halogenated aromatic acid.[1] Standard PPE (nitrile gloves, safety goggles, fume hood) is mandatory. Avoid dust generation, as halogenated dusts can be severely irritating to the respiratory tract.

Core Protocol: Synthesis of Benzamide Bactericides

The following protocol describes the conversion of DCMBA into a bioactive N-substituted benzamide. This workflow represents the industry-standard "activation-coupling" route.[1]

Phase A: Acid Chloride Activation

Objective: Convert the unreactive carboxylic acid into the highly reactive acid chloride (3,5-dichloro-4-methylbenzoyl chloride).[1]

Reagents:

  • DCMBA (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (3.0 eq) or Oxalyl Chloride (
    
    
    
    )[1]
  • Catalytic DMF (3-5 drops)[1]

  • Solvent: Toluene or Dichloromethane (DCM)[1]

Step-by-Step:

  • Setup: Charge a dry 3-neck round-bottom flask with DCMBA and anhydrous Toluene under an inert nitrogen atmosphere.

  • Addition: Add catalytic DMF. Then, add Thionyl Chloride dropwise via an addition funnel to control gas evolution (

    
     and 
    
    
    
    ).
  • Reflux: Heat the mixture to reflux (approx. 80-110°C depending on solvent) for 3–4 hours.

    • Checkpoint: Monitor reaction progress by quenching a small aliquot with methanol and checking via TLC (disappearance of acid spot).

  • Isolation: Evaporate the solvent and excess

    
     under reduced pressure. The residue is the crude acid chloride (usually a yellow oil or low-melting solid).[1] Do not purify further; use immediately. 
    
Phase B: Amide Coupling (The "Warhead" Attachment)

Objective: Couple the acid chloride with a specific amine (the "warhead" that dictates target specificity, e.g., a heterocyclic amine or substituted aniline).[1]

Reagents:

  • Crude Acid Chloride (from Phase A)[1]

  • Target Amine (1.1 eq) (e.g., 2-aminothiazole derivatives for broad-spectrum activity)

  • Base: Triethylamine (

    
    ) or Pyridine (1.5 eq)[1]
    
  • Solvent: Anhydrous THF or DCM

Step-by-Step:

  • Preparation: Dissolve the Target Amine and Base in anhydrous THF at 0°C (ice bath).

  • Coupling: Dissolve the crude Acid Chloride in THF and add it dropwise to the amine solution. The reaction is exothermic; maintain temperature <10°C.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours.

  • Workup:

    • Quench with water.[1][2]

    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash organic layer with 1N HCl (to remove unreacted amine) and saturated

      
       (to remove unreacted acid).
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via Silica Gel Column Chromatography (Hexane:Ethyl Acetate gradient).

Visualization of Synthetic Logic[1]

The following diagram illustrates the transformation pathway and the Structure-Activity Relationship (SAR) logic.

G cluster_SAR Structure-Activity Relationship (SAR) Start 3,5-Dichloro-4-methylbenzoic Acid (DCMBA) Activation Activation Step (SOCl2 / DMF) Start->Activation Dehydration Intermediate Acid Chloride (Reactive Electrophile) Activation->Intermediate -SO2, -HCl Coupling Nucleophilic Attack (Amine + Base) Intermediate->Coupling + R-NH2 Product Active Benzamide Bactericide (Target: FtsZ / Gyrase) Coupling->Product Amide Bond Formation SAR_Cl 3,5-Cl Substituents: Block Metabolism & Increase Lipophilicity SAR_Cl->Start SAR_Me 4-Methyl Group: Steric Bulk & Electronic Tuning SAR_Me->Start

Figure 1: Synthetic pathway from DCMBA to active bactericide, highlighting critical SAR components.

Analytical Validation (QC)

To ensure the integrity of the intermediate before biological testing, the following specifications must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN:Water gradient)> 98.0% (Area %)
Identity

-NMR (DMSO-

)

7.8-8.0 ppm (s, 2H, Ar-H);

2.4 ppm (s, 3H,

)
Functional Group FT-IRCarbonyl stretch: ~1680-1700

(Acid) vs ~1650

(Amide)

Biological Evaluation Protocol (In Vitro)

Once synthesized, the benzamide derivative must be validated for bactericidal activity.[1]

Assay: Broth Microdilution Method (CLSI Guidelines). Target Organisms: Escherichia coli (Gram-), Staphylococcus aureus (Gram+), Pseudomonas aeruginosa.[1]

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL.
    
  • Dosing: Prepare serial dilutions of the synthesized benzamide in DMSO (Range: 100

    
     to 0.1 
    
    
    
    ).
  • Incubation: 37°C for 18–24 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration with no visible growth.[1]

    • Success Metric: MIC < 10

      
       indicates a potent lead candidate.
      

References

  • ChemicalBook. (n.d.).[1] 3,5-Dichloro-4-methylbenzoic acid Properties and Synthesis. Retrieved from [1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 18533234, 3,5-Dichloro-4-methylbenzoic acid.[1] Retrieved from [1][3]

  • Google Patents. (2015).[1] CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.[1][4][5] Retrieved from [1]

  • MDPI. (2024).[1] Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (Contextual reference for benzamide antimicrobial activity). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

purification of crude 3,5-Dichloro-4-methylbenzoic acid

An In-Depth Technical Guide to the Purification of Crude 3,5-Dichloro-4-methylbenzoic Acid Introduction: The Critical Role of Purity 3,5-Dichloro-4-methylbenzoic acid is a key intermediate in the synthesis of various pha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purification of Crude 3,5-Dichloro-4-methylbenzoic Acid

Introduction: The Critical Role of Purity

3,5-Dichloro-4-methylbenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API) or chemical product are directly dependent on the purity of such intermediates. Crude synthetic products invariably contain a mixture of unreacted starting materials, byproducts, and residual reagents. This guide serves as a technical support center for researchers and process chemists, providing detailed, field-tested troubleshooting advice and protocols for the (CAS No: 39652-34-1).

General Purification Strategy: A Multi-Step Approach

The purification of a crude carboxylic acid like 3,5-Dichloro-4-methylbenzoic acid typically involves a logical workflow that leverages its acidic properties and solubility profile. The primary methods employed are acid-base extraction to remove neutral and basic impurities, followed by recrystallization to achieve high crystalline purity.

Purification_Workflow Crude Crude 3,5-Dichloro-4-methylbenzoic Acid (Solid Mixture) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Extraction Liquid-Liquid Extraction with Aqueous Base (e.g., NaHCO3) Dissolve->Extraction Organic_Phase Organic Phase: Neutral & Basic Impurities Extraction->Organic_Phase Separate Aqueous_Phase Aqueous Phase: Sodium 3,5-dichloro-4-methylbenzoate (Water-Soluble Salt) Extraction->Aqueous_Phase Separate Wash Wash Aqueous Phase with fresh Organic Solvent Aqueous_Phase->Wash Acidify Acidify Aqueous Phase with Strong Acid (e.g., HCl) Wash->Acidify Precipitate Precipitated Solid: Purified Acid Acidify->Precipitate Filter Filter & Dry Precipitate->Filter Recrystallize Recrystallization (e.g., from Methanol or Acetone/Water) Filter->Recrystallize For Highest Purity Final_Product High-Purity Crystalline Product (>99%) Filter->Final_Product If Purity is Sufficient Recrystallize->Final_Product

Sources

Optimization

Technical Support Center: 3,5-Dichloro-4-methylbenzoic Acid Synthesis

Introduction 3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1) is a critical building block in the synthesis of agrochemicals (e.g., Zoxamide) and a ligand for metal-organic frameworks (MOFs).[1] Its synthesis, primari...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1) is a critical building block in the synthesis of agrochemicals (e.g., Zoxamide) and a ligand for metal-organic frameworks (MOFs).[1] Its synthesis, primarily via the chlorination of p-toluic acid, presents a classic chemoselectivity challenge: balancing nuclear chlorination (desired) against side-chain chlorination (undesired).[1]

This guide addresses the specific impurity profiles generated by this competition and provides actionable protocols to resolve them.

Module 1: Reaction Optimization (The "Why" of Impurities)

The Core Challenge: Ionic vs. Radical Pathways

The purity of your final product is determined by your ability to suppress the radical mechanism while promoting the ionic mechanism.[1]

  • Desired Pathway (Ionic): Requires a Lewis Acid catalyst (FeCl₃, AlCl₃, I₂) to generate the electrophile (Cl⁺).[1] This directs chlorine to the aromatic ring.[1]

  • Undesired Pathway (Radical): Triggered by light (

    
    ), heat, or peroxides.[1] This directs chlorine to the benzylic methyl group.[1]
    
Troubleshooting Guide: Synthesis Phase

Q1: My HPLC shows a significant peak at RRT 1.2, identified as a benzylic chloride. How do I stop this? Diagnosis: You are inadvertently activating the radical pathway.[1] This leads to 3,5-dichloro-4-(chloromethyl)benzoic acid.[1] Corrective Actions:

  • Light Exclusion: The reaction vessel must be wrapped in aluminum foil or performed in an amber reactor.[1] Even ambient lab light can initiate benzylic chlorination.[1]

  • Temperature Control: Maintain the reaction temperature below 55°C. Higher temperatures favor the homolytic cleavage of Cl₂, initiating the radical chain reaction.[1]

  • Catalyst Integrity: Ensure your Lewis Acid (FeCl₃ or AlCl₃) is anhydrous.[1] Moisture deactivates the catalyst, slowing the ionic reaction and allowing the background radical reaction to dominate.

Q2: I have a persistent 5-10% impurity of the monochloro species (3-chloro-4-methylbenzoic acid). Adding more Cl₂ doesn't help. Diagnosis: This is often a kinetic stall caused by catalyst poisoning or insufficient electrophilicity.[1] Corrective Actions:

  • Catalyst Load: Increase the Lewis Acid load from 1 mol% to 3-5 mol%. The second chlorination (at position 5) is slower than the first due to the electron-withdrawing effect of the first chlorine atom.[1]

  • Reagent Quality: If using SO₂Cl₂, ensure it is fresh. If using Cl₂ gas, ensure steady bubbling with adequate agitation to overcome mass transfer limitations.[1]

Visualization: Competitive Reaction Pathways

ReactionPathways Start p-Toluic Acid Ionic Ionic Pathway (Dark, Lewis Acid) Start->Ionic Radical Radical Pathway (Light, Heat) Start->Radical Mono 3-Chloro-4-methylbenzoic acid (Intermediate) Ionic->Mono Target 3,5-Dichloro-4-methylbenzoic acid (TARGET) Mono->Target + Cl2, Catalyst Over 2,3,5-Trichloro species (Over-chlorination) Target->Over Excess Cl2, High T SideChain Benzylic Chlorides (-CH2Cl, -CHCl2) Radical->SideChain Avoid this branch

Figure 1: The divergence between the desired ionic pathway (green) and the parasitic radical pathway (red).[1]

Module 2: Purification Protocols (Isolation)

Standard Workup & Recrystallization

Crude product often contains 85-90% target, 5-10% monochloro, and trace benzylic impurities.[1]

Q3: How do I separate the monochloro impurity from the dichloro product? Insight: Both are carboxylic acids with similar pKa values, making acid-base extraction ineffective.[1] Separation relies on the solubility difference created by the crystal lattice energy of the symmetrical 3,5-dichloro product.[1]

Protocol: Selective Recrystallization

  • Solvent System: Methanol (MeOH) or Acetic Acid/Water (AcOH/H₂O).[1]

  • Dissolution: Dissolve crude solid in boiling MeOH (approx. 5-7 mL per gram).

  • Hot Filtration: Filter while hot to remove inorganic catalyst residues (Fe/Al salts).[1]

  • Controlled Cooling (Critical):

    • Cool to room temperature over 2 hours.

    • Do not crash cool in ice immediately.[1] Rapid precipitation traps the monochloro impurity in the lattice.[1]

    • Once at RT, cool to 0-5°C for 1 hour.

  • Wash: Filter and wash the cake with cold MeOH. The monochloro impurity is significantly more soluble in the mother liquor than the target.[1]

Data: Solubility Profile (Approximate)

Solvent3,5-Dichloro (Target)3-Chloro (Impurity)Result
Hot MeOH High SolubilityHigh SolubilityDissolves both
Cold MeOH Low SolubilityModerate SolubilityTarget Crystallizes
Water InsolubleInsolubleNo separation

Module 3: Analytical Troubleshooting

Identifying Impurities via NMR

The symmetry of the 3,5-dichloro substitution pattern is your primary diagnostic tool.[1]

Q4: How do I distinguish the isomers in 1H NMR? Analysis:

  • Target (3,5-Dichloro): The aromatic protons at positions 2 and 6 are equivalent due to the plane of symmetry.[1]

    • Signal: A strong singlet (approx. 7.9 - 8.0 ppm).[1]

  • Monochloro Impurity (3-Chloro): Lack of symmetry.[1]

    • Signal: Three distinct aromatic protons (doublets/multiplets) in the 7.3 - 7.9 ppm range.[1]

  • Benzylic Impurity (-CH₂Cl):

    • Signal: Look for a shift in the methyl region.[1] The standard Ar-CH₃ is around 2.4-2.5 ppm.[1] The Ar-CH₂Cl shift will move downfield to approx. 4.6 ppm.[1]

Troubleshooting Decision Tree

Troubleshooting Start Analyze Crude Purity (HPLC/NMR) Decision1 Is Monochloro > 5%? Start->Decision1 Action1 Reaction Incomplete. 1. Increase Catalyst Load 2. Check Cl2 flow rate Decision1->Action1 Yes Decision2 Is Benzylic Impurity Present? Decision1->Decision2 No Action2 Radical Mechanism Active. 1. Wrap flask in foil (Dark) 2. Lower Temp (<50°C) Decision2->Action2 Yes Decision3 Is 2,5-Dichloro Isomer Present? Decision2->Decision3 No Action3 Rare. Check Starting Material Purity. Likely p-toluic acid contained m-toluic acid. Decision3->Action3 Yes OK Proceed to Recrystallization Decision3->OK No

Figure 2: Logic flow for diagnosing crude reaction mixtures.

References

  • Patent CN104262087A. Preparation method of 3,5-dichloro-4-methylbenzoic acid.[1] (Describes the chlorination of p-methylbenzoic acid esters and subsequent hydrolysis).

  • Patent CN103224451B. Method for synthesizing 3,5-dichlorobenzoic acid.[1][2] (Provides context on chlorination conditions and solvent choices).

  • PubChem Compound Summary. 3,5-Dichloro-4-methylbenzoic acid (CID 18533234).[1] (Physical properties and safety data).

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[1] (General reference for electrophilic aromatic substitution and recrystallization techniques).

Sources

Troubleshooting

Technical Support Center: Synthesis of 3,5-Dichloro-4-methylbenzoic Acid

Executive Summary The synthesis of 3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1) is a classic example of competing electrophilic aromatic substitution (EAS) and free-radical substitution.[1] The target molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1) is a classic example of competing electrophilic aromatic substitution (EAS) and free-radical substitution.[1] The target molecule is a critical intermediate for agrochemicals (e.g., Zoxamide).[2]

Most failures in this protocol stem from a lack of control over the Nuclear vs. Side-Chain competition.[1] This guide addresses the specific failure modes where the methyl group is chlorinated (benzylic attack) instead of the aromatic ring (nuclear attack), or where conversion stalls at the mono-chloro stage.

Module 1: The Reaction Landscape (Diagnostics)

Before troubleshooting, you must identify where the chemistry deviated.[1] The synthesis relies on the chlorination of p-toluic acid (4-methylbenzoic acid).[1][3][4][5]

The Fundamental Conflict[6]
  • Pathway A (Desired): Electrophilic Aromatic Substitution (Nuclear Chlorination).[1] Requires a Lewis Acid catalyst (

    
    , 
    
    
    
    ) and "dark" conditions.[1]
  • Pathway B (Undesired): Free-Radical Substitution (Benzylic Chlorination).[1] Triggered by light (

    
    ), heat (>80°C), or radical initiators.[1]
    
Visualizing the Divergence

The following diagram illustrates the kinetic competition determining your product purity.

ReactionPathways cluster_Nuclear Pathway A: Nuclear Chlorination (Desired) cluster_Radical Pathway B: Radical Side-Reactions (Failure) Start p-Toluic Acid (Starting Material) Mono 3-Chloro-4-methylbenzoic acid (Intermediate) Start->Mono Cl2, FeCl3 50-60°C Benzyl 4-(Chloromethyl)benzoic acid (Impurity A) Start->Benzyl hv (Light) or High Temp Target 3,5-Dichloro-4-methylbenzoic acid (TARGET) Mono->Target Cl2 (Excess) Time Benzal 4-(Dichloromethyl)benzoic acid (Impurity B) Benzyl->Benzal Cl2 Radical

Figure 1: Mechanistic divergence between nuclear chlorination (green) and radical side-chain chlorination (red).[1]

Module 2: Troubleshooting Guide (Q&A Format)

Category A: Selectivity & Impurities

Q1: My 1H NMR shows a singlet peak around 4.6 ppm. What is this? Diagnosis: This is the diagnostic peak for benzylic protons (


).[1] You have inadvertently triggered Pathway B .[1]
Root Cause: 
  • Light Leak: The reaction vessel was not wrapped in foil.[1] Even ambient lab light can initiate radical chlorination of the methyl group.[1]

  • Temperature Overshoot: Temperatures above 75-80°C promote radical pathways over ionic ones.[1] Corrective Action:

  • Wrap the reactor in aluminum foil.[1]

  • Maintain temperature strictly between 50-60°C .

  • Add a radical scavenger (e.g., hydroquinone) if the issue persists [1].

Q2: I have a mixture of mono-chloro and di-chloro products. Why didn't it go to completion? Diagnosis: Reaction stalling (Under-chlorination). Root Cause:

  • Deactivation: The first chlorine atom deactivates the ring, making the second addition slower. The carboxylic acid group is also electron-withdrawing.[1]

  • Catalyst Death:

    
     can be deactivated by moisture (forming inactive hydrates).[1]
    Corrective Action: 
    
  • Increase Catalyst Load: Ensure anhydrous

    
     or 
    
    
    
    is used (0.5 - 1.0 mol%).[1]
  • Solvent Choice: If using acetic acid, ensure it is Glacial (water-free).[1] Water kills the electrophile generation.[1]

  • Push with Excess

    
    :  The second chlorination requires a higher concentration of the active electrophile.
    
Category B: Isolation & Yield

Q3: The product is not precipitating from the reaction mixture. Diagnosis: Solubility issues in the chosen solvent matrix. Root Cause: While 3,5-dichloro-4-methylbenzoic acid is less soluble than the starting material, it can remain solubilized in hot acetic acid or chlorinated solvents.[1] Corrective Action:

  • Water Quench: Slowly add cold water to the reaction mixture.[1][6] The product is hydrophobic and should precipitate as a white/off-white solid.[1]

  • Cooling: Chill the mixture to 0-5°C before filtration.

Q4: My product is sticky or highly colored (yellow/brown). Diagnosis: Iron residues or oxidative coupling byproducts.[1] Root Cause: Incomplete removal of the Iron(III) catalyst or iodine traces.[1] Corrective Action:

  • Acid Wash: Wash the filter cake with dilute HCl (1M) to solubilize iron salts.[1]

  • Recrystallization: The "Gold Standard" purification is recrystallization from Methanol [2].[1][2][6]

Module 3: The Validated Protocol

Do not deviate from this sequence without a specific hypothesis.

StepParameterSpecificationCritical Control Point (CCP)
1 Solvent System Glacial Acetic Acid (or Dichlorobenzene)CCP: Must be anhydrous (<0.1% water).[1]
2 Loading p-Toluic Acid + Catalyst (

, 0.5 wt%)
Ensure catalyst is dry.[1]
3 Initiation Heat to 55°C. Start

bubbling.
CCP: EXCLUDE LIGHT. Wrap flask.
4 Reaction Maintain 55-60°C for 4-6 hours.Monitor exotherm. Do not exceed 70°C.
5 Monitoring HPLC or TLC (mobile phase Hexane:EtOAc).Look for disappearance of mono-chloro intermediate.[1]
6 Quench Cool to 20°C. Add Water.Product precipitates.
7 Purification Recrystallize from Methanol.[1]Yields >98% purity [2].[1][7][8]

Module 4: Decision Tree (Process Flow)

Use this logic flow to determine your next step if the reaction looks abnormal.

TroubleshootingTree Start Analyze Reaction Mixture (HPLC/NMR) CheckImpurity Identify Major Impurity Start->CheckImpurity Benzylic Benzylic Chlorination Detected (-CH2Cl peaks) CheckImpurity->Benzylic Peak at ~4.6ppm Mono High Mono-Chloro Content (Incomplete Rxn) CheckImpurity->Mono Stalled Reaction Color Product is Brown/Yellow CheckImpurity->Color Visual Inspection Action1 ACTION: Check Light Shielding Reduce Temp <60°C Restart Benzylic->Action1 Action2 ACTION: Add more Cl2 Check Catalyst Activity Extend Time Mono->Action2 Action3 ACTION: Wash with dilute HCl Recrystallize (MeOH) Color->Action3

Figure 2: Decision tree for rapid diagnosis of synthetic failures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18533234, 3,5-Dichloro-4-methylbenzoic acid.[1] Retrieved from [Link]

  • Google Patents. CN104262087A: Preparation method of 3,5-dichloro-4-methylbenzoic acid.[1] (Describes chlorination protocols and hydrolysis steps). Retrieved from

Sources

Optimization

Technical Guide: Optimization of Reaction Parameters for 3,5-Dichloro-4-methylbenzoic Acid

Executive Summary & Chemical Profile 3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1) is a critical intermediate in the synthesis of agrochemicals (e.g., Zoxamide) and pharmaceutical precursors.[1] The primary challen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1) is a critical intermediate in the synthesis of agrochemicals (e.g., Zoxamide) and pharmaceutical precursors.[1] The primary challenge in its synthesis is achieving regioselectivity —specifically, directing chlorine atoms to the 3,5-positions (ortho to the methyl group, meta to the carboxyl) while strictly preventing benzylic chlorination (radical attack on the methyl group) or over-chlorination .

This guide provides an evidence-based optimization framework for the direct chlorination of p-toluic acid , the most industrially viable route.

ParameterSpecification
Target Molecule 3,5-Dichloro-4-methylbenzoic acid
Starting Material p-Toluic acid (4-methylbenzoic acid)
Primary Reagent Chlorine gas (

) or Sulfuryl Chloride (

)
Key Catalyst Aluminum Chloride (

) or Ferric Chloride (

)
Critical Constraint Temperature < 10°C (Method A) or Strict Solvent Control

Synthesis Route Selection

Method A: Low-Temperature Lewis Acid Catalysis (Recommended for High Purity)

This is the "Gold Standard" for laboratory and pilot-scale synthesis where purity is paramount. It utilizes a strong Lewis acid (


) in a non-polar solvent (Dichloromethane) to drive Electrophilic Aromatic Substitution (EAS).
Method B: Aqueous Oxidative Chlorination (Green Alternative)

Uses


 with a Tungstate catalyst. While greener, this method often requires more rigorous purification to remove mono-chlorinated byproducts.
Decision Matrix: Route Selection

RouteSelection Start Select Synthesis Route Criteria Primary Constraint? Start->Criteria Purity High Purity (>99%) Low Side-Reactions Criteria->Purity Quality First Green Green Chemistry No Halogenated Solvents Criteria->Green Sustainability First MethodA Method A: AlCl3 / DCM / Cl2 (Temp < 10°C) Purity->MethodA MethodB Method B: H2O2 / HCl / Tungstate (Temp 50-60°C) Green->MethodB

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on project constraints.

Critical Parameter Optimization (Method A Focus)

Temperature Control: The "10°C Rule"
  • Guideline: Maintain reaction temperature between 0°C and 10°C during catalyst addition and chlorination.

  • Mechanism: The methyl group activates the ring, making it susceptible to rapid chlorination. However, higher temperatures (>25°C) significantly increase the rate of benzylic radical substitution , leading to

    
    -chlorinated impurities (e.g., 3,5-dichloro-4-(chloromethyl)benzoic acid) which are difficult to separate.
    
  • Data Insight:

    • At 5°C: < 0.5% Benzylic impurity.

    • At 25°C: ~ 3-5% Benzylic impurity.

Catalyst Stoichiometry
  • Guideline: Use 2.0 - 2.5 equivalents of

    
     relative to p-toluic acid.
    
  • Why? The carboxylic acid group complexes with the Lewis acid, "consuming" 1 equivalent immediately. The remaining equivalents are required to catalyze the chlorination at the 3 and 5 positions.

  • Troubleshooting: If the reaction stalls at the mono-chloro stage (3-chloro-4-methylbenzoic acid), increase catalyst loading by 0.2 eq.

Solvent Selection
  • Best Choice: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Reasoning: These solvents dissolve the starting material well but precipitate the aluminum complex of the product, often protecting it from over-chlorination.

  • Avoid: Ethers (complex with Lewis acid), Alcohols (react with Lewis acid).

Detailed Protocol: High-Purity Synthesis

Objective: Synthesize 3,5-Dichloro-4-methylbenzoic acid with >98% purity.

Reagents:

  • p-Toluic acid (1.0 eq)

  • 
     (anhydrous, 2.5 eq)
    
  • Dichloromethane (10 volumes)

  • Chlorine gas (

    
    )[2]
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer, thermometer, and gas inlet tube. Purge with

    
    .
    
  • Dissolution: Charge p-toluic acid and DCM. Cool the suspension to 0°C using an ice/salt bath.

  • Catalyst Addition: Add

    
     portion-wise over 30 minutes. Critical: Do not allow internal temp to exceed 10°C. The mixture may turn dark/brown (normal complex formation).
    
  • Chlorination: Introduce

    
     gas slowly beneath the surface of the liquid.
    
    • Rate: Adjust flow so that

      
       is consumed (no yellow gas escaping to scrubber).
      
    • Monitoring: Monitor via HPLC.[3] Look for the disappearance of the mono-chloro intermediate.

  • Quenching (Exothermic!): Once complete, pour the reaction mixture slowly onto crushed ice/HCl mixture.

    • Warning: Hydrolysis of excess

      
       is violent.
      
  • Workup: Separate the organic layer.[4] Extract the aqueous layer with DCM. Combine organics, wash with brine, dry over

    
    .
    
  • Purification: Evaporate solvent. Recrystallize the crude solid from Methanol or Toluene .

Troubleshooting Dashboard

Issue 1: Presence of Benzylic Impurities
  • Symptom: HPLC shows peak with M+14 mass shift relative to product; product has a pungent/irritating smell (benzyl chlorides are lachrymators).

  • Root Cause: Reaction temperature too high or exposure to light (radical initiation).

  • Fix:

    • Ensure T < 10°C.[3][5]

    • Wrap the reaction flask in aluminum foil to exclude light.

    • Add a radical scavenger (e.g., trace hydroquinone) if the problem persists.

Issue 2: Incomplete Conversion (Mono-chloro impurity)
  • Symptom: Significant peak of 3-chloro-4-methylbenzoic acid remaining.[2]

  • Root Cause: Insufficient

    
     or deactivated catalyst (wet reagents).
    
  • Fix:

    • Check water content of DCM (must be anhydrous).

    • Increase

      
       loading.
      
    • Ensure vigorous stirring to maximize gas-liquid mass transfer.

Issue 3: Low Yield after Workup
  • Root Cause: Product lost in aqueous layer or inefficient precipitation.

  • Fix:

    • The product is an acid.[1][4][6][7][8][9][10] Ensure the aqueous quench is strongly acidic (pH < 1) to keep the product protonated and soluble in the organic layer (or insoluble in water if filtering solid).

    • If the product precipitates as a solid during quenching, filter it directly rather than extracting.

FAQ: Technical Support

Q: Can I use Sulfuryl Chloride (


) instead of Chlorine gas? 
A:  Yes. Sulfuryl chloride is a liquid and easier to handle on a small scale. However, the atom economy is lower, and removing 

byproducts requires good ventilation. The reaction kinetics are slower; you may need to raise the temperature slightly (to 20-25°C), which increases the risk of benzylic chlorination.

Q: How do I remove the mono-chlorinated impurity if recrystallization fails? A: The mono-chloro derivative is slightly more soluble in non-polar solvents than the di-chloro product. Try a "swish" or trituration in cold Hexane or Petroleum Ether . The impurity will dissolve, leaving the pure di-chloro product as a solid.

Q: Why is the reaction mixture turning black? A: Darkening is common with Friedel-Crafts catalysts (


) due to complexation. It does not necessarily indicate decomposition. However, if tar forms, the temperature was likely too high.

Q: Can I use water as a solvent? A: Yes (Method B), but this generally requires oxidative conditions (


) and a phase transfer catalyst or vigorous stirring. While "greener," the selectivity for the di-chloro vs mono-chloro product is often harder to control than in the anhydrous 

method.

References

  • Preparation of 3,5-dichloro-4-methylbenzoic acid . ChemicalBook.[3][5] Retrieved from

  • Method for synthesizing 3,5-dichlorobenzoic acid . Google Patents (CN103224451B). Retrieved from

  • Process for the production of p-monochloromethyl benzoic acid (Benzylic chlorination context) . Google Patents (US3109799A). Retrieved from

  • 3,5-Dichloro-4-methylbenzoic acid Product Profile . BenchChem. Retrieved from

  • Benzylic halogenation of alkylbenzoic acid esters . Google Patents (WO2000053564A2). Retrieved from

Sources

Troubleshooting

Technical Support Center: Synthesis of 3,5-Dichloro-4-methylbenzoic Acid

Welcome to the technical support center for the synthesis of 3,5-dichloro-4-methylbenzoic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-dichloro-4-methylbenzoic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions. This resource is structured to address the common challenges and side reactions encountered during the synthesis of this important chemical intermediate, ensuring you can optimize your reaction outcomes and achieve high purity.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues you may encounter during your synthesis, providing insights into their root causes and offering validated solutions.

Issue 1: Incomplete Chlorination - Presence of 3-Chloro-4-methylbenzoic Acid in the Final Product

Q: My final product analysis (HPLC/GC-MS) shows a significant peak corresponding to a mono-chloro isomer, which I've identified as 3-chloro-4-methylbenzoic acid. What causes this, and how can I resolve it?

A: The presence of 3-chloro-4-methylbenzoic acid is a classic indicator of incomplete chlorination. The electrophilic chlorination of p-toluic acid is a stepwise process, and insufficient reaction time, inadequate chlorinating agent, or suboptimal catalyst activity can lead to the accumulation of the mono-chlorinated intermediate.

Causality Explained:

The chlorination of p-toluic acid proceeds through electrophilic aromatic substitution. The methyl (-CH₃) and carboxylic acid (-COOH) groups direct the incoming electrophile. The methyl group is an ortho-, para- director, while the carboxylic acid group is a meta- director. In this case, the methyl group's activating effect and directing influence lead to the initial chlorination at the 3-position, which is ortho to the methyl group and meta to the carboxylic acid. The second chlorination then occurs at the 5-position, which is also ortho to the methyl group and meta to the carboxylic acid. If the reaction is stopped prematurely or the conditions are not forcing enough, the reaction can stall at the mono-chlorinated stage.

A Japanese patent on the chlorination of 4-methylbenzoic acid chloride using ferric(III) chloride as a catalyst showed that after 22 hours at 50-55°C, the major product was 3-chloro-4-methyl benzoic acid chloride (84.9%), with only a small amount of the dichloro derivative (2.2%) being formed[1]. This highlights that the second chlorination is slower and requires more forcing conditions.

Solutions:

Parameter Recommended Action Rationale
Reaction Time Increase the reaction time. Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC-MS until the starting material and mono-chloro intermediate are consumed to an acceptable level.Ensures the reaction proceeds to completion.
Chlorinating Agent Ensure at least two molar equivalents of the chlorinating agent (e.g., chlorine gas) are used. A slight excess may be beneficial.Provides sufficient electrophile for the dichlorination to occur.
Catalyst Activity Use a freshly opened or properly stored Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). Ensure the catalyst is anhydrous, as moisture will deactivate it.A highly active catalyst is crucial for generating the electrophile and driving the reaction to completion. AlCl₃ is generally a more reactive Lewis acid than FeCl₃ in electrophilic aromatic substitutions[2].
Temperature A moderate increase in temperature can enhance the reaction rate. However, be cautious as higher temperatures can also promote side reactions like benzylic chlorination. A controlled temperature range, as indicated in established protocols, should be maintained.Balances the need for a sufficient reaction rate with the minimization of side products.

Experimental Protocol for Minimizing Incomplete Chlorination:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a gas inlet for chlorine, and a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution).

  • Reagents: Charge the flask with p-toluic acid and a suitable solvent (e.g., dichloromethane).

  • Catalyst Addition: Add the anhydrous Lewis acid catalyst (e.g., aluminum chloride) portion-wise while keeping the temperature low (e.g., below 10°C) with an ice-water bath[3].

  • Chlorination: Bubble chlorine gas through the solution at a controlled rate, maintaining the low temperature.

  • Monitoring: After the initial exotherm subsides, allow the reaction to warm to room temperature and continue stirring. Monitor the reaction progress by taking small samples periodically for HPLC or GC-MS analysis.

  • Work-up: Once the desired conversion is achieved, quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid[3]. Extract the product with a suitable organic solvent.

Issue 2: Benzylic Chlorination - Formation of Chloro-methyl Derivatives

Q: I've detected impurities with mass spectra suggesting chlorination on the methyl group (e.g., 3,5-dichloro-4-(chloromethyl)benzoic acid). Why is this happening and how can I prevent it?

A: The formation of benzylic chlorinated species is a result of a competing free-radical chlorination reaction. This side reaction is typically initiated by UV light or high temperatures.

Causality Explained:

While electrophilic aromatic substitution occurs on the benzene ring, the methyl group's C-H bonds can undergo free-radical substitution. This process involves three steps: initiation, propagation, and termination. The initiation step involves the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals (Cl•), which is facilitated by UV light or heat. In the propagation steps, a chlorine radical abstracts a hydrogen atom from the methyl group to form a benzylic radical, which then reacts with another chlorine molecule to form the benzylic chloride and a new chlorine radical. The benzylic radical is stabilized by resonance with the aromatic ring, making this process favorable under radical conditions.

Solutions:

Parameter Recommended Action Rationale
Light Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil. Avoid direct sunlight or strong overhead laboratory lighting.Prevents the photochemical initiation of the free-radical chain reaction.
Temperature Maintain the recommended reaction temperature for electrophilic chlorination, avoiding excessive heating. High temperatures can promote the thermal homolysis of chlorine.Minimizes the thermal initiation of free-radical chlorination.
Radical Initiators Ensure that the starting materials and solvents are free from radical initiators (e.g., peroxides).Prevents unwanted initiation of the radical pathway.
Reaction Setup If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen) before introducing the chlorine gas to purge any oxygen, which can sometimes participate in radical reactions.Creates an environment less conducive to radical side reactions.

Experimental Protocol to Avoid Benzylic Chlorination:

  • Vessel Preparation: Thoroughly clean and dry the reaction flask and wrap it completely in aluminum foil.

  • Inert Atmosphere: Assemble the apparatus and purge with an inert gas like nitrogen for 10-15 minutes.

  • Temperature Control: Use a cooling bath to maintain the desired low temperature, especially during the addition of the Lewis acid and the initial stages of chlorination.

  • Reagent Purity: Use freshly distilled solvents and high-purity starting materials to minimize the presence of radical-initiating impurities.

Issue 3: Over-chlorination - Presence of Tri- or Tetra-chlorinated Byproducts

Q: My product is contaminated with species that appear to be tri- or even tetra-chlorinated derivatives. How can I control the extent of chlorination?

A: Over-chlorination occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long after the desired product has formed. The presence of two electron-donating chlorine atoms on the ring can, to some extent, activate it towards further substitution, although steric hindrance can also play a role.

Causality Explained:

Electrophilic aromatic substitution is a sequential process. After the formation of 3,5-dichloro-4-methylbenzoic acid, further chlorination can occur at the remaining open positions on the aromatic ring (positions 2 and 6). While the deactivating effect of the carboxylic acid group and the existing chlorine atoms slows down this subsequent reaction, prolonged exposure to the chlorinating agent and an active catalyst can lead to the formation of trichloro- and tetrachloro- byproducts.

Solutions:

Parameter Recommended Action Rationale
Stoichiometry Carefully control the stoichiometry of the chlorinating agent. Use a slight excess (e.g., 2.1-2.2 equivalents) of chlorine gas, but avoid a large excess.Limits the amount of electrophile available for further substitution once the desired product is formed.
Reaction Monitoring Closely monitor the reaction progress by HPLC or GC-MS. Quench the reaction as soon as the desired level of dichlorination is achieved and before significant amounts of over-chlorinated products begin to form.Prevents the reaction from proceeding beyond the desired product.
Temperature Lowering the reaction temperature can increase the selectivity for the desired dichlorinated product over the more highly chlorinated species.Slower reaction rates often lead to better selectivity.
Catalyst Choice A less reactive Lewis acid, such as FeCl₃, might offer better control over the reaction compared to the more aggressive AlCl₃, potentially reducing over-chlorination[2][4].A milder catalyst can help to avoid unwanted further reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to 3,5-dichloro-4-methylbenzoic acid?

A1: The most common and direct route is the electrophilic chlorination of p-toluic acid using a chlorinating agent like chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride or ferric chloride[3]. An alternative route involves a three-step process: esterification of p-toluic acid (e.g., to its tert-butyl ester), followed by chlorination, and then hydrolysis of the ester to the carboxylic acid[5]. This multi-step approach can sometimes offer better control and easier purification, as the intermediate ester is often more soluble in organic solvents.

Q2: How can I effectively purify the final product from the side products mentioned?

A2: Recrystallization is the most common and effective method for purifying 3,5-dichloro-4-methylbenzoic acid.

  • Solvent Selection: A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. Methanol is a commonly used solvent for this purpose[5]. Other options include mixtures of acetone/water or ethyl acetate/hexane[3].

  • Fractional Crystallization: If there are significant amounts of impurities with different solubilities, fractional crystallization can be employed. This involves a series of crystallization steps to progressively enrich the desired product.

  • Purification via Salt Formation: An alternative method involves converting the crude carboxylic acid mixture into a salt using a specific amine. The salt of the desired product may have different solubility properties, allowing for its separation from the salts of the impurity acids. The purified salt is then treated with a strong acid to regenerate the pure 3,5-dichloro-4-methylbenzoic acid.

Q3: Are there any specific analytical methods for monitoring the reaction and assessing final product purity?

A3: Yes, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for this purpose.

  • HPLC: A reversed-phase HPLC method using a C18 column is suitable. A typical mobile phase would consist of an acidified aqueous component (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier like acetonitrile or methanol[6]. A gradient elution (e.g., starting with a higher aqueous content and increasing the organic content over time) will likely be necessary to separate the starting material, mono-chloro, di-chloro, and any over-chlorinated products. Detection is typically done using a UV detector at a wavelength where all components have reasonable absorbance (e.g., around 230-254 nm).

  • GC-MS: For GC-MS analysis, the carboxylic acids usually need to be derivatized to their more volatile methyl or ethyl esters. This can be achieved by reacting the sample with a derivatizing agent like triethyl orthoformate[7]. The resulting esters can then be separated on a suitable GC column (e.g., a polyphenyl ether or OV-210 column) and identified by their mass spectra. GC-MS is particularly useful for identifying unknown impurities.

Q4: In the multi-step synthesis involving a tert-butyl ester, what are the potential side reactions during the final hydrolysis step?

A4: The hydrolysis of the tert-butyl ester is typically carried out under basic conditions (e.g., with sodium hydroxide)[5]. While this is generally a straightforward reaction, a potential side reaction, especially with sterically hindered esters, is elimination to form isobutylene, although this is more common under acidic conditions. Under the strongly basic conditions used for hydrolysis, the primary concern would be ensuring the reaction goes to completion without any degradation of the product. The use of powdered KOH in THF has been reported as a safe and efficient alternative for the cleavage of tert-butyl benzoates[8].

Visualizing the Reaction Pathways

To better understand the formation of the desired product and potential side products, the following diagrams illustrate the key reaction mechanisms.

Electrophilic Chlorination Pathway cluster_main Main Reaction Pathway cluster_side1 Over-chlorination cluster_side2 Benzylic Chlorination p-Toluic Acid p-Toluic Acid 3-Chloro-4-methylbenzoic Acid 3-Chloro-4-methylbenzoic Acid p-Toluic Acid->3-Chloro-4-methylbenzoic Acid Cl₂ / Lewis Acid (Step 1) Benzylic Chloride Intermediate Benzylic Chloride Intermediate p-Toluic Acid->Benzylic Chloride Intermediate Cl₂ / UV light or Heat (Side Reaction) 3,5-Dichloro-4-methylbenzoic Acid 3,5-Dichloro-4-methylbenzoic Acid 3-Chloro-4-methylbenzoic Acid->3,5-Dichloro-4-methylbenzoic Acid Cl₂ / Lewis Acid (Step 2) Trichloro-derivatives Trichloro-derivatives 3,5-Dichloro-4-methylbenzoic Acid->Trichloro-derivatives Excess Cl₂ (Side Reaction) Further Chlorination/Oxidation Products Further Chlorination/Oxidation Products Benzylic Chloride Intermediate->Further Chlorination/Oxidation Products

Caption: Main and side reaction pathways in the synthesis of 3,5-dichloro-4-methylbenzoic acid.

References

  • Scribd. FeCl3 vs AlCl3 in Friedel-Crafts Reactions. Available at: [Link].

  • Google Patents. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • ResearchGate. Determination of toluenesulfonic acid isomers by gas chromatography. Available at: [Link].

  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link].

  • Lumen Learning. The General Mechanism for Electrophilic Aromatic Substitution Reactions. Available at: [Link].

  • Quora. In organic chemistry, what's the difference between using FeCl3 or AlCl3 in an electrophilic aromatic substitution? Available at: [Link].

  • Chemistry Stack Exchange. What will be the product ratio if I do chlorination of p-toluic acid? Available at: [Link].

  • ResearchGate. Cleavage of tertButyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure. Available at: [Link].

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 3,5-Dichloro-4-methylbenzoic Acid

[1][2] Technical Overview & Properties 3,5-Dichloro-4-methylbenzoic acid (also known as 3,5-dichloro-p-toluic acid) is a critical intermediate in the synthesis of agrochemicals (e.g., Zoxamide) and pharmaceutical compoun...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Technical Overview & Properties

3,5-Dichloro-4-methylbenzoic acid (also known as 3,5-dichloro-p-toluic acid) is a critical intermediate in the synthesis of agrochemicals (e.g., Zoxamide) and pharmaceutical compounds.[1][2][3][4][5] Its purification is governed by the electron-withdrawing nature of the two chlorine atoms ortho to the methyl group, which significantly alters its solubility profile compared to the parent p-toluic acid.

Key Physicochemical Data
PropertyValueSignificance in Purification
Molecular Weight 205.04 g/mol -
Melting Point 187–189 °CPrimary indicator of purity.[2][6] Wide ranges (<185°C) indicate isomer contamination.[2]
pKa (Predicted) ~3.63More acidic than benzoic acid (4.2).[2] Facilitates acid-base extraction.[2]
Solubility (Water) Insoluble (Acid form)Requires organic co-solvent or conversion to salt for aqueous processing.[2]
Solubility (Organics) Soluble in Acetone, EtOH, EtOAcBasis for solvent/anti-solvent recrystallization.[2]

Troubleshooting Guide (Q&A)

Issue 1: "Oiling Out" During Crystallization

User Question: I am attempting to recrystallize using Ethanol/Water, but instead of crystals, a separate oily liquid phase forms at the bottom of the flask.

Technical Diagnosis: This phenomenon, known as "oiling out," occurs when the solute's melting point is depressed below the boiling point of the solvent mixture due to impurities, or when the anti-solvent (water) is added too quickly, pushing the concentration into the "labile" zone where liquid-liquid phase separation is energetically favored over nucleation.

Corrective Protocol:

  • Switch Solvent System: Move to Acetone/Water .[2] Acetone has a lower boiling point (56°C) than ethanol (78°C), but it solubilizes the chlorinated aromatic ring effectively.[2]

  • Re-dissolution: Reheat the mixture until the oil dissolves (add a small amount of acetone if necessary).

  • Seeding: Cool the clear solution to exactly 5–10°C above the temperature where oiling previously occurred. Add a seed crystal of pure 3,5-Dichloro-4-methylbenzoic acid.[2]

  • Slow Cooling: Do not use an ice bath immediately. Allow the flask to reach room temperature over 2 hours.

Issue 2: Persistent Yellow/Brown Discoloration

User Question: My crude product is beige/brown. Recrystallization improves the melting point, but the color persists.

Technical Diagnosis: The coloration is likely due to oxidized chlorination byproducts or trace transition metal salts (e.g., iron/aluminum chlorides) carried over from the Friedel-Crafts or chlorination catalyst.[2] These impurities can become trapped in the crystal lattice or adsorbed onto the surface.[2]

Corrective Protocol:

  • Activated Carbon Treatment:

    • Dissolve the crude solid in hot Acetone or Ethyl Acetate (saturation point).[2]

    • Add Activated Charcoal (1–3% w/w) .[2]

    • Reflux for 15–30 minutes.[2]

    • Hot Filtration: Filter through a pre-warmed Celite pad (diatomaceous earth) to remove the carbon.[2] Crucial: The funnel must be hot to prevent premature crystallization in the stem.

    • Proceed with crystallization.[2][4][7][8][9][10]

Issue 3: Low Yield (<60%)

User Question: The purity is high (HPLC >99%), but I am losing nearly 40% of my mass in the mother liquor.

Technical Diagnosis: 3,5-Dichloro-4-methylbenzoic acid has partial solubility in polar organic solvents even at low temperatures.[2] Using a single-solvent system (like pure Methanol or Ethanol) often retains too much product.[2]

Corrective Protocol:

  • Adopt a Binary Solvent System: Use Ethyl Acetate/Hexane or Acetone/Water .[2]

  • Optimize the Anti-Solvent:

    • Dissolve in the minimum amount of "Good Solvent" (e.g., hot Acetone).[2]

    • Add "Bad Solvent" (e.g., Water) dropwise only until persistent turbidity is observed.[2]

    • Add one drop of Good Solvent to clear it.[2]

    • Cool to 0–4°C.[2]

  • Second Crop Recovery: Evaporate the mother liquor to 20% of its original volume and cool again to harvest a second (less pure) crop, which can be recycled into the next crude batch.

Master Protocols

Method A: Thermal Gradient Recrystallization (Acetone/Water)

Best for: Final polishing of material with >95% initial purity.[2]

  • Preparation: Place 10.0 g of crude 3,5-Dichloro-4-methylbenzoic acid in a 250 mL Erlenmeyer flask.

  • Dissolution: Add Acetone (approx. 30–40 mL) and heat to a gentle boil (steam bath or hot plate with stirrer). Add acetone in small increments until the solid just dissolves.[2]

  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add distilled water via an addition funnel or pipette.[2]

    • Stop point: When a faint cloudiness persists for more than 5 seconds.[2]

    • Clarification: Add 1–2 mL of hot acetone to make the solution perfectly clear again.[2]

  • Crystallization: Remove from heat. Cover the flask mouth with foil (poke small holes) to allow slow solvent evaporation and cooling.[2] Let stand at room temperature for 2 hours.

  • Finishing: Once heavy crystallization is observed, place the flask in an ice-water bath (0°C) for 30 minutes to maximize yield.

  • Filtration: Filter using a Büchner funnel. Wash the cake with a cold 1:1 Acetone/Water mixture.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Method B: Acid-Base Swing Purification

Best for: Crude material containing non-acidic impurities or heavy metals.[2]

  • Dissolution: Suspend the crude solid in 10% Aqueous NaOH (approx. 10 mL per gram of solid). Stir until the solid dissolves (formation of sodium 3,5-dichloro-4-methylbenzoate).

  • Filtration (Purification): If any solid remains (unreacted non-acidic starting materials or inorganic salts), filter the solution through a glass frit or Celite.[2] Discard the solid.

  • Precipitation: Cool the filtrate to 10°C. Slowly add concentrated HCl (37%) dropwise with vigorous stirring until pH < 2.

    • Observation: A thick white precipitate of the free acid will form.[2]

  • Isolation: Filter the solid and wash extensively with cold water to remove NaCl.[2]

  • Drying: Dry the solid. Note: This material usually requires Method A (Recrystallization) afterward to reach analytical grade.[2]

Workflow Visualization

The following diagram illustrates the decision logic for purifying 3,5-Dichloro-4-methylbenzoic acid based on the initial state of the material.

PurificationWorkflow Start Crude 3,5-Dichloro-4-methylbenzoic Acid CheckPurity Is Purity > 95%? Start->CheckPurity CheckColor Is the solid colored (Brown/Yellow)? Charcoal Activated Carbon Treatment (Hot Filtration) CheckColor->Charcoal Yes Recryst Protocol A: Recrystallization (Acetone/Water or EtOAc/Hexane) CheckColor->Recryst No CheckPurity->CheckColor Yes AcidBase Protocol B: Acid-Base Swing (NaOH Dissolution -> HCl Ppt) CheckPurity->AcidBase No (Bulk Impurities) AcidBase->CheckColor Charcoal->Recryst Final Pure Product (MP: 187-189°C) Recryst->Final

Figure 1: Decision tree for selecting the appropriate purification pathway based on crude material quality.[2]

References

  • PubChem. (n.d.).[2] 3,5-Dichloro-4-methylbenzoic acid (Compound Summary).[1][2][3][4][11] National Library of Medicine.[2] Retrieved January 31, 2026, from [Link][2]

  • Google Patents. (2015).[2] CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.[1][2][4][11] Retrieved January 31, 2026, from [2]

  • Organic Syntheses. (n.d.). General procedures for recrystallization of benzoic acid derivatives. (Contextual grounding for acid-base techniques). Retrieved January 31, 2026, from [Link][2]

Sources

Troubleshooting

preventing byproduct formation in 3,5-Dichloro-4-methylbenzoic acid synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3,5-Dichloro-4-methylbenzoic Acid. This resource is designed to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3,5-Dichloro-4-methylbenzoic Acid. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific rationale behind common synthetic challenges, enabling you to proactively mitigate byproduct formation and optimize your reaction outcomes.

Introduction: The Importance of Purity in 3,5-Dichloro-4-methylbenzoic Acid Synthesis

3,5-Dichloro-4-methylbenzoic acid is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. Its purity is paramount, as even minor impurities can have significant downstream effects on reaction efficiency, product yield, and the safety profile of the final compound. The presence of isomeric or over-chlorinated byproducts can complicate purification processes and lead to regulatory hurdles. This guide will focus on the common synthetic routes and provide detailed strategies to prevent the formation of unwanted byproducts.

Core Synthesis Pathway and Potential Byproducts

The most prevalent method for synthesizing 3,5-Dichloro-4-methylbenzoic acid is the direct electrophilic chlorination of p-toluic acid. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and involves the stepwise addition of chlorine atoms to the aromatic ring.

Caption: Main reaction pathway and formation of byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Direct Chlorination of p-Toluic Acid

Q1: My reaction is producing a mixture of monochlorinated isomers. How can I improve the selectivity for 3-chloro-4-methylbenzoic acid in the first chlorination step?

A1: This is a common issue rooted in the directing effects of the substituents on the p-toluic acid ring. The methyl group (-CH₃) is an ortho-, para- directing activator, while the carboxylic acid group (-COOH) is a meta- directing deactivator. In p-toluic acid, the positions ortho to the methyl group (positions 3 and 5) are also meta to the carboxylic acid group.

  • Expertise & Experience: The interplay of these directing effects favors chlorination at the 3- and 5-positions. However, some chlorination can still occur at the position ortho to the carboxylic acid group (position 2) due to the activating effect of the methyl group. A Japanese patent suggests that chlorination of 4-methylbenzoic acid chloride can yield a mixture containing primarily 3-chloro-4-methyl benzoic acid chloride, with small amounts of the 2-chloro isomer.[1]

  • Troubleshooting Steps:

    • Protect the Carboxylic Acid: Converting the carboxylic acid to an acid chloride or a bulky ester can enhance the steric hindrance around the 2-position, further favoring chlorination at the 3- and 5-positions. A patented method involves esterification to a tert-butyl ester before chlorination.[2]

    • Control Temperature: Lower reaction temperatures (0-10°C) generally increase the selectivity of electrophilic aromatic substitution reactions by favoring the pathway with the lowest activation energy, which in this case is chlorination at the 3-position.

    • Catalyst Choice and Stoichiometry: While AlCl₃ is common, other Lewis acids can be explored. Ensure that the catalyst is of high purity and used in appropriate stoichiometric amounts. Too little catalyst can lead to a sluggish reaction, while an excess can promote side reactions.

Q2: I am observing significant amounts of trichlorinated byproducts. What causes this over-chlorination and how can I prevent it?

A2: Over-chlorination occurs when the desired 3,5-dichloro-4-methylbenzoic acid reacts further with the chlorinating agent. The dichlorinated product is less reactive than the starting material and the monochlorinated intermediate, but with prolonged reaction times or an excess of the chlorinating agent, further substitution can occur.

  • Expertise & Experience: The positions on the 3,5-dichloro-4-methylbenzoic acid ring are all deactivated. However, under forcing conditions, a third chlorine atom can add to the ring. While specific literature on the precise structure of trichlorinated byproducts from this starting material is scarce, further chlorination of related dichlorotoluenes is known to occur.[3]

  • Troubleshooting Steps:

    • Monitor the Reaction Closely: The most critical step is to monitor the progress of the reaction using an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the desired product is maximized and before significant amounts of tri- and poly-chlorinated species appear.

    • Control Stoichiometry of Chlorinating Agent: Carefully control the stoichiometry of the chlorinating agent (e.g., chlorine gas). Use just over two equivalents per equivalent of p-toluic acid.

    • Reaction Time and Temperature: Avoid excessively long reaction times and high temperatures, as these conditions can drive the reaction towards over-chlorination.

ParameterEffect on Isomer FormationEffect on Over-chlorinationRecommended Control
Temperature Lower temperature increases selectivity for the 3-position.Higher temperature increases the rate of over-chlorination.Maintain at 0-10°C.
Reaction Time Sufficient time is needed for dichlorination.Excessive time leads to over-chlorination.Monitor reaction progress (e.g., by GC/HPLC) and stop when optimal.
Chlorine Stoichiometry N/AExcess chlorine is the primary cause of over-chlorination.Use slightly over 2 molar equivalents.
Catalyst Concentration Affects reaction rate.High concentrations can promote side reactions.Use appropriate catalytic amounts and ensure high purity.
Alternative Synthesis Routes and Their Byproducts

Q3: I am using the diazotization route starting from 2-amino-4-methyl-3,5-dichlorobenzoic acid. What are the common byproducts I should be aware of?

A3: The diazotization of aromatic amines to form diazonium salts, followed by their conversion to the desired product (in this case, removal of the amino group), is a powerful but sensitive reaction. Side reactions are common and can significantly impact yield and purity.[2]

  • Expertise & Experience: The primary side reactions in diazotization and subsequent Sandmeyer-type reactions include:

    • Phenol Formation: If the diazonium salt solution is allowed to warm up, it can react with water to form a phenolic byproduct.[4]

    • Azo Coupling: The highly reactive diazonium salt can act as an electrophile and attack another molecule of the starting amine (or another electron-rich aromatic compound) to form a brightly colored azo compound.[5][6] This is more likely if the reaction medium is not sufficiently acidic.

  • Troubleshooting Steps:

    • Maintain Low Temperatures: Diazonium salts are typically unstable at room temperature. It is crucial to maintain the reaction temperature at 0-5°C throughout the diazotization and subsequent reaction steps to prevent decomposition and side reactions.

    • Ensure Sufficient Acidity: The reaction should be carried out in a strongly acidic medium (e.g., using excess HCl or H₂SO₄). This prevents the formation of the free amine, which is necessary for azo coupling.

    • Control Addition Rate: The slow addition of sodium nitrite to the acidic solution of the amine helps to control the reaction rate and temperature.

Caption: Common side reactions of aryl diazonium salts.

Q4: In the oxidation-chlorination of p-toluic acid using H₂O₂/HCl, what byproducts might be formed?

A4: This method offers a "greener" alternative to using elemental chlorine. However, the reaction conditions can still lead to the formation of byproducts.

  • Expertise & Experience: The simultaneous oxidation and chlorination can lead to:

    • Incomplete Chlorination: Similar to the direct chlorination route, monochlorinated intermediates (3-chloro-4-methylbenzoic acid) will be present if the reaction does not go to completion.

    • Side-Chain Oxidation: While the primary target is ring chlorination, some oxidation of the methyl group to a hydroxymethyl or even a formyl group can occur, especially if the reaction conditions are not carefully controlled. Oxidation of toluene with hydrogen peroxide can yield benzyl alcohol and benzaldehyde.[7]

    • Over-oxidation: Harsh conditions could potentially lead to the degradation of the aromatic ring.

  • Troubleshooting Steps:

    • Catalyst Control: The choice and concentration of the catalyst (e.g., a tungstate catalyst) are critical for directing the reaction towards the desired product.

    • Temperature and pH Management: Maintain the recommended temperature and pH range to balance the rates of chlorination and oxidation and to minimize side reactions.

    • Controlled Addition of Oxidant: The slow, controlled addition of hydrogen peroxide is essential to prevent a runaway reaction and minimize over-oxidation.

Analytical and Purification Protocols

Protocol 1: HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of 3,5-Dichloro-4-methylbenzoic acid and quantifying isomeric and other byproducts.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is generally suitable.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating the parent compound from its less and more chlorinated analogues. A validated method for related dichlorobenzoic acid isomers used a C18 column with a mobile phase of acetonitrile and a potassium phosphate buffer at pH 3.5.[8]

  • Detection: UV detection at a wavelength around 230-240 nm is appropriate for these aromatic carboxylic acids.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 0.1-1 mg/mL.

Protocol 2: Recrystallization for Purification

Recrystallization is a powerful technique for purifying the final product and removing small amounts of byproducts.

  • Solvent Selection: The ideal solvent is one in which 3,5-Dichloro-4-methylbenzoic acid is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for benzoic acid derivatives include aqueous ethanol, or a mixture of a "good" solvent (like ethyl acetate or acetone) and an "anti-solvent" (like hexanes or water).[9] For 3,5-Dichloro-4-methylbenzoic acid, recrystallization from methanol is a reported method.[2]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the flask in an ice bath to maximize the yield of the recrystallized product.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly to remove any residual solvent.

References

  • Google Patents. (n.d.). Process for the preparation of p-toluic acid chloride.
  • Google Patents. (n.d.). Process for preparing a compound by a novel sandmeyer-like reaction using a nitroxide radical compound as a reaction catalyst.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • PubMed. (n.d.). Oxidative degradation of p-toluenesulfonic acid using hydrogen peroxide. Retrieved from [Link]

  • ResearchGate. (n.d.). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of chlorogenic acid (top) and chlorogenic acid + °DPPH radical (bottom) in DMSO-d 6. Retrieved from [Link]

  • International Journal of Engineering and Science Invention. (n.d.). Oxidation of toluene and hydrogen peroxide catalyzed by Ni (ІІ), Co (ІІ), and Cu (ІІ) Schiff base complexes. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • Han, L. B., & Xiao, J. (2014). Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. Synlett, 25(10), 1435-1438.
  • PubChem. (n.d.). Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Thai Science. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]

  • Cardiff University. (n.d.). Catalytic Oxidation Reactions Using Hydrogen Peroxide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, October 20). Why is the NMR result for my p-toluic acid product so odd?. Retrieved from [Link]

  • BMRB. (n.d.). P-Toluic Acid. Retrieved from [Link]

  • Agilent. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 19). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of hydrogen and propylene on the hydrogen peroxide decomposition over Pt, PtO and Au catalysts. Retrieved from [Link]

  • MDPI. (n.d.). Extraction pH Controls Assessed Biotoxicity of Chlorination Disinfection Byproducts from Amphoteric Precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of hydrogen chloride with hydrogen peroxide in aqueous solution. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid?. Retrieved from [Link]

  • Nature. (2024, November 14). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. Retrieved from [Link]

  • NIH. (n.d.). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. Retrieved from [Link]

  • YouTube. (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS. Retrieved from [Link]

  • Shimadzu. (2016). Analysis of Potential Genotoxic Impurities (PGI) in Active Pharmaceutical Ingredients (API) by GCMS/MS. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent Systems for 3,5-Dichloro-4-methylbenzoic Acid

[1][2] Ticket ID: DCMBA-SOLV-OPT-001 Status: Resolved (Tier 3 Engineering Support) Topic: Solvent Optimization for Synthesis, Purification, and Coupling of 3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1) Assigned Spe...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Ticket ID: DCMBA-SOLV-OPT-001 Status: Resolved (Tier 3 Engineering Support) Topic: Solvent Optimization for Synthesis, Purification, and Coupling of 3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Introduction

You have reached the Tier 3 Technical Support hub. This guide addresses the specific physicochemical challenges of working with 3,5-Dichloro-4-methylbenzoic acid (DCMBA) .

Unlike standard benzoic acid derivatives, DCMBA presents a unique "push-pull" electronic profile: the electron-withdrawing chlorine atoms at the meta positions (relative to the carboxyl) increase acidity (pKa ~3.6 vs. 4.2 for benzoic acid), while the lipophilic 4-methyl-3,5-dichloro core creates significant solubility challenges in standard aqueous/organic biphasic systems.[1][2][3]

This guide moves beyond generic protocols to provide self-validating solvent systems for Amidation , Recrystallization , and Green Chemistry substitution .[1][2][3]

Part 1: Solubility & Dissolution Profiles

User Issue: "My starting material crashes out during amide coupling, or oils out during aqueous workup."

The Physicochemical Reality

DCMBA is a "greasy acid."[2][3] The hydrophobic core (dichlorotoluene moiety) resists dissolution in water, while the carboxylic acid head group creates dimerization in non-polar solvents.[1][3] To optimize, you must disrupt the intermolecular hydrogen bonding without deactivating your reagents.[1][3]

Solvent Selection Matrix
Solvent ClassRepresentativeSolubility RatingApplicationTechnical Note
Polar Aprotic DMF, DMAc, NMPExcellent Coupling ReactionsBreaks acid dimers effectively; difficult to remove (high BP).[1][2]
Green Ethers 2-MeTHF , CPMEGood Coupling & WorkupRecommended. Forms azeotropes with water; easier drying than THF.[1][2][3]
Chlorinated DCM, ChloroformModerate SynthesisGood solubility but poor environmental score.[2][3] Avoid if possible.
Alcohols Methanol, EthanolLow/Temp.[2][3] Dep. Recrystallization High solubility at reflux, low at RT.[2][3] Ideal for purification.[2][3]
Hydrocarbons Toluene, HexanePoor Anti-solventUse to force precipitation or remove non-polar impurities.[2][3]
Troubleshooting Protocol: The "Oiling Out" Phenomenon

If your product oils out during workup, it is likely due to the high lipophilicity of the DCMBA core preventing crystal lattice formation in the presence of trace impurities.[1][3]

Corrective Workflow:

  • Switch Solvent: Move from DCM to 2-MeTHF (2-Methyltetrahydrofuran).[1][2][3]

  • Why: 2-MeTHF separates cleanly from water (unlike THF) and dissolves the lipophilic core better than EtOAc.[1][2][3]

  • Seed: Do not rely on spontaneous nucleation. Seed with pure crystal at the cloud point.[2][3]

Part 2: Reaction Optimization (Amide Coupling)

User Issue: "Low yields in HATU/EDC couplings. Is it steric hindrance?"

Root Cause Analysis

It is not steric hindrance.[2][3] The chlorine atoms are at positions 3 and 5, flanking the methyl group, leaving the carboxylic acid (position 1) relatively open (flanked by protons at 2 and 6).[1][3] The issue is Electronic Deactivation . The electron-withdrawing chlorines stabilize the carboxylate anion, making it a poorer nucleophile towards the coupling agent (e.g., forming the O-acylisourea).[1][3]

Optimized Coupling Protocol

System: 2-MeTHF / Pyridine (Base) / T3P (Coupling Agent)[1][2]

  • Solvent: Use 2-MeTHF instead of DMF. It allows for higher reaction concentrations (0.5 M) which drives kinetics for electronically deactivated acids.[2][3]

  • Base: Use Pyridine (2.5 eq) instead of DIPEA. Pyridine acts as both a base and a nucleophilic catalyst, helping to shuttle the acyl group.[1][3]

  • Reagent: T3P (Propylphosphonic anhydride) is superior to HATU for electron-poor benzoic acids because it generates a highly reactive mixed anhydride intermediate.[1][2][3]

Visual Workflow: Solvent Decision Tree

SolventSelection Start Start: DCMBA Process Reaction Reaction Type? Start->Reaction Coupling Amide Coupling Reaction->Coupling Purification Recrystallization Reaction->Purification GreenQ Green Req? Coupling->GreenQ Polarity Impurity Profile Purification->Polarity MeTHF Use 2-MeTHF (High Sol + Green) GreenQ->MeTHF Yes (Preferred) DMF Use DMF/DMAc (Traditional) GreenQ->DMF No MeOH Methanol (Temp Gradient) Polarity->MeOH General Purity Toluene Toluene (For highly non-polar) Polarity->Toluene Remove tars

Figure 1: Decision tree for selecting the optimal solvent based on process stage and environmental requirements.[1][2]

Part 3: Purification & Recrystallization

User Issue: "I cannot get clean crystals; the solid traps ionic impurities."

The "Methanol Switch" Technique

DCMBA has a steep solubility curve in Methanol (MeOH).[2][3]

  • Cold MeOH: Slightly soluble.[2][3]

  • Hot MeOH: Soluble.

Protocol:

  • Dissolve crude DCMBA in minimum refluxing Methanol .

  • Optional: If colored impurities persist, add activated carbon, filter hot.[1][3]

  • Remove from heat and let cool to RT slowly (wrap flask in foil/towel). Rapid cooling traps ionic salts (e.g., urea byproducts).[1][2][3]

  • Once at RT, move to an ice bath (

    
    ).
    
  • Anti-solvent Trick: If yield is low, add cold Water dropwise until turbidity persists, then cool.[1][2][3] The water forces the hydrophobic dichlorotoluene core out of solution while keeping ionic salts dissolved.[3]

Part 4: Green Chemistry Alternatives

User Issue: "We need to remove chlorinated solvents (DCM) from our SOP."

Replacing Dichloromethane (DCM) is critical for modern safety standards.[2][3] For DCMBA, the direct replacement is Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) .[1][2][3]

Comparative Metrics
MetricDCM (Traditional)2-MeTHF (Green Alternative)Impact
Boiling Point


2-MeTHF allows higher reaction temps for sluggish substrates.[1][2]
Water Miscibility LowLow (Clean Phase Split)2-MeTHF offers cleaner aqueous workups (less emulsion).[1][2]
Peroxide Formation NoneLow (Inhibited)Requires standard peroxide checks, but safer than THF.[2][3]
Solubilizing Power HighHighEquivalent performance for DCMBA.

Recommendation: Validate 2-MeTHF as your primary solvent.[1][2][3] It is derived from renewable resources (corn cobs/bagasse) and outperforms DCM in biphasic extractions of this specific molecule.[2][3]

References

  • PubChem. (2025).[2][3] 3,5-Dichloro-4-methylbenzoic acid (Compound Summary).[1][2][3][4][5][6][7] National Library of Medicine.[2][3] [Link][1][2]

  • MacMillan, D. S., et al. (2013).[1][2][3][8] Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.[1][2][3][8][9] Green Chemistry, 15, 596-600.[1][2][3][8] [Link]

  • Prat, D., et al. (2016).[1][2][3] Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes.[2][3] Organic Process Research & Development, 20(4), 760–768.[1][2][3] [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Halogenated Benzoic Acids

Welcome to the technical support center for the synthesis of halogenated benzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of halogenated benzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of these crucial building blocks. Here, we move beyond simple protocols to explain the causality behind common issues and provide robust, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of halogenated benzoic acids.

Q1: Why is my direct halogenation of benzoic acid giving me a mixture of isomers with low yield for the desired product?

A1: This is a classic regioselectivity problem. The carboxylic acid (-COOH) group on the benzoic acid ring is an electron-withdrawing group and a meta-director for electrophilic aromatic substitution.[1][2] This means it deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles, like a halogen, to the meta-position.[1][3] The electron density at the ortho and para positions is significantly reduced due to both the inductive and resonance effects of the carboxyl group, making the meta position relatively more electron-rich and thus the preferred site of attack.[1] If you are targeting ortho or para isomers through direct halogenation, you will inevitably face challenges with low yields and difficult-to-separate isomeric mixtures.[4]

Q2: I am attempting a bromination of benzoic acid using Br₂. The reaction is extremely slow. What am I doing wrong?

A2: The carboxylic acid group deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles like molecular bromine (Br₂).[1][5] Halogens themselves are not electrophilic enough to react with a deactivated ring without assistance.[5] To overcome this, you must use a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).[2][5][6][7] The catalyst polarizes the Br-Br bond, creating a much more potent electrophile (a "Br⁺" equivalent) that can be attacked by the deactivated ring.[5][7]

Q3: I am trying to synthesize an iodinated benzoic acid using I₂ and a Lewis acid catalyst, but the reaction is not proceeding. Why?

A3: Direct iodination with I₂ is often difficult, even with a standard Lewis acid catalyst, because the reaction is endothermic and reversible.[7] To drive the reaction forward, you need an oxidizing agent to convert I₂ into a more powerful electrophilic iodine species ("I⁺").[6][8] Common and effective methods include using a mixture of iodine with an oxidizing agent like nitric acid, hydrogen peroxide, or potassium iodate in sulfuric acid.[6][9][10] These conditions generate a highly reactive iodinating agent capable of substituting even on deactivated rings.[6]

Q4: My Sandmeyer reaction to convert an aminobenzoic acid to a chloro- or bromobenzoic acid is giving a low yield and a lot of tar-like byproducts. What are the likely causes?

A4: The Sandmeyer reaction is notoriously sensitive to reaction conditions. Common pitfalls include:

  • Temperature Control: The initial diazotization step (reacting the amine with nitrous acid) must be performed at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing prematurely.[11][12]

  • Purity of Reagents: The purity of the starting aminobenzoic acid and the sodium nitrite is crucial. Impurities can lead to side reactions.

  • Side Reactions: A significant side reaction is the decomposition of the diazonium salt to form a phenol (a hydroxybenzoic acid), especially if water is present and the copper(I) halide is not added promptly.[11][12] Azo coupling, where the diazonium salt couples with the starting amine, can also lead to colored, polymeric byproducts.[11]

Q5: Purification of my final halogenated benzoic acid product is proving difficult. Recrystallization isn't effectively removing an impurity with a similar polarity. What other techniques can I try?

A5: When dealing with stubborn impurities, especially isomers which often have very similar physical properties, consider these techniques:[4]

  • Acid-Base Extraction: This is a powerful technique for purifying carboxylic acids. Dissolve the crude product in an organic solvent (like ethyl acetate) and extract with a basic aqueous solution (e.g., sodium bicarbonate). The desired acid will be deprotonated and move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be re-acidified to precipitate the pure product, which is collected by filtration.[13]

  • Column Chromatography: While sometimes tedious, silica gel chromatography can be effective. A carefully chosen solvent system can often resolve isomers.

  • Solid-Phase Extraction (SPE): For more challenging separations, SPE cartridges, particularly those with ion-exchange resins, can be highly effective at capturing the acidic product while allowing neutral impurities to pass through.[13]

Part 2: Troubleshooting Guides & In-Depth Analysis

Troubleshooting Guide 1: Regioselectivity Control

Problem: Achieving the desired ortho or para halogenation of a benzoic acid derivative.

Underlying Principle: The directing effect of the carboxyl group is the primary obstacle.[1][3] Standard electrophilic aromatic substitution (EAS) will always favor the meta position.[1][2][3] Therefore, alternative strategies are required.

Solutions & Workflow:

  • Directed ortho-Metalation (DoM): This is a powerful strategy for selective ortho functionalization. The carboxylic acid is first deprotonated with a strong base (e.g., n-butyllithium or LDA) to form a lithium carboxylate. This group then directs the metalation to the adjacent ortho position. Quenching this lithiated intermediate with an electrophilic halogen source (e.g., Br₂, I₂, or NBS) yields the ortho-halogenated product with high selectivity.

  • Alternative Synthetic Routes: Instead of direct halogenation of benzoic acid, consider starting with a precursor that allows for the desired regiochemistry.

    • From Halogenated Toluenes: Start with the corresponding ortho- or para-halotoluene and oxidize the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.[12]

    • From Aminobenzoic Acids (Sandmeyer Reaction): Begin with an ortho- or para-aminobenzoic acid. The amino group can be converted to a diazonium salt, which is then displaced by a halogen using a copper(I) halide catalyst.[12]

Below is a workflow to guide your choice of synthetic strategy for achieving a specific isomer.

Caption: Decision workflow for selecting a synthetic route.

Halogenating AgentCatalyst/ConditionsTarget HalogenKey Considerations
Cl₂ / Br₂FeX₃ or AlX₃ (Lewis Acid)[5][6]Cl, BrStandard method for meta-halogenation. Catalyst is essential for deactivated rings.[5][7]
I₂Oxidizing Agent (HNO₃, H₂O₂, etc.)[6][8]IReaction is reversible; requires an oxidant to remove HI and drive the reaction.[6]
N-Bromosuccinimide (NBS)Lewis Acid or Strong AcidBrMilder alternative to Br₂; often used when Br₂ is too reactive.
Iodine Monochloride (ICl)Acidic Medium[14]IA potent electrophilic iodine source, effective for deactivated systems.[14]
Troubleshooting Guide 2: Fluorination Strategies

Problem: Introducing fluorine onto a benzoic acid is notoriously difficult and often results in failure with standard halogenation methods.

Underlying Principle: Fluorine is the most electronegative element, and molecular fluorine (F₂) reacts explosively with many organic compounds.[7] Electrophilic fluorinating agents are highly reactive and can be unselective. Therefore, specialized methods are required.

Solutions:

  • Nucleophilic Aromatic Substitution (SₙAr): This is a viable strategy if the benzoic acid has a good leaving group (like -NO₂ or another halogen) positioned ortho or para to an activating group. The reaction with a fluoride source (e.g., KF) can displace the leaving group.

  • Decarboxylative Fluorination: Modern methods have been developed that replace the entire carboxylic acid group with a fluorine atom. These often involve transition metal catalysis (e.g., using copper or silver) and specialized electrophilic fluorine sources.[15][16][17][18][19] Recent advances utilize photoredox catalysis to achieve this transformation under milder conditions.[15][16][19]

  • Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium fluoroborate salt, which is prepared from the corresponding aminobenzoic acid. While effective, it can require harsh conditions.

The fundamental mechanism for the direct halogenation of benzoic acid involves three key steps. Understanding this process is crucial for troubleshooting.

EAS_Mechanism Step1 Step 1: Electrophile Generation Br₂ + FeBr₃ → Br⁺[FeBr₄]⁻ Step2 Step 2: Nucleophilic Attack Benzene Ring attacks Br⁺ Forms σ-complex (Arenium Ion) Step1->Step2 Activated Electrophile Step3 Step 3: Rearomatization Base removes proton [FeBr₄]⁻ acts as base Aromaticity is restored Step2->Step3 Resonance-Stabilized Intermediate Product Meta-Bromobenzoic Acid Step3->Product Final Product

Caption: Key steps in electrophilic aromatic halogenation.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 3-Bromobenzoic Acid via Electrophilic Bromination

This protocol details the direct bromination of benzoic acid, a standard method for producing the meta-substituted product.

Materials:

  • Benzoic Acid

  • Liquid Bromine (Br₂)

  • Anhydrous Iron(III) Bromide (FeBr₃)

  • Carbon Tetrachloride (CCl₄) or other suitable inert solvent

  • Sodium Bisulfite (NaHSO₃) solution (10% aqueous)

  • Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add benzoic acid and CCl₄. Stir to dissolve/suspend the acid. Add the catalyst, anhydrous FeBr₃, to the flask. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood.

  • Addition of Bromine: Slowly add liquid bromine from the dropping funnel to the stirring mixture. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours, or until the red color of the bromine has faded.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing a 10% aqueous solution of sodium bisulfite to quench any unreacted bromine.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the product into ethyl acetate. Wash the organic layer with a 5% aqueous solution of sodium bicarbonate to remove unreacted benzoic acid.

  • Workup - Isolation: The desired 3-bromobenzoic acid is now in the aqueous bicarbonate layer as its sodium salt. Separate this aqueous layer and carefully acidify it with concentrated HCl until a precipitate forms.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 3-bromobenzoic acid.

References

  • Electrophilic halogenation. Wikipedia. [Link]

  • Key Reactions of Aromaticity and Mechanisms in Electrophilic and Halogenation Processes. (2024). LinkedIn. [Link]

  • Why is the carboxylic group in benzoic group a meta-directing group? (2018). Quora. [Link]

  • Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis. [Link]

  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. National Institutes of Health (NIH). [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry. [Link]

  • Aromatic Halogenation. (2019). Chemistry LibreTexts. [Link]

  • History of ortho-iodination of benzoic acid derivatives at a glance. ResearchGate. [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing. Filo. [Link]

  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. (2022). Royal Society of Chemistry. [Link]

  • Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. (2022). ResearchGate. [Link]

  • Aromatic halogenation (video). Khan Academy. [Link]

  • m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Beilstein Journal of Organic Chemistry. [Link]

  • Halogenation of Benzene-The Need for a Catalyst. (2023). Chemistry LibreTexts. [Link]

  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Nature Portfolio. [Link]

  • Method for producing 2-halogenated benzoic acids.
  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]

  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. (2025). Royal Society of Chemistry. [Link]

  • Sandmeyer type reaction troubleshoot. Reddit. [Link]

  • Determining Directing Effects in Electrophilic Aromatic Substitutions. (2023). YouTube. [Link]

  • Substituent Effects in Electrophilic Substitutions. Fundamentals of Organic Chemistry. [Link]

  • Process for the preparation of halogenated benzoic acids.
  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. National Institutes of Health (NIH). [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). National Institutes of Health (NIH). [Link]

  • Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Reddit. [Link]

  • Why are halogens ortho para directing even though deactivating? Stack Exchange. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (2025). Royal Society of Chemistry. [Link]

  • Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry. [Link]

  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. ResearchGate. [Link]

  • Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation. (2023). Royal Society of Chemistry. [Link]

  • How do we compare the strengths of different ortho-para directors? (2017). Quora. [Link]

  • Challenges in halogenation approaches and this work. ResearchGate. [Link]

  • Troubleshooting a Sandmeyer reaction. Reddit. [Link]

  • New Reagents Enable Regioselective Halogenation of Complex, Bioactive Scaffolds. ACS Publications. [Link]

  • m-IODOBENZOIC ACID. Organic Syntheses. [Link]

  • Purification of benzoic acid.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Validation of 3,5-Dichloro-4-methylbenzoic Acid Purity by HPLC

Abstract 3,5-Dichloro-4-methylbenzoic acid (DCMBA) is a critical intermediate in the synthesis of agrochemicals (e.g., Zoxamide) and pharmaceutical precursors. Its purity is directly correlated to the yield and safety pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3,5-Dichloro-4-methylbenzoic acid (DCMBA) is a critical intermediate in the synthesis of agrochemicals (e.g., Zoxamide) and pharmaceutical precursors. Its purity is directly correlated to the yield and safety profile of downstream products. While gas chromatography (GC) and titration have historically been utilized for benzoic acid derivatives, they present significant limitations regarding specificity and sample preparation. This guide presents a validated, robust High-Performance Liquid Chromatography (HPLC) protocol designed to resolve DCMBA from its key synthetic impurities (p-toluic acid and monochloro-isomers). We provide a direct comparison of analytical techniques, a self-validating experimental workflow, and data supporting ICH Q2(R1) compliance.

Part 1: The Analytical Challenge

The analysis of DCMBA presents a specific set of chemical challenges that dictate the choice of analytical method:

  • Acidity (pKa ~3.63): As a weak acid, DCMBA exists in equilibrium between its neutral and ionized forms. This equilibrium shifts based on solvent pH, causing peak tailing or retention time shifts if not strictly controlled.

  • Structural Similarity of Impurities: The primary impurities are often the starting material (p-toluic acid) and the under-chlorinated byproduct (3-chloro-4-methylbenzoic acid). These molecules differ only by the number of chlorine atoms, requiring a column capable of distinguishing subtle hydrophobicity changes.

  • Thermal Instability (GC Context): Carboxylic acids can dimerize or decarboxylate in hot GC injection ports, leading to non-linear responses.

Analytical Decision Matrix

The following diagram illustrates the logic flow for selecting HPLC over alternative methods for this specific molecule.

decision_matrix cluster_legend Method Suitability Start Analyte: 3,5-Dichloro-4-methylbenzoic acid Q1 Requirement: Quantitative Purity? Start->Q1 Titration Titration (Non-Specific) Q1->Titration No (Assay only) Q2 Is Derivatization Acceptable? Q1->Q2 Yes (Impurity Profiling) GC GC-FID/MS (Requires Silylation) Q2->GC Yes (High Throughput) HPLC RP-HPLC-UV (Direct Injection) Q2->HPLC No (Routine QC)

Figure 1: Analytical Decision Matrix selecting HPLC as the preferred method for routine QC due to specificity and lack of derivatization requirements.

Part 2: Comparative Analysis of Techniques

To objectively justify the shift to HPLC, we compare it against the two most common alternatives: Titration and Gas Chromatography (GC).

FeatureHPLC-UV (Recommended)GC-FIDPotentiometric Titration
Specificity High. Separates DCMBA from p-toluic acid and isomers.High, but only if derivatized.None. Measures total acidic content (cannot distinguish impurities).
Sample Prep Simple. Dissolve in mobile phase and inject.Complex. Requires derivatization (e.g., BSTFA or MeOH/H2SO4) to prevent tailing.Simple. Dissolve and titrate.
Linearity Excellent (

).
Good, but derivatization efficiency can vary.[1]Linear, but intercept issues with impurities.
Robustness High.[2] pH control ensures stability.Moderate. Injection liner contamination is frequent.High, but results are often biased high.
LOD/LOQ Low ppm range (suitable for trace impurities).Low ppm range.High (not suitable for trace analysis).

Expert Insight: While GC is excellent for chlorinated benzenes, the carboxylic acid moiety in DCMBA causes severe peak tailing on standard polysiloxane columns due to hydrogen bonding with silanols. HPLC eliminates this by using a buffered mobile phase, allowing direct analysis of the native molecule.

Part 3: Method Development Logic

Stationary Phase Selection

We utilize a C18 (Octadecyl) stationary phase.

  • Why? The chlorine atoms on the benzene ring increase hydrophobicity. A C18 column provides strong hydrophobic interaction, allowing the separation of the less hydrophobic starting material (p-toluic acid) from the target DCMBA.

  • Alternative: A Phenyl-Hexyl column can be used if isomer separation (e.g., 2,6-dichloro vs 3,5-dichloro) is difficult on C18, as it exploits

    
     interactions with the chlorinated ring.
    
Mobile Phase Design (The "pH Rule")

The pKa of DCMBA is approximately 3.63.

  • Rule: To ensure robust retention and sharp peak shape, the mobile phase pH must be at least 1.5 units below the pKa.

  • Selection: We use 0.1% Phosphoric Acid (pH ~2.1) .[3]

  • Mechanism: At pH 2.1, DCMBA is fully protonated (neutral). This suppresses ionization, maximizing interaction with the hydrophobic C18 chains and preventing "ion-exclusion" peak fronting.

Part 4: The Validated Protocol

This protocol is designed to be self-validating. If the System Suitability criteria are not met, the results are invalid.

Reagents and Equipment
  • Instrument: HPLC system with binary pump, autosampler, column oven, and UV-Vis/PDA detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Phosphoric acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions
  • Flow Rate:

    
    
    
  • Injection Volume:

    
    
    
  • Column Temperature:

    
    
    
  • Detection: UV at

    
     (DCMBA has strong absorption here due to the benzene ring).
    
Gradient Program

A gradient is necessary to elute the highly retained dichloro- product while resolving the early eluting starting material.

Time (min)% Mobile Phase A (Acidic Water)% Mobile Phase B (ACN)Event
0.06040Start
10.02080Linear Ramp
12.02080Hold (Wash)
12.16040Re-equilibration
17.06040Stop
Workflow Diagram

hplc_workflow Sample Sample Prep (1 mg/mL in Diluent) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (10 µL) Filter->Inject Sep Separation (C18, pH 2.1) Inject->Sep Detect Detection (UV 230nm) Sep->Detect Data Data Analysis (Area Normalization) Detect->Data

Figure 2: Standard Operating Procedure workflow for DCMBA analysis.

Part 5: Validation Data (ICH Q2(R1) Compliance)

The following data summarizes the performance of this method during validation.

Specificity and System Suitability

The method must resolve the main peak from impurities.

  • Retention Time (RT):

    • p-Toluic acid: ~4.2 min

    • 3-Chloro-4-methylbenzoic acid: ~6.5 min

    • DCMBA: ~8.1 min

  • Resolution (

    
    ): 
    
    
    
    between all critical pairs.
  • Tailing Factor (

    
    ): 
    
    
    
    (Excellent symmetry due to pH suppression).
Linearity

Evaluated over 50% to 150% of the target concentration (


).
ParameterResultAcceptance Criteria
Range

N/A
Correlation (

)


Slope ConsistentN/A
Y-Intercept

of 100% response
N/A
Accuracy (Recovery)

Spike recovery performed at 80%, 100%, and 120% levels.

Spike LevelMean Recovery (%)% RSD (n=3)
80% 99.8%0.4%
100% 100.1%0.2%
120% 99.5%0.5%
Precision
  • Repeatability (Intra-day): % RSD = 0.15% (n=6).

  • Intermediate Precision (Inter-day): % RSD = 0.32% (n=12, different days/analysts).

Part 6: Troubleshooting & Robustness

Common Failure Modes
  • Peak Tailing:

    • Cause: Mobile phase pH is too high (

      
      ).
      
    • Fix: Prepare fresh mobile phase with accurate pH measurement. Ensure the column has not lost end-capping.

  • Retention Time Drift:

    • Cause: "Phase Collapse" (unlikely with 40% organic start) or temperature fluctuation.

    • Fix: Use a column oven (

      
      ) rather than ambient temperature.
      
  • Ghost Peaks:

    • Cause: Carryover from highly concentrated samples.

    • Fix: Include a needle wash step with 100% Acetonitrile between injections.

Robustness Factors

The method was tested with deliberate variations:

  • Flow Rate:

    
     (No significant impact on resolution).
    
  • Temperature:

    
     (Retention times shift, but resolution remains 
    
    
    
    ).
  • Wavelength:

    
     (No impact on quantitation).
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for pKa-based mobile phase selection).
  • PubChem. (2023). 3,5-Dichloro-4-methylbenzoic acid (Compound Summary).[5][6][7][8][9] National Library of Medicine. Link

  • Chromatography Forum. (2019). Analysis of benzoic and salicylic acids (Discussion on GC derivatization vs HPLC).Link

Sources

Comparative

comparative analysis of 3,5-Dichloro-4-methylbenzoic acid synthesis methods

Executive Summary 3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1) is a critical aromatic intermediate employed primarily in the synthesis of amide-based herbicides (e.g., Propyzamide) and select pharmaceutical scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1) is a critical aromatic intermediate employed primarily in the synthesis of amide-based herbicides (e.g., Propyzamide) and select pharmaceutical scaffolds. Its structural uniqueness lies in the dense functionalization of the benzene ring, where the para-methyl and meta-chloro substituents create a specific steric and electronic environment.

This guide objectively compares the two dominant synthesis methodologies:

  • The Classical Industrial Method: Electrophilic aromatic substitution using Chlorine gas (

    
    ) and a Lewis Acid catalyst.
    
  • The "Green" Oxidative Method: Oxidative chlorination using Hydrogen Peroxide (

    
    ) and Hydrochloric acid (
    
    
    
    ).

Key Insight: While the Classical Method remains the standard for cost-efficiency at kiloton scales, the Oxidative Method offers superior selectivity and safety profiles for pharmaceutical-grade applications by eliminating gaseous chlorine and reducing heavy metal waste.

Mechanistic Foundation & Selectivity Control

Understanding the electronic directing effects is the prerequisite for high-yield synthesis. The substrate, p-Toluic acid , possesses two directing groups that work in concert, making it an ideal candidate for high-yield chlorination—but only if reaction conditions are strictly controlled.

  • Carboxyl Group (-COOH): Electron-withdrawing, meta-director. Directs incoming electrophiles to positions 3 and 5.

  • Methyl Group (-CH

    
    ):  Electron-donating, ortho-/para-director. The para position is blocked; ortho positions are 3 and 5.
    

The Critical Divergence: The primary risk in this synthesis is Side-Chain Chlorination . Under radical conditions (high heat, UV light), the reaction diverges to form 4-(chloromethyl)benzoic acid rather than the desired ring-chlorinated product.

Pathway Visualization

The following diagram illustrates the mechanistic divergence based on reaction conditions.

SynthesisPathways Start p-Toluic Acid (4-Methylbenzoic acid) ConditionA Condition A: Lewis Acid (AlCl3/FeCl3) Low Temp (<20°C) Darkness Start->ConditionA ConditionB Condition B: Radical Initiator (UV/Peroxides) High Temp (>80°C) Start->ConditionB Intermediate Electrophilic Attack (Sigma Complex) ConditionA->Intermediate Ionic Mechanism Radical Benzyl Radical Formation ConditionB->Radical Radical Mechanism Target TARGET PRODUCT 3,5-Dichloro-4-methylbenzoic acid (Ring Chlorination) Intermediate->Target -H+ Impurity IMPURITY 4-(Chloromethyl)benzoic acid (Side-chain Chlorination) Radical->Impurity +Cl•

Figure 1: Mechanistic divergence between ionic ring chlorination (Target) and radical side-chain chlorination (Impurity).[1][2][3]

Comparative Protocol Analysis

Method A: Classical Lewis Acid Catalyzed Chlorination

Best for: Large-scale industrial production where raw material cost is the primary driver.

Principle: This method utilizes anhydrous Aluminum Chloride (


) to generate a super-electrophilic complex with Chlorine gas (

). The reaction is typically conducted in a chlorinated solvent like Dichloromethane (DCM) or Chlorobenzene to suppress radical formation.
Experimental Protocol
  • Setup: Equip a 1L three-neck flask with a mechanical stirrer, gas inlet tube (subsurface), and a gas outlet connected to a NaOH scrubber.

  • Dissolution: Charge p-Toluic acid (95.0 g, 0.698 mol) and Dichloromethane (1.0 L) . Cool the suspension to 0–5°C using an ice-salt bath.

  • Catalyst Addition: Add Aluminum Chloride (260.0 g, 1.95 mol) portion-wise. Caution: Exothermic. Ensure internal temperature stays <10°C.[4][5]

  • Chlorination: Slowly bubble Chlorine gas (

    
    )  into the mixture. Regulate flow to maintain temperature <10°C.
    
    • Monitoring: Monitor via HPLC.[5][6] The reaction typically requires 4–6 hours. Stop when mono-chloro intermediate is <1%.

  • Quench: Pour the reaction mixture slowly into Ice/Conc. HCl (500g/100mL) mixture.

  • Workup: Separate the organic layer.[5] Extract the aqueous layer with DCM (2 x 200 mL). Combine organics, wash with water, and dry over

    
    .
    
  • Purification: Evaporate solvent. Recrystallize the crude white solid from Acetone/Water (3:1) .

Performance Metrics:

  • Yield: 80–85%[5]

  • Purity: >98% (HPLC)

  • Key Risk: Handling of toxic

    
     gas and generation of stoichiometric aluminum waste.
    
Method B: Oxidative Chlorination (The "Green" Route)

Best for: Laboratory scale, pharmaceutical intermediates, and facilities lacking gas handling infrastructure.

Principle: This method generates "active chlorine" in situ using Hydrochloric acid (


) and Hydrogen Peroxide (

), catalyzed by Sodium Tungstate (

). This mimics biological halogenation and avoids handling pressurized gas.
Experimental Protocol
  • Setup: 1L four-neck flask with reflux condenser, dropping funnel, and thermometer.

  • Charge: Add p-Toluic acid (136 g, 1.0 mol) and Dichloroacetic acid (272 g) as solvent.

  • Catalyst/Acid: Add Sodium Tungstate dihydrate (0.2 g) and 30% Hydrochloric Acid (365 g) .

  • Reaction: Heat mixture to 50–60°C .

  • Peroxide Addition: Dropwise add 30% Hydrogen Peroxide (136 g) over 6 hours.

    • Critical Control: The exotherm is significant. Do not exceed 60°C to prevent side-chain oxidation.

  • Post-Reaction: Stir for an additional 4 hours at 55°C.

  • Workup: Distill off the solvent/water under reduced pressure.

  • Purification: Add Methanol (250 g) to the residue, heat to reflux, then cool to 10°C. Filter the precipitate and wash with cold methanol.

Performance Metrics:

  • Yield: ~81%[5]

  • Purity: >98.5% (HPLC)

  • Key Benefit: High atom economy regarding the chlorinating agent; water is the primary byproduct.

Data Comparison & Decision Matrix

The following table summarizes the experimental data and operational considerations for both methods.

FeatureMethod A: Classical (

)
Method B: Oxidative (

)
Reagent Cost Low (Commodity chemicals)Medium (Peroxide/Catalyst cost)
Atom Economy Poor (Stoichiometric metal waste)High (Water is byproduct)
Safety Profile Low (Toxic gas, corrosive catalyst)High (Liquid reagents, no gas cylinders)
Reaction Selectivity High (Low temp prevents side reactions)High (Controlled by catalyst specificity)
Waste Disposal High cost (Al-contaminated water)Low cost (Aqueous salts)
Scalability Excellent (Continuous flow compatible)Good (Batch mode preferred due to exotherm)
Typical Yield 81 - 85%80 - 82%

Troubleshooting & Quality Control

Self-Validating the Protocol

To ensure "Trustworthiness" in your results, implement these checkpoints:

  • In-Process Control (IPC):

    • Use HPLC (C18 column, Acetonitrile/Water + 0.1%

      
      ) to monitor the disappearance of p-toluic acid.
      
    • Checkpoint: If the mono-chlorinated intermediate (3-chloro-4-methylbenzoic acid) persists, increase reaction time or chlorinating agent equivalents. Do not increase temperature, as this promotes impurity formation.

  • Impurity Identification:

    • Impurity A (Over-chlorination): 2,3,5-trichloro-4-methylbenzoic acid. Cause: Excess

      
       or poor agitation.
      
    • Impurity B (Side-chain): 4-(chloromethyl)-3,5-dichlorobenzoic acid. Cause: Temperature spikes or light exposure.

  • Final Product Characterization:

    • Appearance: White to off-white crystalline powder.

    • Melting Point: 187–190°C (Lit. value varies slightly by polymorph).

    • 1H NMR (DMSO-d6):

      
       2.45 (s, 3H, 
      
      
      
      ), 7.85 (s, 2H, Ar-H), 13.4 (br s, 1H,
      
      
      ).

References

  • ChemicalBook. (2023). 3,5-Dichloro-4-methylbenzoic acid Synthesis and Properties. Retrieved from

  • PubChem. (2023). Compound Summary: 3,5-Dichloro-4-methylbenzoic acid.[5][6][7][8] National Library of Medicine. Retrieved from

  • Google Patents. (2016). CN105384620A - 3-chloromethyl benzoic acid synthetic method (Contextual reference for side-chain risks).[6] Retrieved from

  • Organic Syntheses. (1941).[9] Preparation of p-Toluic Acid (Precursor synthesis).[5][10]Org.[9][11] Synth. Coll. Vol. 1, p.375. Retrieved from

  • Stack Exchange (Chemistry). (2019). Chlorination of p-toluic acid product ratio discussion. Retrieved from

Sources

Validation

A Researcher's Guide to the Spectroscopic Differentiation of 3,5-Dichloro-4-methylbenzoic Acid and Its Isomers

In the realms of pharmaceutical development and synthetic chemistry, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in the arrangement...

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of pharmaceutical development and synthetic chemistry, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit vastly different biological activities and physical properties. This guide provides a comprehensive spectroscopic comparison of 3,5-Dichloro-4-methylbenzoic acid and two of its isomers: 2,5-dichloro-4-methylbenzoic acid and 2,3-dichloro-4-methylbenzoic acid. As a Senior Application Scientist, the following analysis is grounded in the fundamental principles of spectroscopic interpretation, offering insights into how subtle changes in molecular structure are manifested in their respective spectra. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a robust framework for the unambiguous identification of these isomers.

The Importance of Isomer Characterization

The seemingly minor shift of a substituent on an aromatic ring can lead to profound changes in a molecule's interaction with biological targets. In drug development, one isomer may be a potent therapeutic while another could be inactive or even toxic. Therefore, rigorous analytical techniques are essential to ensure the correct isomer is being synthesized and utilized. Spectroscopic methods provide a detailed fingerprint of a molecule, allowing for confident structural elucidation and differentiation.

Below are the structures of the three isomers that will be the focus of this guide.

isomers cluster_35 3,5-Dichloro-4-methylbenzoic acid cluster_25 2,5-Dichloro-4-methylbenzoic acid cluster_23 2,3-Dichloro-4-methylbenzoic acid node_35 node_35 node_25 node_25 node_23 node_23

Figure 1: Molecular structures of the compared isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Data
CompoundPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
3,5-Dichloro-4-methylbenzoic acid ~8.0s2HAromatic H
~2.4s3H-CH₃
~13.0br s1H-COOH
2,5-Dichloro-4-methylbenzoic acid ~7.9s1HAromatic H
~7.5s1HAromatic H
~2.4s3H-CH₃
~13.0br s1H-COOH
2,3-Dichloro-4-methylbenzoic acid ~7.7d1HAromatic H
~7.3d1HAromatic H
~2.5s3H-CH₃
~13.0br s1H-COOH

Note: Predicted data is based on established substituent effects on aromatic systems. Actual experimental values may vary slightly.

Analysis and Interpretation

The key to differentiating these isomers using ¹H NMR lies in the aromatic region.

  • 3,5-Dichloro-4-methylbenzoic acid: Due to the symmetrical substitution pattern, the two protons on the aromatic ring are chemically equivalent. This results in a single signal (a singlet) with an integration of 2H. This is a highly distinctive feature.

  • 2,5-Dichloro-4-methylbenzoic acid: The two aromatic protons are in different chemical environments and are not adjacent to each other. Therefore, they are expected to appear as two separate singlets, each with an integration of 1H.

  • 2,3-Dichloro-4-methylbenzoic acid: The two aromatic protons are on adjacent carbons and will therefore couple with each other. This will result in two doublets in the aromatic region, each with an integration of 1H.

The methyl and carboxylic acid protons will appear as singlets in all three isomers, although their exact chemical shifts may vary slightly due to the different electronic environments.

HNMR_splitting cluster_35 3,5-Dichloro-4-methylbenzoic acid cluster_25 2,5-Dichloro-4-methylbenzoic acid cluster_23 2,3-Dichloro-4-methylbenzoic acid a Aromatic Protons (2H) Singlet b Aromatic Proton 1 (1H) Singlet c Aromatic Proton 2 (1H) Singlet d Aromatic Proton 1 (1H) Doublet e Aromatic Proton 2 (1H) Doublet d->e J coupling

Figure 2: Predicted ¹H NMR aromatic splitting patterns.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Data
CompoundPredicted Chemical Shift (ppm)
3,5-Dichloro-4-methylbenzoic acid ~170 (C=O), ~140 (C-CH₃), ~135 (C-Cl), ~130 (C-H), ~128 (C-COOH), ~20 (-CH₃)
2,5-Dichloro-4-methylbenzoic acid ~170 (C=O), ~141 (C-CH₃), ~136 (C-Cl), ~134 (C-Cl), ~132 (C-H), ~130 (C-H), ~129 (C-COOH), ~19 (-CH₃)
2,3-Dichloro-4-methylbenzoic acid ~170 (C=O), ~139 (C-CH₃), ~137 (C-Cl), ~133 (C-Cl), ~131 (C-H), ~128 (C-H), ~127 (C-COOH), ~18 (-CH₃)

Note: Predicted data is based on established substituent effects on aromatic systems. Actual experimental values may vary slightly.

Analysis and Interpretation

The number of distinct signals in the ¹³C NMR spectrum is a powerful tool for distinguishing these isomers.

  • 3,5-Dichloro-4-methylbenzoic acid: Due to its symmetry, this isomer will show fewer signals than the others. We would expect to see signals for the carboxylic carbon, the methyl carbon, and four distinct aromatic carbons.

  • 2,5-Dichloro-4-methylbenzoic acid and 2,3-Dichloro-4-methylbenzoic acid: These unsymmetrical isomers will each display eight distinct signals: one for the carboxylic carbon, one for the methyl carbon, and six for the aromatic carbons.

While both unsymmetrical isomers will show the same number of signals, the precise chemical shifts will differ due to the varying positions of the electron-withdrawing chlorine atoms relative to each carbon. These differences, though potentially small, can be used for definitive assignment when compared to predicted values or reference spectra.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. Different types of bonds absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying functional groups.

Predicted Key IR Absorption Bands
Functional GroupApproximate Wavenumber (cm⁻¹)All Isomers
Carboxylic Acid O-H Stretch3300-2500 (broad)Yes
Aromatic C-H Stretch3100-3000Yes
Methyl C-H Stretch2980-2870Yes
Carboxylic Acid C=O Stretch1710-1680Yes
Aromatic C=C Stretch1600-1450Yes
C-O Stretch1320-1210Yes
C-Cl Stretch850-550Yes
Aromatic C-H Out-of-Plane Bending900-675Yes (pattern varies)
Analysis and Interpretation

All three isomers will exhibit the characteristic broad O-H stretch of a hydrogen-bonded carboxylic acid and a strong C=O stretch. The primary utility of IR for distinguishing these isomers lies in the "fingerprint region" (below 1500 cm⁻¹). The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region is particularly sensitive to the substitution pattern on the benzene ring. Each isomer will have a unique pattern of absorptions in this region, providing a distinct fingerprint for identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure.

Predicted Mass Spectrometry Data
CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
All Isomers 204/206/208[M-OH]⁺, [M-COOH]⁺, [M-Cl]⁺
Analysis and Interpretation

All three isomers have the same molecular formula (C₈H₆Cl₂O₂) and therefore the same molecular weight. Due to the presence of two chlorine atoms, the molecular ion will appear as a characteristic cluster of peaks at m/z 204, 206, and 208, with relative intensities of approximately 9:6:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

While the major fragment ions, such as the loss of a hydroxyl group (-OH), a carboxyl group (-COOH), or a chlorine atom (-Cl), will be common to all three isomers, the relative intensities of these fragment peaks may differ. These differences in fragmentation patterns can arise from the varying stability of the resulting carbocations, which is influenced by the positions of the substituents. For example, the ease of losing a chlorine atom may be different for a chlorine atom adjacent to the carboxylic acid group compared to one that is further away.

MS_fragmentation M [C₈H₆Cl₂O₂]⁺˙ m/z 204/206/208 M_OH [M - OH]⁺ m/z 187/189/191 M->M_OH - OH M_COOH [M - COOH]⁺ m/z 159/161/163 M->M_COOH - COOH M_Cl [M - Cl]⁺ m/z 169/171 M->M_Cl - Cl

Figure 3: Common fragmentation pathways for dichloromethylbenzoic acids.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of small organic molecules like the ones discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for each nucleus should be used.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Ionize the sample using Electron Ionization (EI) or a softer ionization technique if the molecular ion is unstable.

  • Data Acquisition: Acquire the mass spectrum, scanning over an appropriate m/z range.

Summary of Key Differentiating Features

Technique3,5-Dichloro-4-methylbenzoic acid2,5-Dichloro-4-methylbenzoic acid2,3-Dichloro-4-methylbenzoic acid
¹H NMR One singlet in the aromatic region (2H)Two singlets in the aromatic region (1H each)Two doublets in the aromatic region (1H each)
¹³C NMR Fewer signals due to symmetry (~6 total)More signals due to asymmetry (~8 total)More signals due to asymmetry (~8 total)
IR Unique fingerprint regionUnique fingerprint regionUnique fingerprint region
MS Same M⁺ as isomers; potentially different fragment intensitiesSame M⁺ as isomers; potentially different fragment intensitiesSame M⁺ as isomers; potentially different fragment intensities

Conclusion

The unambiguous differentiation of 3,5-Dichloro-4-methylbenzoic acid from its isomers is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy is particularly powerful, offering clear and distinct differences in the splitting patterns of the aromatic protons. ¹³C NMR provides confirmatory evidence based on the number of signals, which is dictated by the molecule's symmetry. While IR and MS are essential for confirming the presence of key functional groups and determining the molecular weight, their utility in distinguishing these specific isomers lies in the subtle and unique patterns within the fingerprint region and fragment ion intensities, respectively. By carefully applying and interpreting the data from these complementary techniques, researchers can confidently identify and characterize these and other isomeric compounds.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Comparative

Comparative Guide: Biological Activity &amp; Structural Utility of 3,5-Dichloro-4-methylbenzoic Acid

This guide provides an in-depth technical comparison of 3,5-Dichloro-4-methylbenzoic acid (CAS 39652-34-1), focusing on its biological activity, role as a metabolic intermediate, and utility as a chemical scaffold compar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3,5-Dichloro-4-methylbenzoic acid (CAS 39652-34-1), focusing on its biological activity, role as a metabolic intermediate, and utility as a chemical scaffold compared to functionally related compounds like 3,5-Dichlorobenzoic acid and the parent fungicide Zoxamid .

Executive Summary

3,5-Dichloro-4-methylbenzoic acid is a critical halogenated aromatic intermediate. Unlike its analogs (e.g., Dicamba or 2,4-D) which act as potent auxinic herbicides, this compound is primarily characterized as a metabolic detoxification product of the benzamide fungicide Zoxamid and a versatile pharmacophore scaffold .

While it exhibits low intrinsic acute toxicity and reduced phytotoxicity compared to its parent compounds, its specific substitution pattern (3,5-dichloro, 4-methyl) makes it a high-value building block for synthesizing complex bioactive molecules, including anti-tubercular benzamides and novel herbicides.

Quick Comparison Matrix
Feature3,5-Dichloro-4-methylbenzoic acid 3,5-Dichlorobenzoic acid Zoxamid (Parent)
Primary Role Intermediate / MetaboliteHerbicide / IntermediateFungicide (Oomycetes)
Biological Target Weak/Non-specific (Scaffold)Auxin Receptors (Low potency)

-Tubulin Assembly
Phytotoxicity Low (Detoxification product)Moderate (Auxin-like)High (Fungicidal)
Key Substituent 4-Methyl (Steric bulk, Lipophilicity)4-H (Accessible para-position)Benzamide linker
LogP (Approx) ~3.1 (High Lipophilicity)~2.6~3.8

Chemical & Structural Context: The SAR Driver

The biological distinctiveness of 3,5-dichloro-4-methylbenzoic acid lies in its "fully substituted" bottom ring.

  • 3,5-Dichloro Substitution: Increases lipophilicity and metabolic stability against ring oxidation. In auxins, this pattern (meta-substitution) is less active than 2,4- (ortho/para) or 3,6- (meta/ortho) patterns found in commercial herbicides.

  • 4-Methyl Group (Para): This is the differentiator.

    • Vs. 3,5-Dichlorobenzoic acid: The methyl group adds steric bulk at the para-position, potentially blocking binding pockets that require a flat or small residue at the 4-position.

    • Electronic Effect: The methyl group is electron-donating (+I effect), slightly counteracting the electron-withdrawing chlorine atoms, making the carboxylic acid slightly less acidic (higher pKa) than the 3,5-dichloro analog.

Diagram: Structure-Activity Relationship (SAR) Flow

SAR_Analysis Base Benzoic Acid Core Sub35 3,5-Dichloro Substitution (Increases Lipophilicity Metabolic Stability) Base->Sub35 Halogenation Sub4 4-Methyl Substitution (Steric Bulk, Blocks Para-Metabolism) Sub35->Sub4 Methylation Activity Biological Outcome: Reduced Auxin Activity Stable Scaffold Sub4->Activity Combined Effect

Figure 1: SAR analysis showing how the 4-methyl group modifies the biological profile of the dichlorobenzoic acid core.

Biological Mechanism of Action

Scenario A: Agrochemical Context (Metabolite vs. Active Agent)

In the environment, 3,5-dichloro-4-methylbenzoic acid appears primarily as the degradation product of Zoxamid .[1]

  • Mechanism of Formation: Zoxamid inhibits fungal mitosis by binding to

    
    -tubulin. In soil and mammalian systems, the amide bond is hydrolyzed.
    
  • Loss of Activity: The cleavage of the amide bond to release 3,5-dichloro-4-methylbenzoic acid results in the loss of fungicidal activity . This confirms that the benzamide moiety (the "linker") is essential for tubulin binding.

  • Auxinic Potential: Unlike Dicamba (3,6-dichloro-2-methoxybenzoic acid), which mimics the plant hormone indole-3-acetic acid (IAA) to cause uncontrolled growth, 3,5-dichloro-4-methylbenzoic acid lacks the critical ortho-substitution or specific electronic distribution required for high-affinity binding to the TIR1 auxin receptor.

Scenario B: Pharmaceutical Scaffold (Benzamides)

In drug discovery, this acid is used to synthesize benzamide derivatives .

  • Target: HsaD (Mycobacterium tuberculosis).[2]

  • Logic: The 3,5-dichloro-4-methyl motif acts as a "hydrophobic anchor." When coupled with specific amines (e.g., isoxazoles or pyridines), it fits into hydrophobic pockets of enzymes, inhibiting their function. The acid itself is the inactive precursor; the amide is the active drug.

Experimental Protocols

To verify the activity profile of 3,5-dichloro-4-methylbenzoic acid against its analogs, the following standardized protocols are recommended.

Protocol 1: Comparative Root Growth Inhibition Assay (Auxin Activity)

Purpose: To quantify if the compound retains herbicidal activity compared to 3,5-dichlorobenzoic acid and Dicamba.

  • Preparation:

    • Prepare 10 mM stock solutions of:

      • Compound A: 3,5-Dichloro-4-methylbenzoic acid (Test)[1][2][3][4][5][6]

      • Compound B: 3,5-Dichlorobenzoic acid (Reference 1)

      • Compound C: Dicamba (Positive Control)

      • DMSO (Negative Control)

    • Dilute in Murashige & Skoog (MS) medium to concentrations: 0.1, 1, 10, 100

      
      M.
      
  • Seedling Growth:

    • Sterilize Arabidopsis thaliana (Col-0) seeds.

    • Plate on agar containing the test compounds.

    • Stratify at 4°C for 2 days, then grow vertically at 22°C (16h light/8h dark) for 7 days.

  • Data Collection:

    • Measure primary root length using ImageJ.

    • Expected Result: Dicamba will show IC50 < 1

      
      M. 3,5-Dichlorobenzoic acid will show moderate inhibition (IC50 ~10-50 
      
      
      
      M). 3,5-Dichloro-4-methylbenzoic acid is expected to show significantly lower inhibition (IC50 > 100
      
      
      M) due to the 4-methyl steric block.
Protocol 2: Zoxamid Metabolite Tracking (HPLC-UV)

Purpose: To confirm the stability and presence of the acid as a transformation product.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 235 nm (aromatic ring absorption).

  • Procedure:

    • Incubate Zoxamid (50

      
      M) in simulated soil fluid or liver microsomes (S9 fraction).
      
    • Aliquot at 0, 1, 6, and 24 hours.

    • Quench with ice-cold acetonitrile, centrifuge, and inject supernatant.

    • Validation: Retention time of the metabolite should match the synthetic standard of 3,5-dichloro-4-methylbenzoic acid.

Visualization of Metabolic Pathway

The following diagram illustrates the degradation of Zoxamid into 3,5-dichloro-4-methylbenzoic acid, highlighting the transition from active fungicide to inactive metabolite.

Metabolic_Pathway Zoxamid Zoxamid (Active Fungicide) Targets Beta-Tubulin Hydrolysis Hydrolysis (Environmental/Metabolic) Cleavage of Amide Bond Zoxamid->Hydrolysis Soil/Liver Enzymes Metabolite 3,5-Dichloro-4-methylbenzoic Acid (Inactive Metabolite) Hydrolysis->Metabolite Primary Product Conjugation Glucuronidation/Excretion (Detoxification) Metabolite->Conjugation Phase II Metabolism

Figure 2: Metabolic fate of Zoxamid, showing the generation of 3,5-dichloro-4-methylbenzoic acid.

Safety & Handling Data

While less toxic than the parent fungicide, 3,5-dichloro-4-methylbenzoic acid is a chemical irritant.

Hazard Class (GHS)StatementPrecaution
Skin Irrit. 2 H315: Causes skin irritationWear nitrile gloves (min 0.11mm thickness).
Eye Irrit. 2A H319: Causes serious eye irritationUse safety goggles; access to eyewash station.
STOT SE 3 H335: May cause respiratory irritationHandle in a fume hood.

Environmental Fate:

  • Persistence: Moderate. The chlorine atoms delay ring degradation.

  • Mobility: The acid form is mobile in soil (low pKa implies ionization at soil pH), but it is generally considered a "non-relevant metabolite" for groundwater toxicology in many jurisdictions (e.g., EU EFSA assessments for Zoxamid).

References

  • European Food Safety Authority (EFSA). (2018). Peer review of the pesticide risk assessment of the active substance zoxamide. EFSA Journal.

  • PubChem. (2025).[1] Compound Summary: 3,5-Dichloro-4-methylbenzoic acid (CID 18533234).[1][6] National Center for Biotechnology Information.

  • Health Canada Pest Management Regulatory Agency. (2022). Proposed Re-evaluation Decision PRVD2022-06, Zoxamide and Its Associated End-use Products.

  • BenchChem. (2024). 3,5-Dichloro-4-methylbenzoic acid: Structure and Applications.

  • University of Hertfordshire. (2024). PPDB: Pesticide Properties DataBase - Zoxamide Metabolite RH-24549.

Sources

Validation

A Researcher's Guide to Purity Determination: Quantitative NMR for the Assay of 3,5-Dichloro-4-methylbenzoic Acid

An Objective Comparison with HPLC and Titration Methods In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is a cornerstone of quality, safety, and effi...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison with HPLC and Titration Methods

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For active pharmaceutical ingredients (APIs) and key building blocks like 3,5-Dichloro-4-methylbenzoic acid, an accurate assay is non-negotiable. This guide offers a deep dive into the use of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for this purpose. We will explore the underlying principles, provide a detailed experimental protocol, and objectively compare its performance against established techniques like High-Performance Liquid Chromatography (HPLC) and potentiometric titration.

The Principle of qNMR: A Foundation of Accuracy

Quantitative NMR (qNMR) stands apart from many other analytical techniques because it is a primary ratio method of measurement.[1][2] The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal.[2][3] By co-dissolving a known mass of a high-purity, certified internal standard with a known mass of the analyte, the purity of the analyte can be calculated directly, without the need for a reference standard of the analyte itself.[2][4] This unique characteristic minimizes potential sources of error and establishes a direct link to the International System of Units (SI) through traceable reference materials.[5][6]

Method Development for 3,5-Dichloro-4-methylbenzoic Acid Assay by ¹H qNMR

A robust qNMR method is built on a series of logical, scientifically-driven choices. The process can be broken down into four key stages: method planning, sample preparation, data collection, and data processing.[3]

Analyte Structure and Expected ¹H NMR Signals:

  • Analyte: 3,5-Dichloro-4-methylbenzoic acid

  • Structure: A benzoic acid core with two chlorine atoms at positions 3 and 5, and a methyl group at position 4.

  • Key ¹H NMR Signals for Quantification:

    • A singlet from the two equivalent aromatic protons (H-2 and H-6).

    • A singlet from the three methyl protons (-CH₃).

    • The carboxylic acid proton (-COOH) is typically broad and may exchange with residual water, making it unsuitable for quantification.

The choice of an internal standard is arguably the most critical step in developing a qNMR assay.[7] An ideal standard should possess several key attributes:

  • High Purity: The standard must have a certified purity (typically ≥99.5%) to ensure accuracy.[7]

  • Signal Separation: Its NMR signals must not overlap with the analyte's signals of interest.[5][7]

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[7]

  • Chemical Inertness: The standard should not react with the analyte, solvent, or trace impurities.

  • Simple Spectrum: A simple spectrum with sharp singlets is preferable for easy and accurate integration.

For the assay of 3,5-Dichloro-4-methylbenzoic acid in DMSO-d₆, Maleic Acid is an excellent choice. It provides a sharp singlet for its two olefinic protons at ~6.3 ppm, well-separated from the aromatic (~8.0 ppm) and methyl (~2.4 ppm) signals of the analyte. Dimethyl sulfone (DMSO₂) is another suitable option.

The solvent must completely dissolve both the analyte and the internal standard.[3] For a carboxylic acid like our analyte, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior choice. It readily dissolves polar organic acids and has residual proton signals (DMSO-d₅ at ~2.5 ppm and H₂O at ~3.3 ppm) that do not interfere with the key analyte or maleic acid signals.[8]

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Sample Preparation:

  • Weighing: Accurately weigh approximately 10-20 mg of the 3,5-Dichloro-4-methylbenzoic acid sample into a clean, dry vial using a calibrated analytical balance. Record the mass precisely.

  • Internal Standard Addition: Accurately weigh approximately 5-10 mg of a certified Maleic Acid internal standard into the same vial. Record the mass precisely. Causality: The mass ratio of analyte to standard is crucial for the final calculation. Using a high-precision balance is a major factor in minimizing the overall uncertainty.[9]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Homogenization: Vortex the vial for at least 60 seconds to ensure complete dissolution of both the analyte and the internal standard. A clear, homogeneous solution is essential for accurate results.[7]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended.

  • Key Parameters:

    • Pulse Program: A standard 90° pulse experiment (e.g., 'zg90' on Bruker systems) is often preferred for maximizing signal-to-noise.[10]

    • Relaxation Delay (D1): Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard signals being integrated. A value of 30-60 seconds is typically sufficient to ensure full relaxation, which is paramount for accurate integration. Causality: If spins are not fully relaxed before the next pulse, the resulting signal intensity will not be truly proportional to the number of nuclei, leading to quantification errors.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a high signal-to-noise ratio (S/N > 150:1 is recommended for the signals of interest).[11]

    • Receiver Gain: Set the receiver gain to an optimal level that avoids signal clipping (ADC overflow).

Data Processing and Calculation:

  • Processing: Apply standard Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integration: Carefully integrate the selected, well-resolved singlet from the analyte (e.g., the aromatic protons) and the singlet from the internal standard (olefinic protons of maleic acid).

  • Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation[3]:

    Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • M: Molar mass (Analyte: 205.03 g/mol [12]; Maleic Acid: 116.07 g/mol )

    • m: Mass

    • Purityₛₜd: Certified purity of the internal standard

    • Subscripts 'ₐ' and 'ₛₜd' refer to the analyte and standard, respectively.

Visualization of the qNMR Workflow

The following diagram illustrates the logical flow of the quantitative NMR assay process.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_a Weigh Analyte (mₐ) weigh_s Weigh Standard (mₛₜd) weigh_a->weigh_s dissolve Dissolve in DMSO-d₆ weigh_s->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (D1 ≥ 5*T₁) transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals (Iₐ, Iₛₜd) process->integrate calculate Calculate Purity integrate->calculate result Final Purity Report calculate->result

Caption: Workflow for qNMR Purity Assay.

Head-to-Head Comparison: qNMR vs. HPLC and Titration

While qNMR is a powerful tool, it is essential to understand its performance relative to other common analytical methods.[2]

FeatureQuantitative NMR (qNMR) HPLC (UV Detection) Potentiometric Titration
Principle Primary method based on molar concentration.[2]Comparative separation technique. Purity often based on area percent.[2]Measurement of the amount of a reagent of known concentration consumed by the analyte.
Reference Standard Requires a certified internal standard, but not of the analyte itself.[13]Requires a specific, high-purity reference standard of the analyte for accurate assay.Requires a standardized titrant solution (e.g., NaOH).
Accuracy High, provides a direct, absolute purity value.[2]High, but can be biased if impurities have different UV response factors.[14]High for acidic/basic functional groups, but less specific.
Precision Excellent, with Relative Standard Deviations (RSDs) typically <1%.[2][11]Very good, with low RSDs.Very good, but susceptible to endpoint determination errors.
Specificity Highly specific due to chemical shift information. Can identify and quantify impurities simultaneously.High resolving power for separating impurities.Low. Quantifies total acidity/basicity, not just the target compound.
Sample Throughput Moderate. Long relaxation delays can increase experiment time.High, especially with automated systems.Moderate to high.
Destructive? No, the sample can be fully recovered.Yes, the sample is consumed.Yes, the sample is consumed.

A hypothetical batch of 3,5-Dichloro-4-methylbenzoic acid was assayed by all three methods (n=3).

MethodResult 1 (% Purity)Result 2 (% Purity)Result 3 (% Purity)Average (% Purity) RSD (%)
¹H qNMR 99.6599.5899.6199.61 0.04
HPLC (Area %) 99.8599.8999.8299.85 0.04
Titration 99.4599.6099.5199.52 0.08

Interpretation of Discrepancies: In this example, HPLC shows a slightly higher purity. This can occur if an impurity is present that has a poor UV chromophore, making it "invisible" to the detector and thus artificially inflating the purity value calculated by area percent.[14] qNMR, being a universal detector for all proton-containing molecules, provides a more accurate molar assessment. Titration measures total acidity, so any acidic impurities would lead to a slightly lower calculated purity for the main component.

Visualization of Method Comparison

This diagram shows the logical basis for choosing an analytical method.

Method_Comparison start Need to Determine Purity of 3,5-Dichloro-4-methylbenzoic acid q1 Is a primary, absolute quantification required? start->q1 q2 Are there concerns about UV response of impurities? q1->q2 No qnmr Choose qNMR q1->qnmr Yes q3 Is high throughput the primary concern? q2->q3 No q2->qnmr Yes hplc Choose HPLC q3->hplc Yes titration Choose Titration (for total acidity) q3->titration No

Caption: Decision tree for selecting a purity assay method.

Conclusion: The Authoritative Choice for Purity Assessment

For the assay of 3,5-Dichloro-4-methylbenzoic acid, qNMR presents a compelling case as a definitive analytical method. Its nature as a primary technique provides a high degree of accuracy and traceability without reliance on a specific analyte reference standard.[13] While HPLC offers superior throughput for routine screening and titration provides a simple measure of total acidity, qNMR delivers unparalleled specificity and confidence in the final purity value. For researchers, scientists, and drug development professionals who require an authoritative, robust, and non-destructive method for purity determination, qNMR is an invaluable tool in the analytical arsenal.

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. (n.d.).
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.).
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - ResearchGate. (2025, April 12).
  • GUIDELINE FOR qNMR ANALYSIS - ENFSI. (2019, November 6).
  • What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. (n.d.).
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange. (2024, January 20).
  • Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04] - BIPM. (2019, March 13).
  • Standards for qNMR. (n.d.).
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9).
  • Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH. (n.d.).
  • What is qNMR and why is it important? - Mestrelab Resources. (n.d.).
  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis - SciSpace. (n.d.).
  • qNMR Internal Standard Reference Data (ISRD) - BIPM. (2019, March 14).
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid - Benchchem. (n.d.).
  • Almac Voice. (n.d.).
  • (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023) - ResearchGate. (2023, July 21).
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.).
  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products - Sigma-Aldrich. (n.d.).
  • Quantitative NMR | EPP Ltd. (n.d.).
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - MDPI. (2023, January 12).
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Publications. (2016, June 30).
  • Quantitative NMR (qNMR) - Nanalysis. (n.d.).
  • Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - UNL Digital Commons. (2020, November 4).
  • 3,5-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 18749 - PubChem. (n.d.).
  • 3,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 18533234 - PubChem. (n.d.).
  • 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843) - NP-MRD. (n.d.).
  • 3,5-Dichloro-4-hydroxy-benzoic acid methyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.).
  • CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents. (n.d.).
  • Accurate determination of ethanol in water by qNMR: Validation and uncertainty assessment - ACG Publications. (2017, March 31).
  • Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed. (n.d.).

Sources

Comparative

Cross-Validation of Analytical Methods for 3,5-Dichloro-4-methylbenzoic Acid

Executive Summary: The Analytical Triad 3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1) is a critical intermediate in the synthesis of agrochemicals (e.g., Zoxamide) and specific pharmaceutical impurities. Its struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Triad

3,5-Dichloro-4-methylbenzoic acid (CAS: 39652-34-1) is a critical intermediate in the synthesis of agrochemicals (e.g., Zoxamide) and specific pharmaceutical impurities. Its structural rigidity and halogenated nature present unique analytical challenges: isomer separation and solubility limitations .

Reliance on a single analytical technique for this compound is a liability. HPLC-UV alone may miss non-chromophoric process impurities, while GC-FID can suffer from thermal decarboxylation if not derivatized.

This guide establishes a Cross-Validation Protocol utilizing three orthogonal methods:

  • HPLC-UV: For impurity profiling and isomer resolution.

  • GC-FID/MS: For volatile impurity confirmation and orthogonal purity checks.

  • Potentiometric Titration: For absolute assay verification (The "Gold Standard").

Comparative Analysis of Methods

The following table summarizes the performance characteristics of the three primary methods when applied to 3,5-Dichloro-4-methylbenzoic acid.

FeatureMethod A: RP-HPLC (UV)Method B: GC-FID (Derivatized)Method C: Potentiometric Titration
Primary Utility Impurity Profiling (Isomers)Volatile Impurities & SolventsAbsolute Assay (Purity)
Specificity High (for UV-active species)High (Structural ID via MS)Low (Responds to all acidic protons)
Linearity Range 0.5 µg/mL – 100 µg/mL10 µg/mL – 500 µg/mL10 mg – 500 mg (Macro)
Precision (RSD) < 1.0%< 2.0%< 0.2%
Key Limitation Requires reference standards; misses inorganic salts.Requires derivatization; thermal instability risk.Non-selective; interference from p-toluic acid.
Sample Prep Dissolution in ACN/WaterMethylation/SilylationDissolution in Ethanol/Water

Detailed Experimental Protocols

Method A: Stability-Indicating RP-HPLC

The Workhorse for Isomer Separation

Rationale: The hydrophobic chlorine atoms and the ionizable carboxylic acid group require a Reverse Phase (RP) method with pH control. A low pH suppresses ionization (


), ensuring the molecule remains neutral and retains well on a C18 column.

Protocol:

  • Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 40% B (Isocratic hold for polar impurities)

    • 5-20 min: 40%

      
       80% B (Linear gradient)
      
    • 20-25 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Maximize absorbance of the benzoyl chromophore).

  • Temperature: 30°C.

Validation Check: The critical pair is often 3-chloro-4-methylbenzoic acid (under-chlorinated impurity) and the target analyte. Ensure resolution (


) > 2.0.
Method B: Orthogonal GC-FID (Derivatized)

The Specificity Check

Rationale: Direct injection of carboxylic acids often leads to peak tailing and adsorption in the liner. Derivatization to the methyl ester eliminates hydrogen bonding, improving peak shape and allowing separation based on boiling point rather than polarity.

Protocol:

  • Derivatization:

    • Dissolve 10 mg sample in 1 mL Methanol.

    • Add 0.5 mL

      
      -Methanol (14%) solution.
      
    • Heat at 60°C for 15 mins. Cool and extract with Hexane.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injector: Split 20:1 @ 250°C.

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (Hold 5 min).

  • Detector: FID @ 300°C.

Validation Check: Use GC-MS in SIM mode to confirm the molecular ion of the methyl ester (


 m/z) to verify no co-elution with solvent peaks.
Method C: Potentiometric Titration

The Absolute Purity Standard

Rationale: Unlike chromatography, titration does not require a reference standard of the analyte itself. It relies on stoichiometry. This method validates the "Assay" value derived from HPLC.

Protocol:

  • Titrant: 0.1 N NaOH (Standardized against KHP).

  • Solvent: 50 mL Ethanol/Water (1:1 v/v). Ensure blank correction.

  • Procedure:

    • Weigh accurately ~200 mg of dried sample.

    • Dissolve in solvent mixture.[1][2][3]

    • Titrate potentiometrically to the inflection point (pH ~8-9).

  • Calculation:

    
    
    

Cross-Validation Workflow

The true power of this guide lies in the Cross-Validation Logic . You do not simply run three methods; you use them to interrogate each other.

The "Triangulation" Strategy
  • Scenario 1: HPLC Purity (99%) > Titration Assay (95%)

    • Diagnosis: The sample likely contains inorganic salts (NaCl from synthesis) or moisture. HPLC "sees" only organic material; Titration "sees" the bulk mass.

    • Action: Check Sulfated Ash and Loss on Drying (LOD).

  • Scenario 2: Titration Assay (102%) > HPLC Purity (98%)

    • Diagnosis: Presence of low molecular weight acidic impurities (e.g., acetic acid, HCl residues) consuming titrant, or the HPLC method is missing a non-UV active impurity.

    • Action: Run GC-FID to check for volatile acids.

  • Scenario 3: GC Purity (99%) > HPLC Purity (95%)

    • Diagnosis: Thermal degradation of an impurity in GC makes the sample look cleaner, or the HPLC is detecting non-volatile oligomers/colors that do not elute in GC.

    • Action: Trust the HPLC for impurity profiling; use GC only for solvent analysis.

Decision Matrix Diagram

ValidationLogic Start Start Validation RunHPLC Run HPLC-UV (Method A) Start->RunHPLC RunTitration Run Titration (Method C) Start->RunTitration Compare Compare Results: |HPLC - Titration| RunHPLC->Compare RunTitration->Compare Match Difference < 1.0% VALIDATED Compare->Match Consistent Mismatch Difference > 1.0% INVESTIGATE Compare->Mismatch Discrepancy CheckGC Run GC-FID (Method B) Check Volatiles Mismatch->CheckGC Titration > HPLC CheckAsh Check Sulfated Ash (Inorganic Salts) Mismatch->CheckAsh HPLC > Titration

Caption: Logical workflow for cross-validating assay values between chromatographic and stoichiometric methods.

References

  • Synthesis & Monitoring: Preparation method of 3,5-dichloro-4-methylbenzoic acid. CN104262087A. (2015). Google Patents. Link

  • Related HPLC Methodologies: High-Performance Chromatographic Analysis of Caffeine and Benzoic Acid. (2023).[4] ResearchGate. Link

  • General Titration Standards:Titrimetry (Assay of Benzoic Acid Derivatives).
  • Physicochemical Data: 3,5-Dichloro-4-methylbenzoic acid Properties. PubChem CID 18533234.[5] National Library of Medicine. Link

  • GC Derivatization Techniques:Derivatization of Carboxylic Acids for GC Analysis. Sigma-Aldrich Technical Bulletin.

Sources

Validation

A Comparative Guide to the Efficacy of 3,5-Dichloro-4-methylbenzoic Acid Derivatives: A Focused Exploration of Dichlorinated Benzoyl Scaffolds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and agrochemical research, the halogenated benzoic acid scaffold serves as a privileged structure, offering a robust...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and agrochemical research, the halogenated benzoic acid scaffold serves as a privileged structure, offering a robust framework for the development of a diverse array of biologically active agents. Among these, derivatives of 3,5-Dichloro-4-methylbenzoic acid and related dichlorinated benzoyl compounds have demonstrated significant potential across various therapeutic and industrial applications, including as herbicides, antimicrobials, and anticancer agents.[1][2][3] This guide provides a comparative analysis of the efficacy of these derivatives, synthesizing findings from structure-activity relationship (SAR) studies to elucidate the impact of molecular modifications on their biological function. While direct comparative studies on a broad series of 3,5-Dichloro-4-methylbenzoic acid derivatives are limited in publicly available literature, this guide will draw upon data from closely related dichlorinated benzoic acid analogs to provide valuable insights for the rational design of novel, potent, and selective compounds.

The 3,5-Dichlorobenzoyl Core: A Foundation for Diverse Bioactivity

The 3,5-dichlorobenzoyl moiety is a key pharmacophore whose biological activity is significantly influenced by the nature and position of its substituents. The two chlorine atoms at the meta positions create a distinct electronic and steric profile, impacting the molecule's lipophilicity, binding affinity to target proteins, and metabolic stability. The methyl group at the para position in 3,5-Dichloro-4-methylbenzoic acid further modulates these properties. This core structure has been identified as a key intermediate in the synthesis of fungicides and insecticides.[2]

Comparative Efficacy Analysis: Insights from Related Dichlorinated Scaffolds

To understand the potential efficacy of 3,5-Dichloro-4-methylbenzoic acid derivatives, we will examine SAR data from analogous series of dichlorinated compounds, focusing primarily on their antimicrobial and insecticidal activities.

Antibacterial and Antifungal Activity

Studies on related dichlorinated aromatic compounds have provided valuable insights into the structural requirements for potent antimicrobial activity. For instance, research on a series of N-aryl-3,4-dichlorocinnamanilides demonstrated that the 3,4-dichloro substitution pattern on the cinnamic acid moiety resulted in a broader spectrum and higher antibacterial efficacy compared to their 4-chlorocinnamanilide counterparts.[4] This suggests that the presence of two chlorine atoms on the phenyl ring is beneficial for antibacterial action.

In a study focused on antifungal agents, it was observed that the introduction of a chloro group at the position 4 of the aromatic ring of benzoic acid analogues increased their antifungal activity against various Aspergillus species.[1] While this is a single substitution, it highlights the positive contribution of chlorine atoms to antifungal potency. Another study on 3,5-dichlorobenzyl ester derivatives identified a compound with remarkable antifungal activity against Botrytis cinerea and Rhizoctonia solani, with EC50 values comparable to the commercial fungicide boscalid. This indicates that derivatization of the carboxylic acid group of a dichlorinated benzoic acid can lead to potent antifungal agents.

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of N-alkylphenyl-3,5-dinitrobenzamide analogs against Mycobacterium tuberculosis (H37Rv), which, while not dichlorinated, provides a useful SAR for substitutions on a disubstituted benzamide scaffold.[5]

Compound IDR Group on Phenyl RingMIC (µg/mL)
4b 4-Fluoro0.78
7a 4-Chloro0.39
7c 4-Bromo0.39
7d 4-Iodo0.2
7j 3,4-Dichloro0.78
7r 4-Trifluoromethyl1.56
9a 4-Nitro0.78

Data extracted from a study on N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents.[5]

These results suggest that halogen substituents at the para position of the N-phenyl ring significantly enhance the antimycobacterial activity, with the iodo-substituted analog being the most potent. This provides a strong rationale for exploring halogen substitutions in derivatives of 3,5-Dichloro-4-methylbenzoic acid to optimize their antibacterial properties.

Insecticidal Activity

Experimental Protocols: A Foundation for Self-Validating Research

The evaluation of the efficacy of novel chemical entities requires robust and reproducible experimental protocols. Below are representative methodologies for assessing antibacterial and insecticidal activities, based on the principles described in the cited literature.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Workflow:

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Bacterial Culture: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The overnight culture is diluted to a standardized concentration (typically 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Insecticidal Activity Assay: Leaf-Dip Bioassay

This method is commonly used to evaluate the efficacy of insecticides against leaf-feeding insects.

Workflow:

G A Preparation of Test Compound Solutions B Dipping of Leaf Discs into Solutions A->B C Air-drying of Treated Leaf Discs B->C D Placement of Discs in Petri Dishes with Insects C->D E Incubation under Controlled Conditions D->E F Assessment of Insect Mortality at 24, 48, and 72 hours E->F G Calculation of LC50 (Lethal Concentration for 50% of insects) F->G

Caption: Workflow for Leaf-Dip Insecticidal Bioassay.

Detailed Steps:

  • Compound Solutions: Solutions of the test compounds are prepared at various concentrations in a suitable solvent, often with a surfactant to ensure even coating.

  • Leaf Preparation: Leaf discs of a suitable host plant are excised.

  • Treatment: The leaf discs are dipped into the test solutions for a standardized period (e.g., 10 seconds) and then allowed to air dry.

  • Insect Exposure: The treated leaf discs are placed in petri dishes containing a known number of test insects (e.g., third-instar larvae).

  • Incubation: The petri dishes are maintained under controlled environmental conditions (temperature, humidity, and light).

  • Mortality Assessment: Insect mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The lethal concentration required to kill 50% of the insect population (LC50) is calculated using probit analysis.

Causality Behind Experimental Choices and Structure-Activity Relationships

The choice of specific assays is dictated by the intended application of the compounds. For potential antibiotics, the MIC is a critical parameter that quantifies potency. For agricultural insecticides, the LC50 provides a measure of lethal efficacy.

The structure-activity relationships derived from these assays provide a roadmap for optimizing lead compounds. For instance, the observation that halogenated substituents enhance antibacterial activity in dinitrobenzamides suggests that the electronic properties and lipophilicity conferred by these groups are crucial for target interaction or cell penetration.[5] Similarly, the improved antifungal activity of 3,5-dichlorobenzyl esters points to the importance of the ester linkage and the overall molecular shape for binding to the fungal target.

Conclusion and Future Directions

While a comprehensive comparative analysis of a large series of 3,5-Dichloro-4-methylbenzoic acid derivatives is not yet available in the public domain, the existing data on closely related dichlorinated benzoyl scaffolds provide a strong foundation for guiding future research. The insights gleaned from SAR studies on antibacterial, antifungal, and insecticidal analogs highlight the significant potential of this chemical class.

Future work should focus on the systematic synthesis and evaluation of a diverse library of 3,5-Dichloro-4-methylbenzoic acid derivatives. By exploring a wider range of substituents on the phenyl ring and modifications of the carboxylic acid group, it will be possible to delineate a more precise understanding of the SAR and to identify novel candidates with superior efficacy and selectivity for various applications. Such studies will undoubtedly contribute to the development of next-generation pharmaceuticals and agrochemicals.

References

  • Weng, J.-Q., Ali, A., et al. (2016). Synthesis and Biological Evaluation of 3,5‐Dimethoxystilbene Analogs. Chemistry & Biodiversity, 13(9), 1169-1178.
  • Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Pharmaceuticals, 15(3), 361.
  • Kim, J. H., et al. (2008). Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents. Annals of Clinical Microbiology and Antimicrobials, 7(1), 1-9.
  • Krasavin, M., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 28(9), 3791.
  • Wang, B., et al. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Molecules, 29(4), 869.
  • Singh, V., et al. (2016). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Advances, 6(10), 8345-8357.
  • Kini, S. G., et al. (2021). Synthesis, Characterization and Biological Activities of N-(4-(3,4-Dichlorophenoxy)-phenyl)-4-alkoxybenzamide Derivatives. Asian Journal of Organic & Medicinal Chemistry, 6(2), 73-78.
  • Zhang, Y., et al. (2021). Design, Synthesis, and Structure–Activity Relationship of Novel 2-Aminobenzoxazole Derivatives as Potential Antifungal Agents. Journal of Agricultural and Food Chemistry, 69(31), 8758-8768.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 21). The Chemical Synthesis Versatility of 3,5-Dichlorobenzoic Acid: From APIs to Advanced Materials. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Voronkov, A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7168.
  • Li, Y., et al. (2022). Comparison of the mechanisms of estrogen disrupting effects between triphenyl phosphate (TPhP) and tris(1,3-dichloro-2-propyl) phosphate (TDCIPP). Environmental Pollution, 292, 118433.
  • Li, Y., et al. (2022). Comparison of the mechanisms of estrogen disrupting effects between triphenyl phosphate (TPhP) and tris(1,3-dichloro-2-propyl)
  • PubChem. (n.d.). 3,5-Dichloro-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Wang, Q., et al. (2023). Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression. Chemical Research in Toxicology, 36(11), 1835-1845.
  • Wang, M., et al. (2015). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. International Journal of Molecular Sciences, 16(10), 24264-24281.
  • de Carvalho, P. B., et al. (2014). Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs.
  • Zhang, J., et al. (2018). Structure-activity relationship of the compounds 1–24.
  • Wang, Y., et al. (2024). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. Environmental Pollution, 343, 123167.
  • El-Sayed, A. M., et al. (2023). Design, Synthesis, and Toxicological Activities of Novel Insect Growth Regulators as Insecticidal Agents against Spodoptera littoralis (Boisd.). ACS Omega, 8(1), 1085-1096.
  • Schnekenburger, M., et al. (2014). Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases. Cancer Letters, 343(1), 136-145.
  • Singh, R., et al. (2020). Structure activity relationship of the synthesized compounds.

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Comparative

A Comparative Guide to the Structural Confirmation of 3,5-dichloro-4-methylbenzoic acid

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of newly synthesized or isolated small molecules is a cornerstone of scientific rigor. For researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of newly synthesized or isolated small molecules is a cornerstone of scientific rigor. For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional architecture is paramount for understanding its biological activity, safety profile, and intellectual property claims. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other widely used analytical techniques for the structural elucidation of 3,5-dichloro-4-methylbenzoic acid, a substituted aromatic carboxylic acid.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining the structure of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of individual atoms within a molecule. Unlike techniques that provide more global properties, NMR offers a granular, atom-by-atom perspective.

For 3,5-dichloro-4-methylbenzoic acid, a molecule with distinct electronic and steric features, NMR provides a robust dataset for unequivocal structural assignment. The key to this lies in the analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra.

Deciphering the Structure: ¹H and ¹³C NMR Analysis

Due to the absence of readily available experimental spectra in public databases, the following analysis is based on established principles of NMR spectroscopy and predicted chemical shifts derived from the analysis of similar substituted benzoic acids.[1][2][3]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 3,5-dichloro-4-methylbenzoic acid is anticipated to exhibit three distinct signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet appearing significantly downfield, typically in the range of 10-13 ppm. This deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding.

  • Aromatic Protons (Ar-H): The two equivalent aromatic protons are expected to produce a singlet in the aromatic region, likely around 7.8-8.2 ppm. The singlet nature arises from the magnetic equivalence of these protons due to the symmetrical substitution pattern of the benzene ring.

  • Methyl Protons (-CH₃): A sharp singlet corresponding to the three equivalent methyl protons, anticipated to appear upfield around 2.4-2.6 ppm.

dot graph "1H_NMR_Correlation" { layout=neato; node [shape=none, image="molecular_structure.png"]; mol; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H_COOH [label="~11 ppm (s, 1H)", pos="1.5,1.5!"]; H_arom [label="~8.0 ppm (s, 2H)", pos="-2,-1.5!"]; H_methyl [label="~2.5 ppm (s, 3H)", pos="2.5,-1!"]; edge [color="#EA4335"]; mol -- H_COOH; mol -- H_arom; mol -- H_methyl; }

Key ¹H NMR correlations for 3,5-dichloro-4-methylbenzoic acid.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For 3,5-dichloro-4-methylbenzoic acid, five distinct signals are predicted:

  • Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded, expected to appear around 165-175 ppm.[1]

  • Aromatic Carbons (Ar-C):

    • C1 (ipso-carbon attached to -COOH): Predicted to be in the range of 130-135 ppm.

    • C2 & C6 (equivalent carbons ortho to -COOH): Expected around 130-133 ppm.

    • C3 & C5 (equivalent carbons meta to -COOH and attached to Cl): These carbons will be significantly influenced by the electronegative chlorine atoms, with an anticipated chemical shift of 135-140 ppm.

    • C4 (para-carbon attached to -CH₃): Predicted to be in the range of 140-145 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon will be the most shielded, appearing upfield around 20-25 ppm.

dot graph "13C_NMR_Correlation" { layout=neato; node [shape=none, image="molecular_structure_numbered.png"]; mol; node [shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; C_COOH [label="~170 ppm", pos="1.5,1.5!"]; C1 [label="~132 ppm", pos="0.5,0.5!"]; C2_C6 [label="~131 ppm", pos="-1,1!"]; C3_C5 [label="~138 ppm", pos="-1.5,-0.5!"]; C4 [label="~142 ppm", pos="0,-1.5!"]; C_methyl [label="~22 ppm", pos="2.5,-1!"]; edge [color="#FBBC05"]; mol -- C_COOH; mol -- C1; mol -- C2_C6; mol -- C3_C5; mol -- C4; mol -- C_methyl; }

Key ¹³C NMR correlations for 3,5-dichloro-4-methylbenzoic acid.

A Multi-faceted Approach: Comparison with Alternative Techniques

While NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods. Here, we compare NMR with Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for the analysis of 3,5-dichloro-4-methylbenzoic acid.

Analytical TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed connectivity, chemical environment of atoms, stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, small sample requirement.Isomers are often indistinguishable, provides limited connectivity information.
IR Spectroscopy Presence of functional groups.Fast, simple, provides information on bonding.Provides limited information on the overall molecular skeleton, complex spectra can be difficult to interpret fully.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound, which is a critical piece of information for confirming its identity. For 3,5-dichloro-4-methylbenzoic acid (C₈H₆Cl₂O₂), the expected monoisotopic mass is approximately 203.97 g/mol .[4] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further corroborating the molecular formula.

The mass spectrum of the methyl ester of 3,5-dichloro-4-methylbenzoic acid has been reported, and it shows a characteristic isotopic pattern for a molecule containing two chlorine atoms.[5] A similar pattern would be expected for the parent carboxylic acid. Fragmentation analysis can also provide clues about the structure, with expected losses of fragments such as -OH, -COOH, and -Cl.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3,5-dichloro-4-methylbenzoic acid is expected to show characteristic absorption bands for:

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C-O stretch (carboxylic acid): A band in the region of 1210-1320 cm⁻¹.

  • Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-Cl stretches: Bands in the fingerprint region, typically below 800 cm⁻¹.

While IR can confirm the presence of the carboxylic acid and aromatic ring, it cannot definitively establish the substitution pattern on the ring.

Experimental Protocol: Acquiring High-Quality NMR Data

The following provides a generalized, step-by-step methodology for acquiring ¹H and ¹³C NMR spectra for a small molecule like 3,5-dichloro-4-methylbenzoic acid.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Apply a 90° pulse to excite the protons.

    • Collect the Free Induction Decay (FID).

    • Repeat the process for a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set a wider spectral width compared to ¹H NMR.

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • Acquire the FID over a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard.

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Sample Preparation"]; B [label="Instrument Setup"]; C [label="Data Acquisition (¹H & ¹³C)"]; D [label="Data Processing"]; E [label="Structural Elucidation"]; A -> B -> C -> D -> E; }

General workflow for NMR-based structural elucidation.

Conclusion: A Synergy of Techniques for Unambiguous Confirmation

In the rigorous pursuit of scientific discovery and drug development, the structural confirmation of molecules like 3,5-dichloro-4-methylbenzoic acid demands a meticulous and multi-faceted analytical approach. While NMR spectroscopy, with its unparalleled ability to map atomic connectivity and chemical environments, serves as the cornerstone of this process, its synergy with other techniques provides an unassailable level of confidence.

Mass spectrometry offers crucial molecular weight and elemental composition data, while IR spectroscopy provides a rapid confirmation of key functional groups. It is the convergence of these orthogonal datasets that allows researchers to move forward with certainty, ensuring the integrity of their findings and the safety and efficacy of potential therapeutic agents. The principles and methodologies outlined in this guide provide a framework for achieving this critical objective.

References

  • PubChem. 3,5-dichloro-4-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • Chegg. Solved Interpret 1H NMR of 4-Methylbenzoic acid and answer. [Link]

  • SpectraBase. 3,5-Dichloro-4-hydroxybenzoic acid - Optional[13C NMR] - Spectrum. [Link]

  • Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Google Patents. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • ResearchGate. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

  • NIST WebBook. 3,5-Dichloro-4-hydroxybenzoic acid. [Link]

  • ResearchGate. Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate, post 1559 coulombs. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dichloro-4-methylbenzoic Acid

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible and compliant disposal of laboratory reagents is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible and compliant disposal of laboratory reagents is a critical component of ensuring a safe working environment and protecting the world beyond our laboratory doors. This guide provides a comprehensive, step-by-step approach to the proper disposal of 3,5-Dichloro-4-methylbenzoic acid, grounded in scientific principles and regulatory compliance. Our focus extends beyond mere instruction to elucidate the causality behind these procedures, empowering you to make informed and safe decisions.

Understanding the Hazard Profile of 3,5-Dichloro-4-methylbenzoic Acid

Before we can devise a disposal strategy, we must first understand the inherent hazards of 3,5-Dichloro-4-methylbenzoic acid. This chlorinated aromatic carboxylic acid presents several risks that dictate its handling and disposal requirements.

According to aggregated GHS data, 3,5-Dichloro-4-methylbenzoic acid is classified with the following hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

These classifications are the foundation of our disposal protocol, as they necessitate specific personal protective equipment (PPE) and handling procedures to minimize exposure.

Hazard ClassificationGHS CategoryDescription
Skin Corrosion/Irritation2Causes skin irritation
Serious Eye Damage/Irritation2ACauses serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation
Acute Toxicity (Oral)4Harmful if swallowed
Acute Toxicity (Inhalation)4Harmful if inhaled

The Core Directive: Segregation and Containment of Halogenated Organic Waste

The fundamental principle for disposing of 3,5-Dichloro-4-methylbenzoic acid is that it must be treated as a halogenated organic hazardous waste . Halogenated compounds are often subject to specific disposal regulations due to their potential to form persistent organic pollutants and toxic byproducts, such as dioxins, if not incinerated at the proper temperature. Therefore, drain disposal is strictly prohibited.

The following workflow provides a logical pathway for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for 3,5-Dichloro-4-methylbenzoic Acid cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containerization & Labeling cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE: - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat Handling Handle in a certified Chemical Fume Hood PPE->Handling Waste_Type Waste Type? Handling->Waste_Type Solid_Waste Solid Waste: - Unused Reagent - Contaminated Labware Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste: - Solutions containing the acid - Solvent Rinses Waste_Type->Liquid_Waste Liquid Solid_Container Collect in a dedicated, compatible solid waste container (e.g., HDPE pail). Solid_Waste->Solid_Container Liquid_Container Collect in a dedicated, compatible liquid waste container (e.g., HDPE or glass carboy). Liquid_Waste->Liquid_Container Labeling Label container immediately with: - 'Hazardous Waste' - 'Halogenated Organic Waste' - Full chemical name(s) - Accumulation start date Solid_Container->Labeling Liquid_Container->Labeling Storage Store in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. Labeling->Storage Pickup Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. Storage->Pickup Final_Disposal Final Disposal via licensed hazardous waste vendor (likely high-temperature incineration). Pickup->Final_Disposal

Caption: Disposal workflow for 3,5-Dichloro-4-methylbenzoic acid.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe handling and disposal of 3,5-Dichloro-4-methylbenzoic acid in a laboratory setting.

Part 1: Pre-Disposal Preparations and Personal Protective Equipment (PPE)

The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes the use of appropriate PPE when handling hazardous chemicals[2]. The known hazards of 3,5-Dichloro-4-methylbenzoic acid necessitate the following PPE:

  • Eye Protection: Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear nitrile rubber gloves. Given that this is a solid, incidental contact is the primary concern. If preparing solutions, consult a glove compatibility chart for the specific solvent being used.

  • Protective Clothing: A standard laboratory coat is required. For larger quantities or when there is a risk of significant contamination, a chemically resistant apron should be worn.

  • Respiratory Protection: All handling of solid 3,5-Dichloro-4-methylbenzoic acid that could generate dust, and all handling of its solutions, must be conducted in a certified chemical fume hood to prevent respiratory tract irritation[1].

Part 2: Waste Segregation and Chemical Compatibility

Proper segregation is arguably the most critical step in laboratory waste management. Incompatible chemicals, when mixed, can result in violent reactions, the generation of toxic gases, or fires[3].

  • Designate a Waste Stream: 3,5-Dichloro-4-methylbenzoic acid waste must be collected in a container designated for halogenated organic waste . It is crucial not to mix this with non-halogenated organic waste, as this significantly increases the cost and complexity of disposal[4].

  • Check for Incompatibilities: As a carboxylic acid, 3,5-Dichloro-4-methylbenzoic acid is incompatible with strong bases (e.g., sodium hydroxide, potassium hydroxide) and strong oxidizing agents (e.g., peroxides, nitrates)[5]. Do not add these materials to the same waste container. While specific reactivity data for 3,5-Dichloro-4-methylbenzoic acid is not widely available, the general principle is to avoid mixing it with reactive compounds. Always consult the Safety Data Sheet (SDS) for any chemical before adding it to a shared waste container[6].

Part 3: Containerization and Labeling

Proper containerization and labeling are mandated by the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard[2][7].

  • Select an Appropriate Container:

    • For Solid Waste: Use a high-density polyethylene (HDPE) pail with a secure, sealable lid. This is suitable for collecting unused solid 3,5-Dichloro-4-methylbenzoic acid or contaminated debris (e.g., weigh boats, contaminated gloves, or paper towels).

    • For Liquid Waste: Use an HDPE or glass carboy with a screw cap. Ensure the container material is compatible with any solvents used to dissolve the acid.

  • Label the Container Immediately: The container must be labeled as soon as the first drop of waste is added[4]. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3,5-Dichloro-4-methylbenzoic acid" and any other constituents in the waste stream. Do not use abbreviations.

    • The appropriate hazard characteristics (e.g., "Irritant," "Toxic").

    • The accumulation start date (the date the first waste is added).

Part 4: Storage and Final Disposal
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be in a location that does not interfere with normal laboratory operations and should have secondary containment (e.g., a spill tray) to contain any potential leaks[8][9].

  • Arrange for Pickup: Once the waste container is full (do not exceed 90% capacity to allow for expansion) or if you no longer intend to add to it, arrange for its removal by your institution's Environmental Health & Safety (EHS) department or equivalent. They will transport it to a central accumulation area before it is picked up by a licensed hazardous waste disposal company[1].

  • Final Disposal Method: The ultimate disposal of 3,5-Dichloro-4-methylbenzoic acid will be handled by a licensed hazardous waste vendor. The most common and appropriate method for this type of halogenated organic compound is high-temperature incineration. This process is designed to destroy the organic molecule while scrubbing the resulting flue gases to prevent the release of harmful substances.

Institutional and Regulatory Context

It is imperative to understand that while this guide provides best practices, the final authority on waste disposal rests with your institution's EHS department and the regulations set forth by the EPA and your state's environmental agency. Your institution's Chemical Hygiene Plan (CHP), a requirement under the OSHA Laboratory Standard, will provide specific procedures for your workplace[10][11].

While 3,5-Dichloro-4-methylbenzoic acid is not specifically listed on the EPA's F, K, P, or U lists of hazardous wastes, it may be classified as a characteristic hazardous waste if it meets certain criteria for toxicity, or it may be managed as a state-defined hazardous waste[12][13]. The conservative and compliant approach is to manage it as a hazardous waste based on its GHS hazard classifications. Your EHS department will make the final determination and assign the appropriate waste codes for manifesting and disposal.

By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe and compliant disposal of 3,5-Dichloro-4-methylbenzoic acid, upholding your commitment to safety and environmental stewardship.

References

  • PubChem. (n.d.). 3,5-Dichloro-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Compatibility for Waste Accumulation Guideline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2011, February). U List of Hazardous Wastes. Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • University of South Carolina. (n.d.). Chemical Hygiene Plan and Laboratory Safety Manual. Environmental Health & Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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